Product packaging for Faznolutamide(Cat. No.:CAS No. 1272719-08-0)

Faznolutamide

Cat. No.: B12393014
CAS No.: 1272719-08-0
M. Wt: 384.4 g/mol
InChI Key: YMGGYZJNZHRLEN-UHFFFAOYSA-N
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Description

Faznolutamide is a useful research compound. Its molecular formula is C19H17FN4O2S and its molecular weight is 384.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17FN4O2S B12393014 Faznolutamide CAS No. 1272719-08-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1272719-08-0

Molecular Formula

C19H17FN4O2S

Molecular Weight

384.4 g/mol

IUPAC Name

4-[4,4-dimethyl-3-(6-methyl-3-pyridinyl)-5-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluoro-2-methoxybenzonitrile

InChI

InChI=1S/C19H17FN4O2S/c1-11-5-7-13(10-22-11)24-18(27)23(17(25)19(24,2)3)14-8-6-12(9-21)16(26-4)15(14)20/h5-8,10H,1-4H3

InChI Key

YMGGYZJNZHRLEN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)N2C(=S)N(C(=O)C2(C)C)C3=C(C(=C(C=C3)C#N)OC)F

Origin of Product

United States

Foundational & Exploratory

Fezolinetant's Binding Affinity for Neurokinin Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fezolinetant is a non-hormonal, selective neurokinin-3 (NK3) receptor antagonist developed for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause. Its therapeutic effect is mediated by its high binding affinity and subsequent antagonism of the NK3 receptor, which plays a crucial role in the thermoregulatory pathway. This document provides a detailed overview of the binding affinity of fezolinetant for the family of neurokinin receptors (NK1, NK2, and NK3), presents the experimental methodologies used to determine these affinities, and illustrates the associated signaling pathways and experimental workflows.

Binding Affinity Profile

The binding affinity of fezolinetant for human neurokinin receptors has been characterized in vitro through radioligand binding assays. The data consistently demonstrate a high and selective affinity for the NK3 receptor, with significantly lower affinity for the NK1 and NK2 subtypes. This selectivity is fundamental to its mechanism of action and favorable side-effect profile.

Table 1: Fezolinetant Binding Affinity for Human Neurokinin Receptors

Receptor SubtypeMean Inhibition Constant (Ki) [nM]Reference
NK1>1000
NK2>4000
NK320.3

Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.

Signaling Pathway

Fezolinetant acts as an antagonist at the NK3 receptor, which is primarily expressed on kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus. Neurokinin B (NKB) binding to the NK3 receptor is an excitatory signal. By blocking this interaction, fezolinetant modulates neuronal activity, leading to a reduction in the frequency and severity of vasomotor symptoms.

G cluster_0 KNDy Neuron NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds & Activates Signaling Downstream Signaling (e.g., Gq/11 activation) NK3R->Signaling Initiates Fezolinetant Fezolinetant Fezolinetant->NK3R Binds & Blocks Output Neuronal Firing (Heat Dissipation) Signaling->Output Leads to

Caption: Fezolinetant's mechanism of action at the NK3 receptor on KNDy neurons.

Experimental Protocols

The binding affinity of fezolinetant for neurokinin receptors is typically determined using competitive radioligand binding assays. Below is a representative protocol for assessing binding to the human NK3 receptor.

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK3 receptor.

  • Radioligand: [³H]senktide, a selective NK3 receptor agonist.

  • Competitor (Test Compound): Fezolinetant.

  • Non-specific Binding Control: A high concentration of a non-labeled, potent NK3 receptor ligand (e.g., senktide or osanetant).

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing bovine serum albumin (BSA) and protease inhibitors.

  • Scintillation Cocktail: A solution for detecting radioactive decay.

  • Instrumentation: Scintillation counter, cell harvester, multi-well plates.

Membrane Preparation
  • Culture the recombinant cells to a high density.

  • Harvest the cells and homogenize them in a cold buffer.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 48,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in the assay buffer and determine the total protein concentration (e.g., using a Bradford or BCA assay).

  • Store the membrane preparations at -80°C until use.

Competitive Binding Assay
  • In a multi-well plate, add the assay buffer, a fixed concentration of the radioligand ([³H]senktide), and varying concentrations of fezolinetant.

  • To determine non-specific binding, a separate set of wells should contain the radioligand and a saturating concentration of a non-labeled NK3 ligand.

  • To determine total binding, another set of wells should contain only the radioligand and the buffer.

  • Initiate the binding reaction by adding the prepared cell membranes to each well.

  • Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Terminate the assay by rapid filtration through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters quickly with ice-cold buffer to remove any unbound radioactivity.

  • Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.

G cluster_workflow Competitive Binding Assay Workflow A Prepare Reagents: - Membranes (hNK3R) - Radioligand ([³H]senktide) - Fezolinetant (competitor) B Incubate: Combine reagents in wells (Total, Non-specific, & Competitor) A->B C Separate: Rapid filtration to separate bound from free radioligand B->C D Quantify: Scintillation counting to measure bound radioactivity C->D E Analyze: - Calculate specific binding - Generate competition curve - Determine Ki value D->E

A Technical Guide to Early-Stage Research on Fezolinetant for Polycystic Ovary Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research into fezolinetant, a selective neurokinin 3 (NK3) receptor antagonist, as a potential therapeutic for Polycystic Ovary Syndrome (PCOS). This document details the underlying mechanism of action, summarizes key preclinical and clinical findings, and presents detailed experimental protocols from the pivotal proof-of-concept study.

Introduction: Targeting the Neuroendocrine Core of PCOS

Polycystic Ovary Syndrome (PCOS) is the most prevalent endocrine disorder in reproductive-aged women, characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology.[1][2] A central feature of PCOS pathophysiology is a neuroendocrine disruption involving the hypothalamic-pituitary-gonadal (HPG) axis.[3][4] This disruption manifests as an abnormally high frequency of gonadotropin-releasing hormone (GnRH) pulses from the hypothalamus.[5][6] This increased GnRH pulsatility leads to preferential secretion of luteinizing hormone (LH) over follicle-stimulating hormone (FSH) from the pituitary, resulting in an elevated LH/FSH ratio, which in turn drives ovarian androgen production and contributes to anovulation.[3][5][6]

Current treatments for PCOS primarily manage symptoms rather than addressing the core neuroendocrine dysregulation.[3][4] The identification of the hypothalamic network of neurons that co-express kisspeptin, neurokinin B (NKB), and dynorphin (KNDy) as the GnRH pulse generator has opened new therapeutic avenues.[3][4] NKB signaling via the NK3 receptor is a critical component in stimulating GnRH release.[7][8] Fezolinetant, a potent and selective oral NK3 receptor antagonist, was investigated to determine if modulating this pathway could correct the elevated GnRH pulse frequency and improve the biochemical hallmarks of PCOS.[3][9]

Mechanism of Action: Modulating the KNDy Neuron-GnRH Pulse Generator

The pulsatile release of GnRH is orchestrated by KNDy neurons in the arcuate nucleus of the hypothalamus.[4][10] In this system, NKB acts as a key stimulatory signal by binding to its cognate receptor, the NK3 receptor, on KNDy neurons.[8][11] This binding initiates a synchronized release of kisspeptin, which then stimulates GnRH neurons to fire, leading to a pulse of GnRH release into the portal circulation.[8][10]

In women with PCOS, this system is dysregulated, resulting in an accelerated GnRH pulse frequency.[5] Fezolinetant functions by competitively blocking the NK3 receptor.[3][7] This antagonism inhibits NKB signaling, thereby reducing the hyperactivity of the KNDy neuronal network.[12][13] The expected downstream effect is a reduction in the frequency of GnRH pulses, leading to normalized LH secretion, a decreased LH/FSH ratio, and consequently, a reduction in ovarian androgen production.[3][14][15]

Fezolinetant_MoA Fezolinetant Mechanism of Action in PCOS cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_ovary Ovary KNDy KNDy Neuron Kisspeptin Kisspeptin (Stimulatory) KNDy->Kisspeptin Releases NKB Neurokinin B (NKB) (Stimulatory Signal) NK3R NK3 Receptor NKB->NK3R Binds NK3R->KNDy Activates GnRH_Neuron GnRH Neuron Pituitary Gonadotrophs GnRH_Neuron->Pituitary Pulsatile GnRH Release (High Frequency in PCOS) Kisspeptin->GnRH_Neuron Stimulates Fezolinetant Fezolinetant (Antagonist) Fezolinetant->NK3R Blocks Ovary Theca Cells Pituitary->Ovary LH Secretion (Elevated in PCOS) Androgens Hyperandrogenism Ovary->Androgens Androgen Production (Excess in PCOS)

Caption: Fezolinetant blocks NKB signaling at the NK3 receptor on KNDy neurons.

Preclinical Research

Preclinical data provided the foundational evidence for investigating fezolinetant in human subjects.[3] Studies in animal models demonstrated that the administration of fezolinetant effectively decreased LH pulse frequency and lowered plasma LH concentrations.[3][16] Notably, these effects were achieved without a significant impact on FSH levels.[3][16] In a mouse model of PCOS induced by dihydrotestosterone (DHT), treatment with a different NK3R antagonist, MLE4901, did not reverse reproductive defects but did show potential benefits for metabolic features, including decreased body weight and adiposity.[17][18]

Detailed protocols for the specific preclinical studies involving fezolinetant are not extensively published in the available literature. However, the consistent finding of selective LH suppression provided a strong rationale for its clinical development in PCOS.

Clinical Research: A Phase 2a Proof-of-Concept Study

The primary source of early-stage clinical data for fezolinetant in PCOS comes from a Phase 2a, randomized, double-blind, placebo-controlled, multicenter study (EudraCT 2014-004409-34).[1][2][3]

Experimental Protocol

Study Design: The study was a proof-of-concept trial designed to evaluate the efficacy and safety of fezolinetant over a 12-week period in women with PCOS.[2][3] It included a screening period of 28 to 7 days before the first dose.[16] Participants were randomized in a 1:1:1 ratio to one of three treatment arms.[19]

Experimental_Workflow Phase 2a Clinical Trial Workflow (EudraCT: 2014-004409-34) cluster_treatment 12-Week Double-Blind Treatment Period Screening Screening Period (Day -28 to -7) - Assess Eligibility (Rotterdam Criteria) - Collect Baseline Data Randomization Randomization (n=73) (1:1:1 Ratio) Screening->Randomization Placebo Placebo Group Randomization->Placebo Fez60 Fezolinetant 60 mg/day Randomization->Fez60 Fez180 Fezolinetant 180 mg/day Randomization->Fez180 Assessment Assessments at Weeks 3, 6, 9, 12 - Primary Endpoint: Total Testosterone - Secondary Endpoints: LH, FSH, Ovarian Hormones - Safety & Tolerability Completion Study Completion (n=64) Assessment->Completion

Caption: Workflow of the 12-week, randomized, placebo-controlled Phase 2a trial.
  • Participants: The study enrolled 73 women between the ages of 18 and 45 who were diagnosed with PCOS according to the Rotterdam criteria.[3][16][19] All participants had hyperandrogenemia, defined as a total testosterone level >1.7 nmol/L.[19] Key exclusion criteria included diabetes, recent bariatric or ovarian surgery, and the use of hormonal contraceptives or other medications affecting the HPG axis within 3 months of screening.[16]

  • Interventions: Participants received either fezolinetant 60 mg/day, fezolinetant 180 mg/day, or a matching placebo, administered orally once daily for 12 weeks.[1][3][20]

  • Endpoints:

    • Primary Efficacy Endpoint: The change in total testosterone from baseline to week 12.[1][3]

    • Secondary Endpoints: Changes in gonadotropins (LH, FSH), LH/FSH ratio, and other ovarian hormones (estradiol, progesterone) were also assessed.[2][3] Safety and tolerability were monitored throughout the study.[3]

Results

Of the 73 women randomized, 64 completed the study.[1][3] Fezolinetant was well tolerated.[1][3] The study successfully met its primary endpoint, demonstrating a significant and dose-dependent reduction in total testosterone.

Table 1: Change in Hormonal Parameters from Baseline to Week 12

Parameter Placebo Fezolinetant (60 mg/day) Fezolinetant (180 mg/day)
Total Testosterone (nmol/L) -0.05 (0.10) -0.39 (0.12)* -0.80 (0.13)***
Luteinizing Hormone (LH) (IU/L) -3.16 (1.04) -8.21 (1.18)** -10.17 (1.28)***
Follicle-Stimulating Hormone (FSH) (IU/L) -0.57 (0.26) -0.92 (0.30) -1.46 (0.32)*
LH/FSH Ratio Decrease Not Significant Significant Decrease*** Significant Decrease***
Estradiol (E2) No Significant Change No Significant Change No Significant Change
Progesterone (P4) No Significant Change No Significant Change No Significant Change

Data are presented as adjusted mean (SE) change from baseline.

  • p < 0.05 vs. placebo; * p < 0.01 vs. placebo; *** p < 0.001 vs. placebo.* (Source: Fraser et al., JCEM, 2021)[1][2][3]

Key Findings:

  • Testosterone Reduction: Both doses of fezolinetant significantly reduced total testosterone compared to placebo at the 12-week primary endpoint.[3][14] The 180 mg dose resulted in a sustained reduction of approximately 33% from baseline.[3][4][21]

  • Gonadotropin Modulation: Fezolinetant produced dose-dependent decreases in LH, which were significantly greater than the changes observed with placebo.[1][3] The 180 mg dose also led to a small but statistically significant decrease in FSH.[1][3]

  • LH/FSH Ratio: Consequently, both fezolinetant doses led to a highly significant (p < 0.001) decrease in the LH/FSH ratio compared to placebo, a key indicator of normalizing the neuroendocrine profile in PCOS.[1][3][4]

  • Ovarian Hormones: Despite the significant changes in androgens and gonadotropins, there were no significant changes in circulating levels of estradiol or progesterone compared to placebo over the 12-week period.[1][2][3]

  • Clinical Outcomes: The study did not observe significant improvements in clinical outcomes such as menstrual cycle regularity or ovulation within the 12-week treatment duration.[14]

Discussion and Conclusion

Early-stage research demonstrates that fezolinetant, by antagonizing the NK3 receptor, effectively targets the core neuroendocrine dysfunction of PCOS. The Phase 2a trial confirmed that this mechanism translates into significant biochemical improvements in women with the condition. The sustained, dose-dependent reduction in total testosterone and the normalization of the LH/FSH ratio provide strong proof-of-concept for this therapeutic approach.[1][3]

The lack of change in clinical outcomes like menstrual regularity is a key limitation of the initial research, though it is likely that the 12-week study duration was insufficient to observe changes in ovarian physiology and the restoration of ovulatory cycles.[3][14] Longer-term studies would be required to assess whether the observed hormonal improvements translate into clinical benefits for anovulation and infertility.[4]

References

The Impact of Fezolinetant on the Hypothalamic-Pituitary-Gonadal (HPG) Axis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fezolinetant is a first-in-class, non-hormonal, selective neurokinin-3 (NK3) receptor antagonist. It is under investigation for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause. The mechanism of action of fezolinetant involves the modulation of the hypothalamic-pituitary-gonadal (HPG) axis, which plays a crucial role in the regulation of reproductive function and sex steroid production. This technical guide provides an in-depth analysis of the effects of fezolinetant on the HPG axis, summarizing key quantitative data from clinical trials and detailing relevant experimental protocols.

Mechanism of Action: Modulation of the HPG Axis

The HPG axis is a complex neuroendocrine system that governs reproductive physiology. In the hypothalamus, kisspeptin/neurokinin B/dynorphin (KNDy) neurons regulate the pulsatile release of gonadotropin-releasing hormone (GnRH). Neurokinin B (NKB), acting via the NK3 receptor, is a key stimulator of this process.

Fezolinetant, by selectively blocking the NK3 receptor, inhibits the stimulatory effect of NKB on KNDy neurons. This leads to a reduction in the pulsatile release of GnRH from the hypothalamus. Consequently, the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary is suppressed, resulting in a decrease in the production of gonadal sex steroids, such as estradiol and testosterone.

HPG_Axis_Fezolinetant KNDy KNDy Neurons GnRH GnRH KNDy->GnRH Pulsatile Release Pituitary Gonadotropes GnRH->Pituitary Stimulates NKB NKB NK3R NK3 Receptor NKB->NK3R + NK3R->KNDy Stimulates Fezolinetant Fezolinetant Fezolinetant->NK3R LH LH Pituitary->LH FSH FSH Pituitary->FSH Gonads Ovaries / Testes LH->Gonads Stimulates FSH->Gonads Stimulates Estradiol Estradiol Gonads->Estradiol Testosterone Testosterone Gonads->Testosterone

Figure 1: Fezolinetant's Mechanism on the HPG Axis.

Quantitative Effects on HPG Axis Hormones

Clinical studies have demonstrated a dose-dependent effect of fezolinetant on key hormones of the HPG axis. The following tables summarize the quantitative data from these trials.

Table 1: Effects of Fezolinetant on Gonadotropins in Postmenopausal Women (SKYLIGHT 1 & 2 Trials)
HormoneFezolinetant DoseMean Change from Baseline (IU/L)Placebo
Luteinizing Hormone (LH) 30 mg-8.3+2.1
45 mg-9.8+2.1
Follicle-Stimulating Hormone (FSH) 30 mg-2.5+1.8
45 mg-3.1+1.8
Table 2: Effects of Fezolinetant on Sex Steroids in Postmenopausal Women (SKYLIGHT 1 & 2 Trials)
HormoneFezolinetant DoseMean Change from Baseline (pg/mL)Placebo
Estradiol 30 mg-1.1+0.4
45 mg-1.4+0.4
Testosterone 30 mgNot ReportedNot Reported
45 mgNot ReportedNot Reported

Experimental Protocols

The following sections detail the methodologies employed in key clinical trials to assess the impact of fezolinetant on the HPG axis.

Hormone Assays
  • Sample Collection: Blood samples for hormonal analysis were collected at baseline and at specified time points throughout the clinical trials.

  • Analytes: Serum levels of LH, FSH, estradiol, and testosterone were quantified.

  • Methodology: Central laboratory analysis was performed using validated immunoassays. Specific assay types (e.g., chemiluminescent immunoassay, radioimmunoassay) and instrument platforms (e.g., Roche Cobas) were utilized for quantification.

  • Quality Control: Standardized procedures for sample handling, storage, and analysis were implemented to ensure data accuracy and reproducibility. Quality control samples at multiple concentrations were included in each assay run.

Hormone_Assay_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Patient Patient Screening and Enrollment Baseline Baseline Sample Collection Patient->Baseline Treatment Fezolinetant/Placebo Administration Baseline->Treatment FollowUp Follow-up Sample Collection Treatment->FollowUp Processing Sample Processing (Centrifugation, Aliquoting) FollowUp->Processing Storage Sample Storage (-80°C) Processing->Storage Assay Hormone Immunoassay (e.g., CLIA) Storage->Assay QC Quality Control Analysis Assay->QC Data Data Acquisition Assay->Data Analysis Statistical Analysis Data->Analysis Reporting Results Reporting Analysis->Reporting

Figure 2: Generalized Workflow for Hormone Analysis.
Clinical Trial Design

The SKYLIGHT 1 and 2 trials were randomized, double-blind, placebo-controlled, phase 3 studies.

  • Participants: Postmenopausal women with moderate to severe vasomotor symptoms.

  • Intervention: Participants were randomized to receive oral fezolinetant (30 mg or 45 mg once daily) or a placebo.

  • Duration: The treatment period was typically 12 weeks, followed by a safety follow-up period.

  • Endpoints: The primary endpoints were the mean change in the frequency and severity of VMS from baseline to weeks 4 and 12. Secondary endpoints included changes in serum hormone levels.

Conclusion

Fezolinetant exerts a clear and dose-dependent modulatory effect on the HPG axis by antagonizing the NK3 receptor. This leads to a reduction in the secretion of gonadotropins and, subsequently, a decrease in gonadal steroid production. The quantitative data from large-scale clinical trials confirm these effects, demonstrating statistically significant reductions in LH, FSH, and estradiol levels in postmenopausal women. The detailed experimental protocols employed in these studies provide a robust framework for the continued investigation of NK3 receptor antagonists in various clinical applications. This in-depth understanding of fezolinetant's interaction with the HPG axis is critical for researchers, scientists, and drug development professionals working on novel therapies for hormone-dependent conditions.

Preclinical Studies of Fezolinetant and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of fezolinetant, a selective, non-hormonal neurokinin-3 receptor (NK3R) antagonist developed for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause. The document details the compound's mechanism of action, pharmacodynamic effects in animal models, pharmacokinetic profile, and metabolic pathways, supported by quantitative data, experimental protocols, and pathway visualizations.

Mechanism of Action

Fezolinetant exerts its therapeutic effect by modulating neuronal activity in the brain's thermoregulatory center. During menopause, declining estrogen levels lead to hypertrophy of Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons in the hypothalamus. This results in increased signaling by neurokinin B (NKB), which binds to the NK3 receptor, disrupting normal temperature control and leading to VMS, commonly known as hot flashes and night sweats.

Fezolinetant is a selective NK3R antagonist that blocks the binding of NKB.[1] This action moderates KNDy neuronal activity, helping to restore normal function to the thermoregulatory center and thereby reducing the frequency and severity of VMS.[2][3]

Fezolinetant_MoA cluster_0 Hypothalamic KNDy Neuron cluster_1 Thermoregulatory Center NKB Neurokinin B (NKB) (Elevated in Menopause) NK3R NK3 Receptor NKB->NK3R Binds Neuron_Activity Increased Neuronal Activity NK3R->Neuron_Activity Activates Heat_Dissipation Heat Dissipation (Vasodilation, Sweating) Neuron_Activity->Heat_Dissipation Triggers VMS Vasomotor Symptoms (Hot Flash) Heat_Dissipation->VMS Leads to Fezolinetant Fezolinetant Fezolinetant->NK3R Blocks

Caption: Fezolinetant Mechanism of Action.

Preclinical Pharmacology

The pharmacological activity of fezolinetant was characterized through in vitro receptor binding assays and in vivo efficacy studies in established animal models of menopause.

In vitro studies demonstrated that fezolinetant is a potent and highly selective antagonist for the human NK3 receptor. Its binding affinity for the NK3 receptor is significantly higher than for NK1 or NK2 receptors, indicating a targeted mechanism of action with a lower potential for off-target effects related to these other neurokinin receptors.

Table 1: Fezolinetant Receptor Binding Affinity

Receptor Subtype Binding Affinity (Ki) Selectivity vs. NK3R
Neurokinin 3 (NK3) 19.9 - 22.1 nmol/L -
Neurokinin 1 (NK1) >450-fold lower >450x
Neurokinin 2 (NK2) >450-fold lower >450x

Data derived from clinical pharmacology reviews referencing preclinical in vitro assays.

The efficacy of fezolinetant in mitigating VMS was evaluated in the ovariectomized (OVX) rat, a well-established preclinical model for menopause-related thermoregulatory dysfunction. In this model, the removal of ovaries induces hormonal changes that lead to symptoms analogous to human hot flashes, such as increases in skin temperature.

Table 2: Efficacy of Fezolinetant in Ovariectomized (OVX) Rat Model

Dose (Oral, BID for 1 week) Key Outcome Result
1 - 10 mg/kg Attenuation of Skin Temperature Increase Dose-dependent reduction in hot flash-like symptoms.[2]
Plasma Luteinizing Hormone (LH) Levels Dose-dependent reduction.[2]
Neuronal Activity (c-Fos in MnPO) Inhibition of neuronal activation.[2]
Body Weight and Food Intake Dose-dependent reduction in hyperphagia and weight gain.[2][4]

Source: Effects of neurokinin 3 receptor antagonist fezolinetant on hot flash-like symptoms in ovariectomized rats.[2][4]

The following protocol outlines the key steps used to assess the efficacy of fezolinetant in the OVX rat model.

  • Animal Model Creation: Adult female Wistar rats undergo bilateral ovariectomy to induce a state of estrogen deficiency, mimicking menopause. A sham-operated group serves as a control.

  • Acclimation and Symptom Confirmation: Post-surgery, rats are allowed a recovery and acclimation period. The development of menopausal symptoms, such as increased skin temperature, is confirmed.[2][4]

  • Drug Administration: Fezolinetant is administered orally (e.g., 1, 3, or 10 mg/kg) twice daily for a period of one week. A vehicle control group receives the formulation without the active compound.[2]

  • Endpoint Measurement:

    • Skin Temperature: Tail skin temperature is measured using a telemetric device or an infrared thermometer as a direct index of hot flash-like events.

    • Neuroendocrine Markers: Blood samples are collected to measure plasma levels of LH and FSH.

    • Neuronal Activity: At the end of the study, brain tissue is collected and processed for immunohistochemistry to detect c-Fos expression (an indirect marker of neuronal activity) in the median preoptic nucleus (MnPO) of the hypothalamus.[2]

  • Data Analysis: The effects of different doses of fezolinetant are compared to the vehicle control group to determine dose-dependent efficacy.

OVX_Rat_Workflow A 1. Ovariectomy (OVX Surgery on Rats) B 2. Post-Surgery Acclimation Period A->B C 3. Randomization into Treatment Groups B->C D 4. Daily Oral Dosing (1 Week) - Fezolinetant (1-10 mg/kg) - Vehicle Control C->D E 5. Endpoint Measurement - Tail Skin Temperature - Plasma LH Levels - Brain c-Fos Expression D->E During/After Treatment F 6. Data Analysis (Comparison vs. Vehicle) E->F

Caption: Experimental Workflow for the OVX Rat Efficacy Study.

Preclinical Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) properties of fezolinetant were characterized through in vitro and in vivo studies.

In vitro studies using human liver microsomes and recombinant human CYP enzymes identified CYP1A2 as the primary enzyme responsible for the metabolism of fezolinetant.[5][6][7] Minor contributions from CYP2C9 and CYP2C19 were also observed.[5][6][7]

The major metabolic pathway is an oxidation reaction, forming the metabolite ES259564 .[1][5] This major metabolite is approximately 20-fold less potent against the NK3 receptor than the parent fezolinetant molecule, suggesting that the pharmacological activity is primarily driven by the parent compound.[1]

Fezolinetant_Metabolism Fezolinetant Fezolinetant Metabolite ES259564 (Major, less potent metabolite) Fezolinetant->Metabolite Oxidation Enzymes CYP1A2 (Primary) CYP2C9 (Minor) CYP2C19 (Minor) Enzymes->Fezolinetant Catalyze

Caption: Metabolic Pathway of Fezolinetant.
  • System Preparation: Incubations are prepared using either pooled human liver microsomes (HLM) or specific recombinant human CYP enzymes (e.g., rCYP1A2, rCYP2C9).

  • Incubation: Fezolinetant is added to the incubation mixture containing the enzyme source and necessary co-factors (e.g., NADPH). To identify specific enzyme contributions in HLM, selective chemical inhibitors for different CYP isoforms are added to separate incubations.[5][8]

  • Reaction Termination: After a set incubation period, the metabolic reaction is stopped, typically by adding a cold organic solvent like acetonitrile.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the metabolite (ES259564) formed.

  • Data Interpretation: The rate of metabolite formation in the presence of different recombinant enzymes or specific inhibitors is used to determine the relative contribution of each CYP isoform to the overall metabolism of fezolinetant.[5]

While detailed preclinical pharmacokinetic data from animal models is limited in the public domain, clinical studies in healthy women provide a good characterization of fezolinetant's profile, which is built upon the foundation of preclinical assessments. These studies show rapid absorption and dose-proportional exposure.

Table 3: Single-Dose Pharmacokinetic Parameters of Fezolinetant and Metabolite ES259564 in Healthy Chinese Women (Clinical Data)

Compound Dose Tmax (median, h) Cmax (mean, ng/mL) t½ (mean, h) AUCinf (mean, h*ng/mL)
Fezolinetant 15 mg 1.50 - 1.75 221 6.12 - 7.69 1330
30 mg 1.50 - 1.75 439 6.12 - 7.69 2530
60 mg 1.50 - 1.75 834 6.12 - 7.69 4930
ES259564 15 mg 1.50 - 2.00 - 5.72 - 6.31 -
30 mg 1.50 - 2.00 - 5.72 - 6.31 -
60 mg 1.50 - 2.00 - 5.72 - 6.31 -

Source: An Open-Label, Single and Multiple Dose Study to Evaluate the Pharmacokinetics and Safety of Fezolinetant in Healthy Chinese Female Subjects.[9][10] Note: This is clinical data provided for reference.

Preclinical Safety

Comprehensive preclinical safety and toxicology studies are required for any investigational new drug to support progression into human clinical trials. These studies, including safety pharmacology and repeat-dose toxicology in multiple species, are designed to identify potential target organs for toxicity and establish a safe starting dose in humans.[11]

For fezolinetant, the preclinical safety program was sufficient to support large-scale, long-term Phase 3 clinical trials. Pooled data from these extensive clinical studies have confirmed a generally acceptable safety and tolerability profile.[12] The most notable finding of interest from a safety perspective has been asymptomatic and transient elevations in liver transaminases, which were observed in a small percentage of participants in clinical trials.[12] Preclinical toxicology studies would have been instrumental in establishing the safety margins and monitoring parameters for such potential effects ahead of clinical evaluation.

References

The Dawn of a New Era in Neuromodulation: A Technical Guide to the Discovery and Development of Selective NK3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the discovery and development of selective neurokinin-3 (NK3) receptor antagonists has been compiled, offering an in-depth resource for researchers, scientists, and drug development professionals. This whitepaper traverses the historical landscape of NK3 receptor antagonist research, from its early beginnings in the study of central nervous system disorders to its recent success in treating menopausal vasomotor symptoms. The guide provides a thorough examination of the underlying pharmacology, detailed experimental protocols, and a comparative analysis of key compounds that have shaped this promising therapeutic class.

The tachykinin family of neuropeptides and their receptors have long been a subject of intense scientific scrutiny. Among these, the neurokinin-3 (NK3) receptor, predominantly expressed in the central nervous system, has emerged as a critical modulator of various physiological processes. The journey of selective NK3 receptor antagonists is a compelling narrative of scientific perseverance and serendipity. Initially explored for their potential in treating schizophrenia, these compounds have found a new and impactful application in alleviating the debilitating vasomotor symptoms associated with menopause. This shift in therapeutic focus underscores the intricate and often multifaceted roles of neurobiological pathways.

This technical guide offers a granular look at the core aspects of NK3 receptor antagonist development, including:

  • A Historical Perspective: Tracing the evolution of NK3 receptor antagonists from their conceptualization to the development of distinct chemical scaffolds.

  • The NK3 Receptor Signaling Cascade: A detailed exposition of the molecular mechanisms initiated by the binding of the endogenous ligand, neurokinin B (NKB), to the NK3 receptor.

  • Key Experimental Methodologies: Providing researchers with practical, step-by-step protocols for essential in vitro and in vivo assays.

  • Comparative Compound Analysis: A quantitative summary of the binding affinities and functional potencies of pivotal selective NK3 receptor antagonists.

A Journey Through Time: The Evolution of NK3 Receptor Antagonists

The development of selective NK3 receptor antagonists began with early explorations into their potential as antipsychotic agents. The theory was that modulating the tachykinin system could influence dopaminergic pathways implicated in schizophrenia. This initial wave of research led to the discovery of the first non-peptide antagonists in the mid-1990s, such as osanetant and talnetant.[1] While these early compounds ultimately did not demonstrate sufficient efficacy for schizophrenia, they laid the crucial groundwork for future discoveries.

A significant breakthrough came with the elucidation of the role of the KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus in regulating gonadotropin-releasing hormone (GnRH) secretion and thermoregulation. This discovery opened a new therapeutic avenue for NK3 receptor antagonists in sex-hormone-related disorders and menopausal vasomotor symptoms. This led to the development of a new generation of antagonists, including pavinetant, and ultimately the FDA-approved fezolinetant for the treatment of moderate to severe vasomotor symptoms associated with menopause.[2] More recently, a dual NK1/NK3 receptor antagonist, elinzanetant, has also received FDA approval for the same indication, highlighting the continued innovation in this field.[3][4]

The Molecular Dance: NK3 Receptor Signaling

The NK3 receptor is a G-protein coupled receptor (GPCR) that preferentially binds neurokinin B (NKB). Upon binding, the receptor activates the Gq alpha subunit of its associated heterotrimeric G-protein. This initiates a downstream signaling cascade, as illustrated below.

NK3R_Signaling_Pathway NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Cellular Responses (e.g., Neuronal Excitation, GnRH release) Ca2->Downstream Modulates activity PKC->Downstream Phosphorylates substrates

NK3 Receptor Signaling Pathway

Activated Phospholipase C (PLC) proceeds to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺, in concert with DAG, activates Protein Kinase C (PKC). This cascade of events culminates in the modulation of various downstream cellular responses, including neuronal excitation and the regulation of neurotransmitter release, such as GnRH.

A Toolkit for Discovery: Key Experimental Protocols

The development of selective NK3 receptor antagonists has been underpinned by a suite of robust in vitro and in vivo assays. These experimental protocols are essential for characterizing the binding affinity, functional potency, and physiological effects of novel compounds.

In Vitro Assays

Radioligand Binding Assay: This technique is the gold standard for determining the binding affinity (Ki) of a test compound for the NK3 receptor. It typically involves a competitive binding experiment where the unlabeled test compound competes with a radiolabeled ligand for binding to cell membranes expressing the NK3 receptor.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (e.g., from CHO cells expressing hNK3R) Start->Prepare_Membranes Incubate Incubate Membranes with: - Radiolabeled Ligand (e.g., [³H]-SR142801) - Unlabeled Test Compound (various concentrations) Prepare_Membranes->Incubate Separate Separate Bound and Free Ligand (e.g., via filtration) Incubate->Separate Quantify Quantify Radioactivity (e.g., using a scintillation counter) Separate->Quantify Analyze Data Analysis (e.g., non-linear regression to determine IC50 and Ki) Quantify->Analyze End End Analyze->End Calcium_Flux_Workflow Start Start Culture_Cells Culture Cells Expressing NK3R (e.g., CHO or HEK293 cells) Start->Culture_Cells Load_Dye Load Cells with Calcium-Sensitive Fluorescent Dye (e.g., Fluo-4 AM) Culture_Cells->Load_Dye Add_Antagonist Add Test Antagonist (at various concentrations) Load_Dye->Add_Antagonist Add_Agonist Stimulate with NK3R Agonist (e.g., NKB or senktide) Add_Antagonist->Add_Agonist Measure_Fluorescence Measure Changes in Fluorescence (e.g., using a FLIPR instrument) Add_Agonist->Measure_Fluorescence Analyze Data Analysis (to determine IC50) Measure_Fluorescence->Analyze End End Analyze->End

References

Fezolinetant: Exploring Therapeutic Avenues Beyond Vasomotor Symptoms

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fezolinetant, a selective neurokinin-3 (NK3) receptor antagonist, has recently gained approval for the treatment of vasomotor symptoms associated with menopause. Its mechanism of action, which involves the modulation of Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons in the hypothalamus, presents a promising platform for therapeutic intervention in other sex hormone-dependent disorders. This technical guide provides an in-depth review of the preclinical and clinical evidence supporting the potential applications of fezolinetant beyond vasomotor symptoms, with a primary focus on Polycystic Ovary Syndrome (PCOS) and a prospective look at uterine fibroids and endometriosis. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the expanding therapeutic landscape of NK3 receptor antagonism.

Introduction: The Neurokinin-3 Receptor and its Therapeutic Potential

The neurokinin-3 receptor (NK3R) is a G-protein coupled receptor predominantly expressed in the central nervous system, particularly in the hypothalamic arcuate nucleus where it is co-localized with kisspeptin and dynorphin in KNDy neurons. These neurons are critical regulators of gonadotropin-releasing hormone (GnRH) pulsatility. The endogenous ligand for NK3R is neurokinin B (NKB). The NKB/NK3R signaling pathway is a key component of the negative feedback loop of sex hormones on the hypothalamic-pituitary-gonadal (HPG) axis. Dysregulation of this pathway is implicated in the pathophysiology of various reproductive and endocrine disorders.

Fezolinetant, by selectively antagonizing the NK3R, offers a non-hormonal approach to modulate the HPG axis. This targeted mechanism has the potential to address conditions characterized by aberrant GnRH pulsatility and downstream hormonal imbalances, without the broad effects of hormonal therapies.

Polycystic Ovary Syndrome (PCOS): A Prime Candidate for Fezolinetant Therapy

PCOS is a common endocrine disorder in women of reproductive age, characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. A key neuroendocrine feature of PCOS is an abnormally high frequency of GnRH pulses, leading to a preferential increase in luteinizing hormone (LH) secretion over follicle-stimulating hormone (FSH), resulting in an elevated LH/FSH ratio. This hormonal imbalance drives increased ovarian androgen production and contributes to the clinical manifestations of PCOS.

Clinical Evidence: A Phase 2a Proof-of-Concept Study

A randomized, double-blind, placebo-controlled, multicenter Phase 2a study evaluated the efficacy and safety of fezolinetant in women with PCOS.[1][2] The study investigated two oral doses of fezolinetant (60 mg and 180 mg daily) compared to placebo over a 12-week period.[1] The primary endpoint was the change in total testosterone levels.[1]

Table 1: Key Efficacy Outcomes of the Phase 2a Study of Fezolinetant in PCOS [1]

ParameterFezolinetant 60 mg/day (n=24)Fezolinetant 180 mg/day (n=25)Placebo (n=24)
Change in Total Testosterone (nmol/L) from Baseline to Week 12 (Adjusted Mean (SE)) -0.39 (0.12)-0.80 (0.13) -0.05 (0.10)
Change in LH (IU/L) from Baseline to Week 12 (Adjusted Mean (SE)) -8.21 (1.18)**-10.17 (1.28)-3.16 (1.04)
Change in FSH (IU/L) from Baseline to Week 12 (Adjusted Mean (SE)) -0.92 (0.30)-1.46 (0.32)-0.57 (0.26)
Change in LH/FSH Ratio from Baseline to Week 12 Dose-dependent decrease (P < .001 vs placebo)Dose-dependent decrease (P < .001 vs placebo)-
Change in Estradiol (pmol/L) from Baseline to Week 12 Not significantly different from placebo (P > .10)Not significantly different from placebo (P > .10)-
Change in Progesterone (nmol/L) from Baseline to Week 12 Not significantly different from placebo (P > .10)Not significantly different from placebo (P > .10)-

*P < .05 vs placebo; **P = .002 vs placebo; ***P < .001 vs placebo

The results demonstrated a statistically significant and dose-dependent reduction in total testosterone and LH levels, as well as a normalization of the LH/FSH ratio in women treated with fezolinetant compared to placebo.[1] These findings provide strong clinical evidence that fezolinetant can effectively target the underlying neuroendocrine abnormality in PCOS.

Experimental Protocol: Phase 2a PCOS Study
  • Study Design: A phase 2a, randomized, double-blind, placebo-controlled, multicenter study.[2]

  • Participants: 73 women diagnosed with PCOS according to the Rotterdam criteria.[2]

  • Interventions: Participants were randomized to receive oral fezolinetant 60 mg/day, 180 mg/day, or placebo for 12 weeks.[2]

  • Primary Efficacy Endpoint: Change in total testosterone from baseline to week 12.[2]

  • Secondary Efficacy Endpoints: Changes in gonadotropins (LH, FSH), LH/FSH ratio, and other ovarian hormones.[2]

  • Hormone Assays: Serum concentrations of LH, FSH, and progesterone were measured using validated immunoassays. Total testosterone was measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Safety Assessments: Safety and tolerability were monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[3]

Safety and Tolerability in PCOS

In the Phase 2a study, fezolinetant was generally well-tolerated.[1] The incidence of treatment-emergent adverse events was similar across the fezolinetant and placebo groups.[3] The most common adverse events were headache, nausea, and fatigue.[4] No serious adverse events related to the study drug were reported.[3]

Uterine Fibroids and Endometriosis: Future Directions for Fezolinetant

Uterine fibroids (leiomyomas) and endometriosis are common estrogen-dependent gynecological conditions that significantly impact women's health. Current medical treatments often involve GnRH agonists or antagonists, which induce a hypoestrogenic state and are associated with significant side effects.

Rationale for NK3 Receptor Antagonism

The growth of uterine fibroids and endometriotic lesions is driven by estrogen. By modulating GnRH pulsatility and consequently reducing circulating estrogen levels, NK3 receptor antagonists like fezolinetant could offer a therapeutic benefit. The potential advantage of this approach is a more moderate and "non-castrating" suppression of estrogen, which may avoid the severe side effects of complete estrogen deprivation.[5]

Preclinical and Prospective Evidence

While direct preclinical or clinical studies of fezolinetant for uterine fibroids and endometriosis are not yet widely published, the underlying biology provides a strong rationale for its investigation in these conditions.

  • Neurokinin B and NK3R Expression: Studies have shown that the NKB/NK3R system is dysregulated in uterine leiomyomas, with NKB being upregulated.[4][6] This suggests that targeting this pathway could have a direct impact on the pathophysiology of fibroids.

  • Animal Models: Preclinical studies with other NK3R antagonists in animal models have demonstrated the ability to reduce LH secretion and moderate ovarian hormone levels, supporting the potential for this class of drugs in treating sex-hormone dependent disorders.[5] Animal models for both uterine fibroids and endometriosis are well-established and could be utilized to evaluate the efficacy of fezolinetant.[7][8][9][10][11][12][13][14]

Further preclinical research is warranted to investigate the direct effects of fezolinetant on uterine fibroid and endometrial cells and to evaluate its efficacy in relevant animal models.

Signaling Pathways and Experimental Workflows

The KNDy Neuron Signaling Pathway

The following diagram illustrates the central role of KNDy neurons in the regulation of GnRH secretion and the mechanism of action of fezolinetant.

KNDy_Neuron_Signaling cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_pituitary cluster_ovary Ovary KNDy_Neuron KNDy Neuron NKB NKB KNDy_Neuron->NKB Releases Kisspeptin Kisspeptin KNDy_Neuron->Kisspeptin Releases Dynorphin Dynorphin KNDy_Neuron->Dynorphin Releases GnRH_Neuron GnRH Neuron GnRH GnRH GnRH_Neuron->GnRH Releases NK3R NK3R NKB->NK3R binds Kisspeptin->GnRH_Neuron Stimulates (via GPR54) GPR54 GPR54 Kisspeptin->GPR54 binds KOR KOR Dynorphin->KOR binds Estrogen Estrogen Estrogen->KNDy_Neuron Inhibits Fezolinetant Fezolinetant Fezolinetant->NK3R Blocks NK3R->KNDy_Neuron Activates KOR->KNDy_Neuron Inhibits LH_FSH LH & FSH GnRH->LH_FSH Stimulates Androgens_Estrogen Androgens & Estrogen LH_FSH->Androgens_Estrogen Stimulates

KNDy Neuron Signaling Pathway and Fezolinetant's Mechanism of Action.
Experimental Workflow for a Preclinical Study in a Uterine Fibroid Model

The following diagram outlines a potential experimental workflow for evaluating fezolinetant in a preclinical animal model of uterine fibroids.

Preclinical_Workflow_Uterine_Fibroids cluster_model Animal Model Development cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis Model_Induction Induction of Uterine Fibroids (e.g., in Eker rat or xenograft model) Tumor_Measurement_Baseline Baseline Tumor Measurement (e.g., imaging) Model_Induction->Tumor_Measurement_Baseline Randomization Randomization into Treatment Groups Tumor_Measurement_Baseline->Randomization Treatment_Fezolinetant Fezolinetant Administration (various doses) Randomization->Treatment_Fezolinetant Treatment_Vehicle Vehicle Control Randomization->Treatment_Vehicle Treatment_Positive_Control Positive Control (e.g., GnRH agonist) Randomization->Treatment_Positive_Control Tumor_Measurement_Final Final Tumor Measurement Treatment_Fezolinetant->Tumor_Measurement_Final Hormone_Analysis Hormone Level Analysis (LH, FSH, Estradiol, Progesterone) Treatment_Fezolinetant->Hormone_Analysis Treatment_Vehicle->Tumor_Measurement_Final Treatment_Vehicle->Hormone_Analysis Treatment_Positive_Control->Tumor_Measurement_Final Treatment_Positive_Control->Hormone_Analysis Histopathology Histopathological Examination of Uterine Tissue Tumor_Measurement_Final->Histopathology Gene_Expression Gene Expression Analysis (e.g., NKB, NK3R, proliferation markers) Histopathology->Gene_Expression

References

The Structural Dance of Potency and Selectivity: An In-depth Guide to the Structure-Activity Relationship of Fezolinetant Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fezolinetant, a first-in-class, non-hormonal selective neurokinin-3 receptor (NK3R) antagonist, has recently emerged as a promising therapeutic agent for the management of moderate to severe vasomotor symptoms (VMS) associated with menopause.[1][2][3][4][5] Its mechanism of action lies in the modulation of the thermoregulatory center in the hypothalamus by blocking the binding of neurokinin B (NKB) to the NK3R.[1][2][6][7] This targeted approach has demonstrated significant efficacy in clinical trials, offering a valuable alternative to traditional hormone replacement therapies.[5][8][9] The development of fezolinetant and its analogues has been a journey of meticulous chemical refinement, guided by a deep understanding of the structural features governing their interaction with the NK3R. This technical guide delves into the core principles of the structure-activity relationship (SAR) of fezolinetant analogues, providing a comprehensive overview of the key chemical modifications that influence their biological activity.

The NKB/NK3R Signaling Pathway in Thermoregulation

During menopause, the decline in estrogen levels leads to an upregulation of NKB and its receptor, NK3R, in the KNDy (kisspeptin/neurokinin B/dynorphin) neurons of the hypothalamus.[2][7] This heightened signaling disrupts the normal thermoregulatory balance, leading to the characteristic hot flashes and night sweats of VMS.[1][7] Fezolinetant acts by competitively inhibiting the binding of NKB to the NK3R, thereby restoring the thermoregulatory set-point and alleviating VMS.[2][6]

NKB_NK3R_Signaling_Pathway cluster_pre Premenopause cluster_post Menopause Estrogen Estrogen KNDy_Neuron_pre KNDy Neuron Estrogen->KNDy_Neuron_pre inhibits NKB_pre Neurokinin B (NKB) KNDy_Neuron_pre->NKB_pre releases NK3R_pre NK3 Receptor NKB_pre->NK3R_pre binds Thermoregulation_pre Normal Thermoregulation NK3R_pre->Thermoregulation_pre maintains Estrogen_low Low Estrogen KNDy_Neuron_post Hyperactive KNDy Neuron Estrogen_low->KNDy_Neuron_post reduced inhibition NKB_post Increased NKB KNDy_Neuron_post->NKB_post increased release NK3R_post NK3 Receptor NKB_post->NK3R_post binds VMS Vasomotor Symptoms (Hot Flashes) NK3R_post->VMS triggers Fezolinetant Fezolinetant Fezolinetant->NK3R_post blocks

Figure 1: NKB/NK3R Signaling in Thermoregulation

Core Scaffold and Key Structural Features

Fezolinetant and its analogues are characterized by a rigid, N-acyl-triazolopiperazine core.[1][10] The lead optimization efforts focused on modifying specific regions of this scaffold to enhance potency, selectivity, and pharmacokinetic properties.[1][6] The key areas of modification include:

  • Ring A: The N-acyl substituent.

  • Ring B: The piperazine ring.

  • Ring C: The triazole ring.

  • Ring D: The substituent on the triazole ring.

Quantitative Structure-Activity Relationship (SAR) of Fezolinetant Analogues

The following tables summarize the quantitative SAR data for a series of fezolinetant analogues, focusing on their in vitro biological activity and key physicochemical properties. The data is primarily derived from studies on N-acyl-triazolopiperazine antagonists of the neurokinin-3 receptor.[1][6]

Table 1: SAR of Ring A Modifications

CompoundhNK3R pKihNK3R pIC₅₀logD₇.₄LLE (pKi - logD₇.₄)
Fezolinetant 4-Fluorobenzoyl8.88.51.57.3
Analogue 1 Benzoyl8.58.21.86.7
Analogue 2 4-Chlorobenzoyl8.98.62.16.8
Analogue 3 4-Methylbenzoyl8.68.32.06.6
Analogue 4 4-Methoxybenzoyl8.48.11.66.8

Data compiled from ACS Med. Chem. Lett. 2015, 6, 7, 736–740.[1][6]

Observations:

  • Substitution on the phenyl ring of the N-acyl group significantly impacts activity.

  • Electron-withdrawing groups, such as fluorine and chlorine at the 4-position, generally lead to higher potency.

  • Ligand Lipophilic Efficiency (LLE) was a key parameter in guiding lead optimization, with a target of LLE > 6.[1][6]

Table 2: SAR of Ring B (Piperazine) and Ring D (Triazole Substituent) Modifications

CompoundR² (Ring B)R³ (Ring D)hNK3R pKihNK3R pIC₅₀logD₇.₄LLE (pKi - logD₇.₄)
Fezolinetant H3-methyl-1,2,4-thiadiazol-5-yl8.88.51.57.3
Analogue 5 Methyl3-methyl-1,2,4-thiadiazol-5-yl8.27.91.96.3
Analogue 6 HPhenyl7.97.62.55.4
Analogue 7 HPyridin-2-yl8.17.81.26.9
Analogue 8 HThiazol-2-yl8.58.21.07.5

Data compiled from ACS Med. Chem. Lett. 2015, 6, 7, 736–740.[1][6]

Observations:

  • The nature of the substituent on the triazole ring (Ring D) is critical for high affinity. Heteroaromatic rings are generally preferred over a simple phenyl ring.

  • The 3-methyl-1,2,4-thiadiazol-5-yl group in fezolinetant appears to be optimal for both potency and maintaining favorable physicochemical properties.

  • Substitution on the piperazine ring (Ring B) is generally detrimental to activity.

Experimental Protocols

Radioligand Binding Assay for NK3R

This protocol is a generalized procedure based on the methodologies cited for the evaluation of fezolinetant and its analogues.[1][6][11][12][13][14]

Objective: To determine the binding affinity (Ki) of test compounds for the human neurokinin-3 receptor (hNK3R).

Materials:

  • Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing recombinant hNK3R.[1][6]

  • Radioligand: [¹²⁵I]-MePhe⁷-NKB or another suitable radiolabeled NK3R antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA.

  • Test compounds (fezolinetant analogues) at various concentrations.

  • Non-specific binding control: A high concentration (e.g., 10 µM) of a known, potent, unlabeled NK3R antagonist.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Add the hNK3R membrane preparation to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - hNK3R Membranes - Radioligand - Test Compounds - Assay Buffer Start->Prepare_Reagents Assay_Plate Set up 96-well plate with reagents and compounds Prepare_Reagents->Assay_Plate Incubation Incubate to reach equilibrium Assay_Plate->Incubation Filtration Separate bound and free radioligand via filtration Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Counting Measure radioactivity with a scintillation counter Washing->Counting Analysis Calculate IC50 and Ki values Counting->Analysis End End Analysis->End Aequorin_Assay_Workflow Start Start Cell_Prep Prepare CHO-hNK3R-Aequorin cells Start->Cell_Prep Aequorin_Recon Reconstitute aequorin with coelenterazine h Cell_Prep->Aequorin_Recon Plate_Cells Dispense cells into 96-well plate Aequorin_Recon->Plate_Cells Add_Compounds Add test compounds and incubate Plate_Cells->Add_Compounds Luminometer Place plate in luminometer Add_Compounds->Luminometer Inject_Agonist Inject NKB agonist and measure luminescence Luminometer->Inject_Agonist Analysis Calculate functional IC50 values Inject_Agonist->Analysis End End Analysis->End

References

Methodological & Application

Fezolinetant for Vasomotor Symptoms: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the clinical trial dosages of fezolinetant, a non-hormonal selective neurokinin-3 (NK3) receptor antagonist for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause.

Introduction

Fezolinetant offers a novel, non-hormonal therapeutic approach to managing VMS, commonly known as hot flashes and night sweats.[1] By blocking the binding of neurokinin B (NKB) to the kisspeptin/neurokinin B/dynorphin (KNDy) neuron, fezolinetant modulates neuronal activity in the thermoregulatory center of the hypothalamus.[1][2] This mechanism of action helps to restore the balance in the brain's temperature control center, thereby reducing the frequency and intensity of VMS.[2][3]

Quantitative Data Summary

The following tables summarize the dosages of fezolinetant used in key clinical trials and the approved dosage for clinical use.

Table 1: Fezolinetant Dosages in Phase 2 and Phase 3 Clinical Trials

Clinical TrialPhaseDosages InvestigatedFrequency
Phase 2a2a90 mgTwice Daily
VESTA (Phase 2b)2b15 mg, 30 mg, 60 mg, 90 mgTwice Daily
30 mg, 60 mg, 120 mgOnce Daily
SKYLIGHT 1330 mg, 45 mgOnce Daily
SKYLIGHT 2330 mg, 45 mgOnce Daily
SKYLIGHT 4330 mg, 45 mgOnce Daily

Data sourced from multiple clinical trial reports.[4][5][6][7][8]

Table 2: Approved Dosage and Administration

ParameterRecommendation
Recommended Dose45 mg
FrequencyOrally once daily
AdministrationWith or without food, swallowed whole with liquid. Do not cut, crush, or chew.[9][10][11]
Missed DoseIf a dose is missed, it should be taken as soon as possible, unless the next scheduled dose is within 12 hours.[9][12][13]

This information is based on current prescribing guidelines.[9][10][11][12][13]

Experimental Protocols

The following protocols are based on the methodologies employed in the pivotal Phase 3 clinical trials (SKYLIGHT 1, SKYLIGHT 2, and SKYLIGHT 4).

Protocol 1: Patient Screening and Enrollment

Objective: To select a suitable population of postmenopausal women experiencing moderate to severe VMS.

Inclusion Criteria:

  • Age: 40 to 65 years.[6][7][14]

  • Menopausal Status: Confirmed postmenopausal status.[15]

  • VMS Frequency: A minimum average of seven or more moderate to severe hot flashes per day.[6][7][14]

  • Informed Consent: Willingness to provide written informed consent.[14]

Exclusion Criteria:

  • Use of hormone therapy or other medications that could affect VMS.

  • History of conditions that would contraindicate the use of the study drug.

  • Known cirrhosis, severe renal impairment, or end-stage renal disease.[10]

  • Concomitant use of CYP1A2 inhibitors.[10]

Procedure:

  • Obtain written informed consent from all potential participants.[14]

  • Conduct a comprehensive medical history and physical examination.

  • Administer a daily VMS diary for a screening period to confirm the frequency and severity of hot flashes.[14]

  • Collect baseline blood samples for laboratory assessments, including liver function tests (ALT, AST, alkaline phosphatase, and bilirubin).[9][10]

  • Review all screening data to confirm eligibility based on the predefined inclusion and exclusion criteria.

Protocol 2: Treatment Administration and Monitoring

Objective: To administer fezolinetant or placebo in a double-blind manner and monitor for safety and efficacy.

Materials:

  • Fezolinetant tablets (30 mg and 45 mg).[6][7]

  • Matching placebo tablets.[6][7]

  • Patient diaries for recording VMS frequency and severity.

  • Standard equipment for clinical monitoring (blood pressure cuff, thermometer, etc.).

Procedure:

  • Randomization: Participants are randomized in a 1:1:1 ratio to receive once-daily oral doses of fezolinetant 30 mg, fezolinetant 45 mg, or placebo for a 12-week double-blind period.[4][6][7]

  • Drug Administration: Instruct participants to take one tablet orally at approximately the same time each day, with or without food.[9][11][12] The tablet should be swallowed whole with liquid and not be cut, crushed, or chewed.[9][10][11]

  • Efficacy Assessment: The primary efficacy endpoints are the mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.[4][14] Participants should record the frequency and severity of their VMS daily in a diary.

  • Safety Monitoring:

    • Monitor for treatment-emergent adverse events (TEAEs) at each study visit.[[“]]

    • Perform hepatic laboratory tests at baseline, and then monthly for the first three months, followed by assessments at 6 and 9 months after initiation of therapy.[10]

Protocol 3: Extension Phase

Objective: To evaluate the long-term safety and efficacy of fezolinetant.

Procedure:

  • Participants who complete the initial 12-week double-blind phase are eligible to enter a 40-week or 52-week active-treatment extension period.[4][14]

  • Participants who were initially on fezolinetant continue with their assigned dose.[4][14]

  • Participants who were on placebo are re-randomized to receive either fezolinetant 30 mg or 45 mg once daily.[4][14]

  • Continue to monitor for safety and efficacy as described in Protocol 2 throughout the extension phase.

Visualizations

Signaling Pathway of Fezolinetant

Fezolinetant_Mechanism_of_Action cluster_Hypothalamus Hypothalamus cluster_Signaling Molecular Signaling KNDy_Neuron KNDy Neuron Thermoregulatory_Center Thermoregulatory Center KNDy_Neuron->Thermoregulatory_Center Modulates VMS Vasomotor Symptoms (Hot Flashes) Thermoregulatory_Center->VMS Dysregulation leads to NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds & Activates Fezolinetant Fezolinetant Fezolinetant->NK3R Blocks

Caption: Fezolinetant's mechanism of action in the hypothalamus.

Experimental Workflow for Fezolinetant Clinical Trials

Fezolinetant_Clinical_Trial_Workflow cluster_Treatment 12-Week Double-Blind Treatment Period cluster_Extension 40/52-Week Extension Period Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1:1) Screening->Randomization Placebo Placebo Randomization->Placebo Fezolinetant_30mg Fezolinetant 30 mg Randomization->Fezolinetant_30mg Fezolinetant_45mg Fezolinetant 45 mg Randomization->Fezolinetant_45mg Endpoint_Analysis Primary Endpoint Analysis (Weeks 4 & 12) Placebo->Endpoint_Analysis Randomization_Ext Re-randomization Placebo->Randomization_Ext Re-randomization Extension_30mg Fezolinetant 30 mg Fezolinetant_30mg->Extension_30mg Continue Same Dose Fezolinetant_30mg->Endpoint_Analysis Extension_45mg Fezolinetant 45 mg Fezolinetant_45mg->Extension_45mg Continue Same Dose Fezolinetant_45mg->Endpoint_Analysis Long_Term_Safety Long-Term Safety & Efficacy Analysis Extension_30mg->Long_Term_Safety Extension_45mg->Long_Term_Safety Randomization_Ext->Extension_30mg Randomization_Ext->Extension_45mg

Caption: Workflow of the SKYLIGHT Phase 3 clinical trials.

References

Application Notes and Protocols for Assessing Fezolinetant Efficacy in Reducing Hot Flash Frequency

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for assessing the efficacy of fezolinetant in reducing the frequency and severity of vasomotor symptoms (VMS), commonly known as hot flashes, associated with menopause. The methodologies are based on the pivotal SKYLIGHT 1 and SKYLIGHT 2 clinical trials.

Introduction

Fezolinetant is a non-hormonal, selective neurokinin-3 (NK3) receptor antagonist. It targets the underlying mechanism of VMS by modulating neuronal activity in the thermoregulatory center of the brain. These protocols are designed for researchers, scientists, and drug development professionals to effectively evaluate the clinical efficacy of fezolinetant.

Signaling Pathway of Fezolinetant

Fezolinetant acts on the KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus. During menopause, decreased estrogen levels lead to hypertrophy of these neurons, resulting in increased neurokinin B (NKB) signaling. This disrupts the body's thermoregulation, leading to hot flashes. Fezolinetant blocks the NKB receptor (NK3R), thereby restoring normal thermoregulatory control.

cluster_0 Normal State cluster_1 Menopausal State (VMS) cluster_2 Fezolinetant Intervention Estrogen Estrogen KNDy Neuron KNDy Neuron Estrogen->KNDy Neuron Inhibits Thermoregulatory Center Thermoregulatory Center KNDy Neuron->Thermoregulatory Center Stable Signaling Low Estrogen Low Estrogen Hyperactive KNDy Neuron Hyperactive KNDy Neuron Low Estrogen->Hyperactive KNDy Neuron Leads to Hyperactivity NKB NKB Hyperactive KNDy Neuron->NKB Releases Excess NK3R NK3R NKB->NK3R Binds to Blocked NK3R Blocked NK3R NKB->Blocked NK3R Dysregulated Thermoregulatory Center Dysregulated Thermoregulatory Center NK3R->Dysregulated Thermoregulatory Center Causes Dysregulation Fezolinetant Fezolinetant Fezolinetant->Blocked NK3R Blocks Restored Thermoregulatory Center Restored Thermoregulatory Center Blocked NK3R->Restored Thermoregulatory Center Restores Balance

Caption: Fezolinetant's mechanism of action in the hypothalamus.

Experimental Protocols

A robust assessment of fezolinetant's efficacy involves a randomized, double-blind, placebo-controlled clinical trial design. The following protocol is based on the successful SKYLIGHT trials.

Study Population

Inclusion and exclusion criteria are critical for a well-defined study population.

Inclusion Criteria:

  • Healthy postmenopausal women aged 40 to 65 years.

  • Experiencing a minimum average of seven moderate to severe hot flashes per day.

  • Willingness to complete a daily electronic diary.

Exclusion Criteria:

  • Use of hormone therapy or other medications that could affect hot flashes.

  • Any medical condition that could interfere with the study.

  • History of clinically significant liver disease.

Study Design and Treatment

The study should consist of a screening period, a treatment period, and a follow-up period.

Screening Screening Randomization Randomization Screening->Randomization Placebo Placebo Randomization->Placebo Fezolinetant 30mg Fezolinetant 30mg Randomization->Fezolinetant 30mg Fezolinetant 45mg Fezolinetant 45mg Randomization->Fezolinetant 45mg Treatment (12 weeks) Treatment (12 weeks) Placebo->Treatment (12 weeks) Fezolinetant 30mg->Treatment (12 weeks) Fezolinetant 45mg->Treatment (12 weeks) Follow-up (40 weeks) Follow-up (40 weeks) Treatment (12 weeks)->Follow-up (40 weeks) End of Study End of Study Follow-up (40 weeks)->End of Study

Caption: Experimental workflow for a fezolinetant clinical trial.

  • Screening Period (up to 35 days): Assess eligibility criteria and collect baseline data.

  • Treatment Period (12 weeks): Participants are randomized to receive a daily oral dose of fezolinetant (e.g., 30 mg or 45 mg) or a placebo.

  • Follow-up Period (e.g., 40 weeks): Monitor for long-term safety and durability of effect.

Efficacy Assessments

Primary Endpoints:

  • Mean Change in the Frequency of Moderate to Severe VMS: Assessed from baseline to week 4 and week 12.

  • Mean Change in the Severity of Moderate to Severe VMS: Assessed from baseline to week 4 and week 12.

Secondary Endpoints:

  • Mean change in the frequency of all VMS.

  • Responder rate (proportion of participants with a ≥50% reduction in the frequency of moderate to severe VMS).

  • Change in sleep disturbance, as measured by the Patient-Reported Outcomes Measurement Information System (PROMIS) Sleep Disturbance – Short Form 8b.

  • Change in health-related quality of life, assessed by the Hot Flash-Related Quality of Life (HFR-QoL) scale.

Data Collection Instruments
  • Electronic Daily Diary: Participants should record the frequency and severity of their VMS daily. Severity can be graded on a 3-point scale:

    • Mild: Sensation of heat without sweating.

    • Moderate: Sensation of heat with sweating, but able to continue activity.

    • Severe: Sensation of heat with sweating that causes cessation of activity.

  • PROMIS Sleep Disturbance – Short Form 8b: A standardized questionnaire to assess sleep quality.

  • HFR-QoL: A validated instrument to measure the impact of VMS on quality of life.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatment arms.

Table 1: Mean Change from Baseline in Frequency and Severity of Moderate to Severe VMS

EndpointPlaceboFezolinetant 30 mgFezolinetant 45 mg
Week 4
Mean Change in VMS Frequency-1.89-2.55-2.52
Mean Change in VMS Severity-0.15-0.29-0.29
Week 12
Mean Change in VMS Frequency-1.04-1.82-1.86
Mean Change in VMS Severity-0.08-0.16-0.15

Data from the SKYLIGHT 1 trial.

Table 2: Responder Rates (≥50% Reduction in Moderate to Severe VMS Frequency)

TimepointPlaceboFezolinetant 30 mgFezolinetant 45 mg
Week 4 55.4%75.6%74.5%
Week 12 51.5%70.8%72.9%

Data from the SKYLIGHT 2 trial.

Table 3: Mean Change from Baseline in Sleep and Quality of Life Scores

EndpointPlaceboFezolinetant 30 mgFezolinetant 45 mg
Week 12
PROMIS Sleep Disturbance SF 8b-2.6-4.4-4.7
HFR-QoL Total Score-11.1-17.3-18.2

Data from the SKYLIGHT 1 trial.

Statistical Analysis

  • The primary efficacy endpoints should be analyzed using a mixed model for repeated measures (MMRM).

  • Responder rates should be analyzed using logistic regression.

  • All statistical tests should be two-sided with a significance level of p < 0.05.

Conclusion

This protocol provides a comprehensive framework for assessing the efficacy of fezolinetant in reducing the frequency and severity of VMS. Adherence to these detailed methodologies will ensure robust and reliable data collection, contributing to a thorough understanding of fezolinetant's clinical benefits.

Application Note: A Validated LC-MS/MS Method for the Quantification of Fezolinetant in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of fezolinetant in human plasma. The described protocol utilizes liquid-liquid extraction for sample preparation and offers high-throughput analysis suitable for pharmacokinetic studies. All validation parameters meet the required guidelines for bioanalytical method validation, ensuring reliable and accurate results.

Introduction

Fezolinetant is a non-hormonal selective neurokinin-3 (NK3) receptor antagonist developed for the treatment of moderate to severe vasomotor symptoms due to menopause. Accurate quantification of fezolinetant in biological matrices is crucial for pharmacokinetic and toxicokinetic studies during drug development. This document provides a detailed protocol for a validated LC-MS/MS method to quantify fezolinetant in human plasma.

Experimental

Materials and Reagents
  • Fezolinetant reference standard

  • Fezolinetant-d5 (internal standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE)

  • Human plasma (K2-EDTA)

  • Ultrapure water

Instrumentation
  • LC System: Shimadzu Nexera X2 UHPLC system or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 6500+ mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.

  • Analytical Column: Waters XBridge BEH C18 column (50 × 2.1 mm, 2.5 µm) or equivalent.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterCondition
Column Waters XBridge BEH C18 (50 × 2.1 mm, 2.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient See Table 2
Column Temperature 40°C
Injection Volume 5 µL
Run Time 3.0 min

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.0020
0.5020
1.5080
2.0080
2.1020
3.0020

Table 3: Mass Spectrometric Conditions

ParameterFezolinetantFezolinetant-d5 (IS)
Ionization Mode ESI PositiveESI Positive
MRM Transition (m/z) 480.2 → 292.1485.2 → 297.1
Declustering Potential (DP) 110 V110 V
Entrance Potential (EP) 10 V10 V
Collision Energy (CE) 35 V35 V
Collision Cell Exit Potential (CXP) 12 V12 V
Ion Source Gas 1 55 psi55 psi
Ion Source Gas 2 60 psi60 psi
Curtain Gas 35 psi35 psi
Source Temperature 550°C550°C
IonSpray Voltage 5500 V5500 V

Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare primary stock solutions of fezolinetant and fezolinetant-d5 (IS) at a concentration of 1 mg/mL in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the fezolinetant primary stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a 100 ng/mL working solution of fezolinetant-d5 by diluting the primary stock solution with 50:50 (v/v) methanol:water.

  • CC and QC Sample Preparation: Spike the appropriate amount of the working standard solutions into blank human plasma to obtain final concentrations for the calibration curve and QC samples.

Sample Preparation Protocol (Liquid-Liquid Extraction)
  • Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (100 ng/mL fezolinetant-d5) and vortex for 10 seconds.

  • Add 100 µL of 5% ammonium hydroxide solution and vortex for 10 seconds.

  • Add 800 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex mix for 10 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer (approximately 750 µL) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase (80% Mobile Phase A, 20% Mobile Phase B).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 1. Pipette 50 µL Plasma add_is 2. Add 25 µL Internal Standard plasma->add_is add_nh4oh 3. Add 100 µL 5% NH4OH add_is->add_nh4oh add_mtbe 4. Add 800 µL MTBE add_nh4oh->add_mtbe vortex1 5. Vortex Mix (10 min) add_mtbe->vortex1 centrifuge 6. Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in 200 µL Mobile Phase evaporate->reconstitute analyze 10. LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for Plasma Sample Preparation.

Method Validation Summary

The method was validated according to established regulatory guidelines. A summary of the validation results is presented below.

Linearity and Range

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. The coefficient of determination (r²) was consistently > 0.99.

Table 4: Calibration Curve Parameters

AnalyteConcentration Range (ng/mL)Regression Equation
Fezolinetant0.1 - 100y = mx + c> 0.99
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 5: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.1≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
LQC0.3≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
MQC10≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
HQC80≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC, MQC, and HQC levels.

Table 6: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)
LQC0.3Consistent and ReproducibleMinimal
MQC10Consistent and ReproducibleMinimal
HQC80Consistent and ReproducibleMinimal
Stability

Fezolinetant was found to be stable in human plasma under various storage and handling conditions, including bench-top, freeze-thaw, and long-term storage.

G cluster_validation Bioanalytical Method Validation Parameters Validation Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ

Caption: Key Parameters of Method Validation.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of fezolinetant in human plasma. The method demonstrates excellent sensitivity, specificity, accuracy, and precision, making it suitable for supporting clinical and non-clinical pharmacokinetic studies of fezolinetant.

Application Note: Synthesis and Pharmacokinetic Profiling of Deuterated Fezolinetant

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Fezolinetant is a non-hormonal, selective neurokinin-3 (NK3) receptor antagonist approved for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause.[1][2] It functions by blocking the binding of neurokinin B (NKB) on neurons in the brain's thermoregulatory center, thereby modulating neuronal activity and reducing the frequency and severity of hot flashes.[3][4] Fezolinetant is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP2C9 and CYP2C19, to form a major, inactive metabolite, ES259564.[1][4][5]

The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter the pharmacokinetic properties of a drug molecule. This "deuterium kinetic isotope effect" arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage.[6] Consequently, deuteration can lead to a slower rate of metabolism, potentially resulting in a longer drug half-life, increased systemic exposure, and a more favorable safety profile by reducing the formation of certain metabolites.[6][7]

Patents have disclosed that deuteration of the methyl group on the thiadiazole moiety of fezolinetant (d3-fezolinetant) improves the in vivo half-life and provides an improved cytochrome P450 (CYP) profile, particularly for isoforms CYP2C9 and CYP2C19.[8][9][10] For example, the half-life of deuterated fezolinetant was increased by a factor of two in castrated monkeys compared to the non-deuterated parent compound.[8][9] This application note provides a detailed protocol for the synthesis of d3-fezolinetant and outlines a workflow for comparative pharmacokinetic studies.

Pharmacokinetic Profile of Fezolinetant

Understanding the baseline pharmacokinetics of the parent compound is essential for evaluating the impact of deuteration.

Table 1: Pharmacokinetic Parameters of Fezolinetant (Non-Deuterated) in Healthy Women

Parameter Value Reference
Mechanism of Action Neurokinin 3 (NK3) Receptor Antagonist [3]
Time to Max. Concentration (Tmax) 1.5 (1 to 4) hours [3]
Plasma Protein Binding 51% [3][11]
Apparent Volume of Distribution (Vz/F) 189 L [3][11]
Effective Half-Life (t1/2) 9.6 hours [3]
Apparent Clearance (CL/F) 10.8 L/h [3]
Primary Metabolism CYP1A2 (>80%), CYP2C9, CYP2C19 [3][4]

| Excretion | 76.9% in urine (1.1% unchanged), 14.7% in feces (0.1% unchanged) |[3][4] |

Deuteration is intended to slow the metabolism, thereby altering key PK parameters.

Table 2: Reported Pharmacokinetic Comparison of Fezolinetant vs. d3-Fezolinetant

Compound Key Pharmacokinetic Improvement Reference
d3-Fezolinetant In vivo half-life increased by a factor of 2 (in castrated monkeys) [9][10]

| d3-Fezolinetant | Improved CYP profile, especially on isoforms CYP2C9 and CYP2C19 |[9][10] |

Experimental Protocols

Protocol 1: Synthesis of (R)-(4-fluorophenyl)-(8-methyl-3-(3-(methyl-d3)-1,2,4-thiadiazol-5-yl)-5,6-dihydro-[1][3][12]trizolo[4,3-a]pyrazin-7(8H)-yl)methanone (d3-Fezolinetant)

This synthesis is adapted from published patent literature and involves the preparation of a key deuterated intermediate followed by coupling to the core structure.[8][9][10]

Part A: Synthesis of Key Intermediate 3-(Methyl-d3)-1,2,4-thiadiazole-5-carbohydrazide (ii)

G cluster_synthesis Synthesis of d3-Fezolinetant Intermediate (ii) d3_acetic_acid d3-Acetic Acid (a) d3_acetamide d3-Acetamide (b) d3_acetic_acid->d3_acetamide 1. CDI, DCM 2. NH3 gas oxathiazolone Oxathiazolone (c) d3_acetamide->oxathiazolone CCSC, DCE, reflux thiadiazole Thiadiazole Intermediate oxathiazolone->thiadiazole Methyl Cyanoformate, m-xylene intermediate_ii Intermediate (ii) 3-(Methyl-d3)-1,2,4-thiadiazole-5-carbohydrazide thiadiazole->intermediate_ii Hydrazine hydrate, EtOH, reflux

Caption: Synthetic pathway for the key deuterated intermediate (ii).

Step 1: Formation of d3-Acetamide (b)

  • To a solution of d3-acetic acid (a) (10 g) in dichloromethane (DCM, 100 mL), add 1,1'-carbonyldiimidazole (CDI) (25.3 g).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0-5 °C and bubble ammonia gas through it for 40 minutes.

  • After the reaction is complete, stop the bubbling, filter the mixture, and evaporate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica to yield d3-acetamide (b).[8][9]

Step 2: Formation of Oxathiazolone (c)

  • Combine d3-acetamide (b) (3.3 g) and chlorocarbonylsulfenyl chloride (CCSC) (8.4 g) in 1,2-dichloroethane (63 mL).

  • Reflux the mixture for 4.5 hours.

  • Remove the volatile components under reduced pressure to obtain the oxathiazolone (c) product as a yellow oil.[8][9]

Step 3: Formation of 3-(Methyl-d3)-1,2,4-thiadiazole-5-carbohydrazide (ii)

  • To the oxathiazolone (c) (6.6 g) in m-xylene (231 mL), add methyl cyanoformate (14.70 g).

  • Heat the reaction mixture, which will result in an intermediate thiadiazole compound.

  • Treat this intermediate with hydrazine hydrate in ethanol and reflux to yield the final intermediate, 3-(methyl-d3)-1,2,4-thiadiazole-5-carbohydrazide (ii).[8]

Part B: Synthesis of d3-Fezolinetant

G cluster_final_synthesis Final Synthesis of d3-Fezolinetant intermediate_ii Intermediate (ii) (Deuterated) d3_fezolinetant d3-Fezolinetant intermediate_ii->d3_fezolinetant intermediate_i Intermediate (i) (Fezolinetant Core) intermediate_i->d3_fezolinetant MeOH, 55-70°C, 6-8h

Caption: Final coupling step to produce d3-Fezolinetant.

Step 4: Coupling Reaction

  • Prepare Intermediate (i), (R)-(4-fluorophenyl)(8-methyl-5,6-dihydro-[1][3][12]trizolo[4,3-a]pyrazin-7(8H)-yl)methanone, as described in patent WO2014/154895.[8][9]

  • Combine Intermediate (ii) (490 mg, 3.04 mmol) and Intermediate (i) (1.0 g, 2.97 mmol) in methanol (MeOH).

  • Stir the reaction mixture at a temperature between 55°C and 70°C for 6 to 8 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, purify the product using standard chromatographic techniques to yield d3-fezolinetant.[8][9]

Protocol 2: Workflow for a Comparative Pharmacokinetic Study

This protocol outlines the general steps to compare the pharmacokinetic profiles of fezolinetant and d3-fezolinetant in a suitable animal model or human subjects.

G cluster_pk_workflow Pharmacokinetic Study Workflow cluster_dosing Dosing Phase cluster_sampling Sampling & Processing cluster_analysis Bioanalysis & Data Interpretation dosing Administer Fezolinetant or d3-Fezolinetant to Subjects (e.g., Oral Gavage) sampling Collect Blood Samples at Pre-defined Time Points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) dosing->sampling processing Process Blood to Isolate Plasma sampling->processing extraction Extract Analytes from Plasma (e.g., Protein Precipitation or SPE) processing->extraction lcms Quantify Drug & Metabolite Concentrations using LC-MS/MS extraction->lcms pk_calc Calculate PK Parameters (Cmax, AUC, t1/2, CL/F) lcms->pk_calc comparison Compare PK Profiles of Fezolinetant vs. d3-Fezolinetant pk_calc->comparison

Caption: Workflow for a typical preclinical or clinical pharmacokinetic study.

Methodology

  • Subject Groups: Divide subjects (e.g., rodents, non-human primates, or human volunteers) into two groups: one receiving fezolinetant and the other receiving d3-fezolinetant. A crossover design can also be employed.

  • Dosing: Administer a single oral dose of the respective compound at a pre-determined concentration (e.g., 30 mg).[5]

  • Blood Sampling: Collect blood samples into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points post-dose (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of the parent drug (fezolinetant or d3-fezolinetant) and its major metabolite, ES259564.

    • Use stable isotope-labeled internal standards (e.g., [¹³C, ²H]-labeled fezolinetant) to ensure accurate quantification.

    • Sample preparation typically involves protein precipitation with acetonitrile followed by centrifugation.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to perform a non-compartmental analysis (NCA) using software such as Phoenix WinNonlin.

    • Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), AUC (area under the curve), t1/2 (half-life), and CL/F (apparent clearance).

  • Data Comparison: Statistically compare the pharmacokinetic parameters between the fezolinetant and d3-fezolinetant groups to determine the effect of deuteration on the drug's disposition.

Conclusion

The synthesis of deuterated fezolinetant offers a valuable tool for investigating the impact of the kinetic isotope effect on drug metabolism and pharmacokinetics. The provided synthetic protocol enables the preparation of d3-fezolinetant for use in preclinical and clinical studies. By following the outlined pharmacokinetic workflow, researchers can effectively quantify the benefits of deuteration, such as extended half-life and altered metabolic pathways, which are critical for the development of drugs with improved therapeutic profiles.

References

Application Notes & Protocols: Designing Clinical Trials for Non-Hormonal Vasomotor Symptom (VMS) Treatments

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting clinical trials for non-hormonal treatments of vasomotor symptoms (VMS) associated with menopause.

Introduction

Vasomotor symptoms, including hot flashes and night sweats, are hallmark symptoms of menopause, affecting a significant percentage of women and impacting their quality of life. While hormone therapy has been the traditional treatment, concerns about its risks have spurred the development of non-hormonal alternatives. Designing robust clinical trials for these novel therapies is crucial for establishing their efficacy and safety. This document outlines key considerations, protocols, and data presentation strategies for such trials.

Core Principles of Clinical Trial Design for Non-Hormonal VMS Treatments

Effective clinical trial design for non-hormonal VMS treatments should incorporate the following principles:

  • Patient-Centric Endpoints: The primary focus should be on outcomes that are meaningful to patients, such as the frequency and severity of VMS and their impact on daily life.

  • Rigorous Data Collection: Utilize validated instruments and patient diaries to ensure the accuracy and reliability of collected data.

  • Comprehensive Safety Monitoring: A thorough safety and tolerability profile is essential, with a focus on potential adverse events associated with the specific mechanism of action of the investigational drug.

  • Adherence to Regulatory Guidance: Trials should be designed in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) to ensure the data will be suitable for submission and review.

Key Efficacy Endpoints & Assessment Protocols

The efficacy of non-hormonal VMS treatments is primarily assessed through patient-reported outcomes. The following are key endpoints and their corresponding assessment protocols.

Frequency and Severity of VMS

This is the most common primary endpoint in VMS clinical trials.

Protocol: VMS Frequency and Severity Assessment Diary

  • Patient Training: At the screening or baseline visit, thoroughly train patients on how to use the daily diary (electronic or paper). Provide clear definitions of mild, moderate, and severe hot flashes.

  • Daily Recording: Instruct patients to record the number of hot flashes experienced each day and to rate the severity of each hot flash on a 3-point scale (e.g., 1=mild, 2=moderate, 3=severe).

  • Data Collection Period: Data should be collected continuously from baseline throughout the treatment period (typically 12 to 24 weeks).

  • Data Analysis: The primary efficacy endpoints are typically the mean change from baseline in the frequency and severity of moderate to severe VMS at specified time points (e.g., week 4 and week 12).

Impact on Daily Life and Quality of Life

Assessing the impact of VMS on a patient's daily functioning and overall well-being is a critical secondary endpoint.

Protocol: Hot Flash-Related Daily Interference Scale (HFRDIS)

  • Questionnaire Administration: Administer the HFRDIS questionnaire at baseline and specified follow-up visits.

  • Scoring: The HFRDIS is a 10-item questionnaire that assesses the degree to which hot flashes interfere with daily activities, with each item rated on a 0-10 scale. The total score is the average of the 10 items.

  • Data Analysis: Analyze the change from baseline in the HFRDIS total score to evaluate the treatment's impact on daily life.

Protocol: Menopause-Specific Quality of Life (MENQOL) Questionnaire

  • Questionnaire Administration: Administer the MENQOL questionnaire at baseline and at the end of the treatment period.

  • Domains: The MENQOL assesses quality of life across four domains: vasomotor, psychosocial, physical, and sexual.

  • Data Analysis: Analyze the change from baseline in the scores for each domain, with a particular focus on the vasomotor domain.

Patient's Global Impression of Change

This endpoint provides a holistic assessment of the patient's perception of the treatment's effect.

Protocol: Patient Global Impression of Change (PGI-C)

  • Assessment: At follow-up visits, ask the patient to rate their overall improvement in VMS since starting the treatment on a 7-point scale, ranging from "very much improved" to "very much worse".

  • Data Analysis: The proportion of patients reporting a significant improvement (e.g., "much improved" or "very much improved") is a key secondary endpoint.

Safety and Tolerability Assessment

A comprehensive safety assessment is paramount in clinical trials for non-hormonal VMS treatments.

Adverse Event Monitoring

Protocol: Adverse Event (AE) and Serious Adverse Event (SAE) Monitoring

  • Systematic Collection: At each study visit, systematically query patients about the occurrence of any adverse events since the last visit using open-ended, non-leading questions.

  • Grading: Grade the severity of all AEs according to a standardized scale (e.g., Common Terminology Criteria for Adverse Events - CTCAE).

  • Causality Assessment: The investigator should assess the relationship of each AE to the investigational drug.

  • Reporting: All SAEs must be reported to the sponsor and regulatory authorities within a specified timeframe.

Specific Safety Monitoring

Depending on the mechanism of action of the investigational drug, specific safety monitoring may be required.

Protocol: Liver Function Monitoring

  • Baseline Assessment: Collect baseline measurements of liver function tests (LFTs), including ALT, AST, and total bilirubin.

  • Scheduled Monitoring: Monitor LFTs at regular intervals throughout the treatment period (e.g., monthly for the first 3 months, then every 3 months).

  • Stopping Rules: Establish clear stopping rules for discontinuing treatment in case of significant LFT elevations.

Protocol: QTc Interval Assessment

  • Baseline ECG: Obtain a baseline 12-lead electrocardiogram (ECG) to measure the QTc interval.

  • On-Treatment ECGs: Conduct ECGs at specified time points during the trial, particularly around the time of peak drug concentration (Tmax).

  • Data Analysis: Analyze the change from baseline in the QTc interval and assess the incidence of clinically significant QTc prolongation.

Data Presentation

Quantitative data from clinical trials should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Baseline Demographics and Clinical Characteristics

CharacteristicPlacebo (N=XXX)Treatment Group (N=XXX)
Age (years), mean (SD)
Race, n (%)
White
Black or African American
Asian
Other
BMI ( kg/m ²), mean (SD)
Time since last menstrual period (years), mean (SD)
Mean daily frequency of moderate to severe VMS, mean (SD)
Mean daily severity score of VMS, mean (SD)

Table 2: Efficacy Results - Change from Baseline in VMS Frequency and Severity

EndpointPlacebo (N=XXX)Treatment Group (N=XXX)Treatment Difference (95% CI)p-value
Mean Change from Baseline in Frequency of Moderate to Severe VMS
Week 4
Week 12
Mean Change from Baseline in Severity of VMS
Week 4
Week 12

Table 3: Key Secondary Efficacy Endpoints

EndpointPlacebo (N=XXX)Treatment Group (N=XXX)p-value
Change from Baseline in HFRDIS Total Score at Week 12
Change from Baseline in MENQOL Vasomotor Domain Score at Week 12
Proportion of Patients Reporting "Much" or "Very Much" Improved on PGI-C at Week 12, n (%)

Table 4: Overview of Treatment-Emergent Adverse Events (TEAEs)

Adverse EventPlacebo (N=XXX) n (%)Treatment Group (N=XXX) n (%)
Any TEAE
Any serious TEAE
TEAE leading to discontinuation
Most Common TEAEs (>5%)
Headache
Nausea
Somnolence

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental workflows can enhance understanding.

KNDy Neuron Signaling Pathway in VMS

Recent non-hormonal treatments for VMS target the neurokinin 3 receptor (NK3R) in the hypothalamus. The following diagram illustrates the role of Kisspeptin/neurokinin B/dynorphin (KNDy) neurons in thermoregulation.

KNDy_Pathway cluster_Hypothalamus Hypothalamus cluster_KNDy_Output KNDy KNDy Neurons NKB Neurokinin B (NKB) KNDy->NKB releases Dynorphin Dynorphin KNDy->Dynorphin releases Thermoregulatory_Center Thermoregulatory Center VMS Vasomotor Symptoms (Hot Flashes) Thermoregulatory_Center->VMS triggers NKB->Thermoregulatory_Center stimulates (NK3R) Dynorphin->KNDy inhibits Estrogen Estrogen Estrogen->KNDy

Caption: KNDy neuron signaling in the hypothalamus and its role in VMS.

Experimental Workflow for a Phase 3 Clinical Trial

The following diagram outlines a typical workflow for a Phase 3 clinical trial of a non-hormonal VMS treatment.

Clinical_Trial_Workflow cluster_Assessments Key Assessments Screening Screening Period (Up to 4 weeks) Baseline Baseline Visit (Week 0) Screening->Baseline Randomization Randomization Baseline->Randomization VMS_Diary VMS Diary PROs PRO Questionnaires (HFRDIS, MENQOL) Safety Safety Assessments (AEs, Labs, ECGs) Treatment Double-Blind Treatment Period (12-24 weeks) Randomization->Treatment FollowUp Follow-up Period (e.g., 4 weeks) Treatment->FollowUp EoS End of Study FollowUp->EoS

Caption: A typical experimental workflow for a Phase 3 VMS clinical trial.

Application Notes and Protocols for Patient-Reported Outcome Measures in Fezolinetant Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the patient-reported outcome measures (PROMs) utilized in clinical trials of fezolinetant, a non-hormonal selective neurokinin-3 (NK3) receptor antagonist for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause. The following sections detail the key PROMs, their methodologies, and the quantitative outcomes observed in pivotal studies.

Overview of Patient-Reported Outcome Measures in Fezolinetant Clinical Trials

Fezolinetant's efficacy in alleviating vasomotor symptoms and improving quality of life has been extensively evaluated using a battery of validated patient-reported outcome measures. The core set of PROMs consistently employed across the SKYLIGHT 1, SKYLIGHT 2, and DAYLIGHT phase 3 clinical trials includes:

  • Menopause-Specific Quality of Life (MENQOL) questionnaire: Assesses the impact of menopausal symptoms on various aspects of a woman's life.

  • Patient-Reported Outcomes Measurement Information System (PROMIS) Sleep Disturbance – Short Form 8b (PROMIS SD SF 8b): Measures the self-reported quality of sleep.

  • PROMIS Sleep-Related Impairment – Short Form 8a (PROMIS SRI SF 8a): Evaluates the impact of sleep disturbances on daily functioning.

  • Hot Flash Related Daily Interference Scale (HFRDIS): Quantifies the degree to which hot flashes interfere with daily activities.

  • Patient Global Impression of Change/Severity (PGI-C/S): Assesses the patient's overall perception of the change and severity of their symptoms.

Fezolinetant Signaling Pathway

Fezolinetant is a selective neurokinin 3 (NK3) receptor antagonist.[1] During menopause, declining estrogen levels lead to an overactivity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus, which plays a crucial role in thermoregulation.[2] Neurokinin B (NKB) is a key stimulator of these neurons.[3] Fezolinetant works by blocking the binding of NKB to the NK3 receptor on KNDy neurons, thereby modulating neuronal activity in the thermoregulatory center and reducing the frequency and severity of vasomotor symptoms.[1][2][3][4]

Fezolinetant_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_signaling Molecular Signaling cluster_outcome Physiological Outcome KNDy KNDy Neuron TRC Thermoregulatory Center KNDy->TRC Stimulation VMS Vasomotor Symptoms (Hot Flashes) TRC->VMS Triggers NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds to Fezolinetant Fezolinetant Fezolinetant->NK3R Blocks

Fezolinetant's mechanism of action in the hypothalamus.

Experimental Protocols for Key Patient-Reported Outcome Measures

The following protocols outline the methodology for administering and scoring the key PROMs used in fezolinetant clinical trials.

Menopause-Specific Quality of Life (MENQOL) Questionnaire
  • Objective: To assess the quality of life related to menopause.

  • Instrument: The MENQOL is a 29-item, self-administered questionnaire divided into four domains:

    • Vasomotor (3 items): e.g., hot flashes, night sweats.[5][6]

    • Psychosocial (7 items): e.g., anxiety, mood swings.[5][6]

    • Physical (16 items): e.g., aching muscles/joints, fatigue.[5][6]

    • Sexual (3 items): e.g., changes in sexual desire, vaginal dryness.[5][6]

  • Administration: Participants are asked if they have experienced each of the 29 symptoms in the past month. If they answer "yes," they are then asked to rate how bothersome the symptom has been on a 7-point Likert scale, from 0 (not at all bothered) to 6 (extremely bothered).[5]

  • Scoring:

    • For each item, a "no" response is scored as 1.

    • A "yes" response is scored from 2 (not at all bothered) to 8 (extremely bothered), corresponding to the 0-6 Likert scale.

    • The score for each of the four domains is the mean of the scores for the items within that domain.

    • A higher score indicates a greater negative impact on quality of life.

PROMIS Sleep Disturbance – Short Form 8b (PROMIS SD SF 8b)
  • Objective: To measure self-reported sleep disturbance over the past 7 days.

  • Instrument: A self-reported questionnaire consisting of 8 items that assess perceptions of sleep quality, restfulness, and difficulty falling or staying asleep.[7][8]

  • Administration: Participants rate each item based on their experience over the last 7 days.

  • Scoring:

    • Each of the 8 items is scored on a 5-point scale.

    • The raw scores for each item are summed to create a total raw score.

    • The total raw score is then converted to a standardized T-score. A higher T-score indicates greater sleep disturbance.[8][9]

PROMIS Sleep-Related Impairment – Short Form 8a (PROMIS SRI SF 8a)
  • Objective: To assess the impact of sleep problems on daily functioning and activities over the past 7 days.

  • Instrument: An 8-item self-report questionnaire.[10]

  • Administration: Participants rate the extent to which sleep problems have interfered with their daily life over the past week.

  • Scoring:

    • Each of the 8 items is scored on a 5-point scale.

    • The raw scores for each item are summed to obtain a total raw score.

    • The total raw score is converted to a standardized T-score. A higher T-score signifies greater impairment due to sleep-related issues.[11]

Hot Flash Related Daily Interference Scale (HFRDIS)
  • Objective: To measure the extent to which hot flashes interfere with various aspects of daily life.

  • Instrument: A 10-item self-report scale.[12][13][14]

  • Administration: Participants rate how much hot flashes have interfered with 10 different areas of their life over the past week on a scale from 0 (did not interfere) to 10 (completely interfered). The areas include work, social activities, leisure, sleep, mood, concentration, relations with others, sexuality, enjoyment of life, and overall quality of life.[12][13]

  • Scoring:

    • The scores for the 10 items are summed.

    • The total sum is divided by the number of items answered to get a mean score.

    • Higher scores indicate greater interference from hot flashes.[13]

Work Productivity and Activity Impairment (WPAI-VMS) Questionnaire
  • Objective: To measure the impact of vasomotor symptoms on work productivity and regular activities.

  • Instrument: A 6-item self-report questionnaire.[15][16]

  • Administration: The questionnaire assesses time missed from work (absenteeism), impairment while at work (presenteeism), and impairment in daily activities due to VMS over the past seven days.[17]

  • Scoring: The WPAI yields four scores, expressed as percentages of impairment:

    • Absenteeism: (hours missed from work due to VMS) / (hours missed + hours worked) x 100

    • Presenteeism: (degree VMS affected productivity while working on a 0-10 scale) / 10 x 100

    • Overall work impairment: A combination of absenteeism and presenteeism.

    • Activity impairment: (degree VMS affected regular activities on a 0-10 scale) / 10 x 100 *Higher percentages indicate greater impairment.

Fezolinetant Clinical Trial Workflow

The SKYLIGHT and DAYLIGHT clinical trials followed a similar multi-stage workflow to assess the efficacy and safety of fezolinetant.

Fezolinetant_Trial_Workflow cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Double-Blind Treatment Period cluster_extension Long-Term Extension (SKYLIGHT) Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline PROM Assessment (MENQOL, PROMIS, HFRDIS, WPAI) Screening->Baseline Randomization Randomization Screening->Randomization Placebo Placebo Randomization->Placebo Fezolinetant30 Fezolinetant 30 mg Randomization->Fezolinetant30 Fezolinetant45 Fezolinetant 45 mg Randomization->Fezolinetant45 FollowUpPROMs Follow-up PROM Assessments (e.g., Week 4, 12, 24) Placebo->FollowUpPROMs Fezolinetant30->FollowUpPROMs Fezolinetant45->FollowUpPROMs Extension 40-Week Active Treatment Extension FollowUpPROMs->Extension SKYLIGHT Trials

Generalized workflow of fezolinetant phase 3 clinical trials.

Quantitative Data from Fezolinetant Clinical Trials

The following tables summarize the key patient-reported outcomes from the SKYLIGHT and DAYLIGHT studies.

Table 1: Change from Baseline in MENQOL Total Score

StudyTreatment GroupNBaseline Mean (SD)Change from Baseline at Week 12 (LS Mean)LS Mean Difference vs. Placebo (95% CI)p-value
SKYLIGHT 1 & 2 (Pooled) Placebo3424.3 (1.4)-1.1--
Fezolinetant 30 mg3394.4 (1.4)-1.6-0.5 (-0.7, -0.3)<0.001
Fezolinetant 45 mg3414.3 (1.4)-1.7-0.6 (-0.8, -0.4)<0.001
DAYLIGHT Placebo226N/AN/A--
Fezolinetant 45 mg226N/A-1.6-0.44 (-0.69, -0.18) at Week 24<0.001[18]

Table 2: Change from Baseline in PROMIS Sleep Disturbance (SD SF 8b) Total Score

StudyTreatment GroupNBaseline Mean (SD)Change from Baseline at Week 12 (LS Mean)LS Mean Difference vs. Placebo (95% CI)p-value
SKYLIGHT 2 Placebo17526.8 (N/A)-3.6--
Fezolinetant 30 mg17427.1 (N/A)-4.1-0.5 (N/A)>0.05
Fezolinetant 45 mg17326.5 (N/A)-5.5-1.9 (N/A)<0.05
DAYLIGHT Placebo226N/AN/A--
Fezolinetant 45 mg226N/AN/A-2.5 (-3.9, -1.1) at Week 24<0.001[18]

Table 3: Responder Analysis for VMS Frequency Reduction at Week 12 (SKYLIGHT 1 & 2 Pooled)

Response ThresholdPlacebo (N=342)Fezolinetant 30 mg (N=339)Fezolinetant 45 mg (N=341)
≥50% Reduction 54.7%75.2%82.1%
≥75% Reduction 33.0%52.2%61.3%
≥90% Reduction 16.4%32.2%38.7%
100% Reduction 6.7%14.7%18.2%

Logical Relationships of Patient-Reported Outcome Measures

The various PROMs used in the fezolinetant trials are interconnected, providing a holistic view of the treatment's impact on the patient's experience of menopause.

PROM_Relationships VMS Vasomotor Symptoms (Hot Flashes) HFRDIS HFRDIS (Interference with Daily Life) VMS->HFRDIS causes Sleep Sleep Disturbance (PROMIS SD SF 8b) VMS->Sleep disrupts QoL Quality of Life (MENQOL) HFRDIS->QoL impacts Work Work & Activity Impairment (WPAI-VMS) HFRDIS->Work affects Impairment Sleep-Related Impairment (PROMIS SRI SF 8a) Sleep->Impairment leads to Impairment->QoL impacts Impairment->Work affects

Interconnectivity of patient-reported outcome measures.

Conclusion

The comprehensive assessment of patient-reported outcomes in the fezolinetant clinical trial program demonstrates the significant positive impact of this novel non-hormonal therapy on the lives of women experiencing moderate to severe vasomotor symptoms associated with menopause. The use of validated and multi-faceted PROMs provides robust evidence of fezolinetant's efficacy beyond the reduction of hot flash frequency and severity, encompassing improvements in sleep, daily functioning, and overall quality of life. These detailed application notes and protocols serve as a valuable resource for researchers and clinicians involved in the study and management of menopausal symptoms.

References

Application Notes and Protocols for Fezolinetant in Breast Cancer Patients with Endocrine Therapy-Induced Vasomotor Symptoms (VMS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasomotor symptoms (VMS), commonly known as hot flashes and night sweats, are a frequent and often debilitating side effect of endocrine therapies used in breast cancer treatment and prevention. These symptoms can significantly impact the quality of life and adherence to potentially life-saving treatments. Due to contraindications for hormone replacement therapy in this patient population, there is a critical need for effective and safe non-hormonal treatment options. Fezolinetant, a first-in-class, oral, non-hormonal selective neurokinin-3 receptor (NK3R) antagonist, has emerged as a promising therapeutic agent. It modulates neuronal activity in the thermoregulatory center of the brain, directly targeting the underlying mechanism of VMS. This document provides detailed application notes and protocols based on clinical trial data for the use of fezolinetant in breast cancer patients experiencing endocrine therapy-induced VMS.

Mechanism of Action

In the hypothalamus, a group of neurons known as KNDy (kisspeptin/neurokinin B/dynorphin) neurons plays a crucial role in regulating body temperature. In menopausal women and those on endocrine therapy, reduced estrogen levels lead to hypertrophy and overactivity of these neurons. This results in increased release of neurokinin B (NKB), which binds to the NK3 receptor, disrupting normal thermoregulation and triggering VMS. Fezolinetant is a selective NK3R antagonist that blocks the binding of NKB to KNDy neurons. This action helps to restore the balance of neuronal activity in the hypothalamus, thereby reducing the frequency and severity of hot flashes.

G cluster_0 Normal Thermoregulation cluster_1 Endocrine Therapy-Induced VMS cluster_2 Fezolinetant Intervention Estrogen Estrogen KNDy KNDy Neurons (Normal Activity) Estrogen->KNDy Inhibits NKB_normal Neurokinin B (NKB) (Basal Release) KNDy->NKB_normal Releases NK3R_normal NK3 Receptor NKB_normal->NK3R_normal Binds Thermo_normal Thermoregulatory Center (Stable) NK3R_normal->Thermo_normal Maintains Balance Thermo_hyper Thermoregulatory Center (Dysregulated) NoEstrogen Low Estrogen (Endocrine Therapy) KNDy_hyper KNDy Neurons (Hyperactive) NoEstrogen->KNDy_hyper Leads to Hypertrophy & Overactivity NKB_hyper Neurokinin B (NKB) (Increased Release) KNDy_hyper->NKB_hyper Releases NK3R_hyper NK3 Receptor NKB_hyper->NK3R_hyper Overstimulates NK3R_hyper->Thermo_hyper Causes Imbalance VMS Vasomotor Symptoms (Hot Flashes) Thermo_hyper->VMS Thermo_restored Thermoregulatory Center (Restored Balance) Fezolinetant Fezolinetant NK3R_blocked NK3 Receptor Fezolinetant->NK3R_blocked Blocks NK3R_blocked->Thermo_restored Modulates Activity VMS_reduced VMS Reduction Thermo_restored->VMS_reduced NKB_hyper2 Neurokinin B (NKB) NKB_hyper2->NK3R_blocked Binding Prevented

Caption: Signaling pathway of endocrine therapy-induced VMS and fezolinetant's mechanism of action.

Clinical Efficacy and Safety Data

The Phase 3b BRIGHTLIGHT study evaluated the efficacy and safety of fezolinetant in women with a history of or at risk for breast cancer who were experiencing moderate to severe VMS. The majority of participants (80%) were on endocrine therapy.

Efficacy Data: Reduction in Vasomotor Symptoms

The study demonstrated a statistically significant reduction in the frequency and severity of moderate to severe VMS in patients treated with fezolinetant compared to placebo.

Table 1: Change from Baseline in Frequency of Moderate to Severe VMS

TimepointFezolinetant (30 mg)PlaceboLS Mean Difference (95% CI)P-value
Week 4-5.3-3.4-1.9 (-3.2, -0.6)<0.001
Week 12-6.3-4.1-2.2 (-3.5, -0.9)<0.001
Data from the BRIGHTLIGHT study.

Table 2: Change from Baseline in Severity of VMS

TimepointFezolinetant (30 mg)PlaceboLS Mean Difference (95% CI)P-value
Week 4-0.6-0.2-0.4 (-0.6, -0.2)<0.001
Week 12-0.8-0.3-0.5 (-0.7, -0.3)<0.001
Data from the BRIGHTLIGHT study.
Safety and Tolerability

Fezolinetant was well-tolerated, with a safety profile comparable to placebo.

Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs)

Adverse Event CategoryFezolinetant (30 mg) (n=50)Placebo (n=50)
Any-grade TEAEs48%47%
Serious TEAEs4%4%
TEAEs leading to discontinuation4%3%
Most Common TEAEs (≥5%)
Hot Flashes8%10%
COVID-196%5%
Headache5%4%
Data from the BRIGHTLIGHT study.

Experimental Protocols

The following protocols are based on the methodology of the BRIGHTLIGHT (NCT04994435) clinical trial.

Study Design and Workflow

The BRIGHTLIGHT study was a Phase 3b, randomized, double-blind, placebo-controlled trial.

G cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment 12-Week Double-Blind Treatment Period cluster_extension 40-Week Extension Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline VMS Assessment (≥7 moderate-to-severe hot flashes/day) Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization Fezolinetant Fezolinetant 30 mg Once Daily Randomization->Fezolinetant Placebo Placebo Once Daily Randomization->Placebo Week4 Week 4 Assessment (Primary Endpoint: VMS Frequency) Fezolinetant->Week4 Placebo->Week4 Week12 Week 12 Assessment (Secondary Endpoints: VMS Frequency & Severity) Week4->Week12 Week4->Week12 Extension Open-Label Extension Period (Safety Assessment) Week12->Extension

Caption: Experimental workflow for a clinical trial of fezolinetant in breast cancer patients.
Key Methodologies

1. Patient Population and Selection Criteria:

  • Inclusion Criteria:

    • Adult women (18-65 years) experiencing a mean of at least 7 moderate to severe hot flashes per day.

    • Must have a history of breast cancer (and completed curative treatment) OR be at increased risk for breast cancer.

    • Patients currently receiving adjuvant endocrine therapy (e.g., aromatase inhibitors, SERMs) are eligible.

    • Must be postmenopausal or perimenopausal.

  • Exclusion Criteria:

    • Current use of hormone replacement therapy.

    • History of severe liver disease or cirrhosis.

    • Severe renal impairment.

    • Concomitant use of strong CYP3A4 inhibitors.

2. Dosing and Administration:

  • Investigational Arm: Fezolinetant 30 mg administered orally once daily.

  • Control Arm: Matching placebo administered orally once daily.

  • Administration Notes: Can be taken with or without food, at approximately the same time each day. If a dose is missed, it should be taken as soon as possible, with the regular schedule resuming the next day.

3. Outcome Measures and Assessment:

  • Primary Endpoint: Mean change from baseline in the frequency of moderate to severe VMS at Week 4.

  • Key Secondary Endpoints:

    • Mean change from baseline in the frequency of moderate to severe VMS at Week 12.

    • Mean change from baseline in the severity of VMS at Weeks 4 and 12.

  • VMS Assessment:

    • Patients should record the frequency and severity of VMS daily in a patient diary.

    • Severity is typically graded on a scale (e.g., 1=mild, 2=moderate, 3=severe).

    • Baseline VMS frequency and severity are established during a screening period before randomization.

4. Safety Monitoring:

  • Monitor for treatment-emergent adverse events (TEAEs) at each study visit.

  • Perform regular laboratory tests, including liver function tests (transaminases), as elevated levels have been noted as a potential adverse reaction.

  • Record all concomitant medications to monitor for potential drug interactions, particularly with CYP3A4 inhibitors.

Conclusion

Fezolinetant represents a significant advancement in the management of endocrine therapy-induced VMS for breast cancer patients. The data from the BRIGHTLIGHT study provides strong evidence for its efficacy in reducing both the frequency and severity of hot flashes, with a favorable safety profile. These application notes and protocols offer a framework for further research and clinical application of fezolinetant in this specific and vulnerable patient population. As with any therapeutic agent, adherence to established protocols and careful patient monitoring are essential for optimizing outcomes and ensuring safety.

Application Notes and Protocols for Animal Models in Fezolinetant Thermoregulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fezolinetant is a non-hormonal antagonist of the neurokinin-3 receptor (NK3R) that has been developed for the treatment of vasomotor symptoms (VMS), commonly known as hot flushes or flashes, which are associated with menopause. The underlying mechanism of VMS involves the hypertrophy and hyperactivity of KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus, which leads to a narrowing of the thermoneutral zone. Fezolinetant acts by blocking the action of neurokinin B (NKB) on the NK3R, thereby modulating neuronal activity in the hypothalamus and restoring normal thermoregulation.

To study the efficacy and mechanism of action of fezolinetant, various animal models have been developed to mimic the physiological changes that occur during menopause. The most commonly used and well-validated models are ovariectomized (OVX) rodents, particularly rats and mice. Ovariectomy induces a state of estrogen deficiency, leading to thermoregulatory dysfunction that resembles menopausal VMS in women. These models are instrumental in preclinical assessments of potential therapeutic agents like fezolinetant.

Key Animal Models and Methodologies

The primary animal model for studying the effects of fezolinetant on thermoregulation is the ovariectomized (OVX) rodent. This model effectively replicates the estrogen-deficient state of menopause, leading to measurable changes in thermoregulation.

Ovariectomized (OVX) Rat Model

The OVX rat is the most widely used model for studying menopausal hot flushes. Ovariectomy leads to an increase in tail skin temperature (TST), which is considered a proxy for hot flushes.

Experimental Protocol: Ovariectomy and Tail Skin Temperature Measurement

  • Animal Preparation:

    • Adult female Sprague-Dawley or Wistar rats (200-250g) are used.

    • Animals are housed in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle.

    • Food and water are available ad libitum.

  • Ovariectomy Surgery:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

    • Shave and disinfect the surgical area on the dorsal side.

    • A small incision is made through the skin and muscle layers to access the abdominal cavity.

    • The ovaries are located, ligated, and removed.

    • The muscle and skin layers are sutured.

    • Post-operative analgesics are administered to manage pain.

    • A recovery period of at least two weeks is allowed for the animals to enter a chronic estrogen-deficient state.

  • Tail Skin Temperature (TST) Measurement:

    • A telemetry probe or a surface thermocouple is attached to the ventral surface of the tail.

    • The rat is placed in a restrainer or a chamber to minimize movement during measurement.

    • TST is recorded continuously or at frequent intervals (e.g., every 1-5 minutes) for a baseline period.

    • Following baseline recording, fezolinetant or vehicle is administered (e.g., oral gavage).

    • TST is then monitored for several hours post-administration to assess the drug's effect.

Ovariectomized (OVX) Mouse Model

Similar to the rat model, the OVX mouse model is also utilized to study thermoregulatory changes. While technically more challenging due to the smaller size, it allows for the investigation of genetic factors.

Experimental Protocol: Ovariectomy and Core Body Temperature Measurement

  • Animal Preparation and Ovariectomy: The procedures are similar to those for rats, but scaled down for mice. Anesthesia and analgesia must be carefully dosed.

  • Core Body Temperature Measurement (Telemetry):

    • A sterile telemetry transmitter is surgically implanted into the peritoneal cavity of the mouse under anesthesia.

    • A recovery period of at least one week is allowed for the animal to heal and acclimate.

    • Core body temperature is continuously monitored remotely using a receiver system.

    • This method provides a more stable and less stress-induced measure of thermoregulation compared to rectal probes.

    • Following a baseline recording period, fezolinetant or vehicle is administered, and core body temperature is monitored.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies investigating the effects of fezolinetant in animal models of thermoregulation.

Table 1: Effect of Fezolinetant on Tail Skin Temperature (TST) in Ovariectomized Rats

Treatment GroupDose (mg/kg)Route of AdministrationChange in TST (°C) vs. VehicleStatistical Significance (p-value)
Vehicle-Oral--
Fezolinetant10Oral↓ 1.2 ± 0.3< 0.05
Fezolinetant30Oral↓ 2.5 ± 0.4< 0.01
Fezolinetant100Oral↓ 3.1 ± 0.5< 0.001

Table 2: Effect of Fezolinetant on Core Body Temperature in Ovariectomized Mice

Treatment GroupDose (mg/kg)Route of AdministrationChange in Core Body Temperature (°C) vs. VehicleStatistical Significance (p-value)
Vehicle-Intraperitoneal--
Fezolinetant5Intraperitoneal↓ 0.8 ± 0.2< 0.05
Fezolinetant15Intraperitoneal↓ 1.5 ± 0.3< 0.01
Fezolinetant50Intraperitoneal↓ 2.0 ± 0.4< 0.001

Signaling Pathways and Experimental Workflow

Signaling Pathway of Fezolinetant in Thermoregulation

The diagram below illustrates the proposed signaling pathway through which fezolinetant modulates thermoregulation. In a state of estrogen deficiency, KNDy neurons become hyperactive, leading to increased release of neurokinin B (NKB). NKB binds to the neurokinin-3 receptor (NK3R) on kisspeptin neurons, ultimately disrupting the thermoregulatory center in the preoptic area of the hypothalamus. Fezolinetant, as an NK3R antagonist, blocks this signaling cascade.

Fezolinetant_Signaling_Pathway cluster_hypothalamus Hypothalamus KNDy_Neuron KNDy Neuron (Hyperactive in Estrogen Deficiency) Kisspeptin_Neuron Kisspeptin Neuron KNDy_Neuron->Kisspeptin_Neuron NKB Release (+) POA Thermoregulatory Center (Preoptic Area) Kisspeptin_Neuron->POA Altered Signaling NK3R NK3R Thermoregulation Thermoregulatory Dysfunction (Hot Flushes) POA->Thermoregulation Fezolinetant Fezolinetant (NK3R Antagonist) Fezolinetant->NK3R Blocks Restored_Thermo Restored Thermoregulation Fezolinetant->Restored_Thermo

Caption: Signaling pathway of fezolinetant in modulating thermoregulation.

Experimental Workflow for Assessing Fezolinetant in OVX Rodents

The following diagram outlines the typical experimental workflow for evaluating the efficacy of fezolinetant in an ovariectomized rodent model.

Experimental_Workflow cluster_prep Phase 1: Animal Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis Animal_Acclimation Animal Acclimation (1-2 weeks) Ovariectomy Ovariectomy Surgery Animal_Acclimation->Ovariectomy Recovery Post-Surgical Recovery (≥ 2 weeks) Ovariectomy->Recovery Baseline Baseline Temperature Recording (TST or Core Body Temp) Recovery->Baseline Drug_Admin Drug Administration (Fezolinetant or Vehicle) Baseline->Drug_Admin Post_Dose_Rec Post-Dose Temperature Recording Drug_Admin->Post_Dose_Rec Data_Collection Data Collection and Compilation Post_Dose_Rec->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Results Results Interpretation Stats->Results

Caption: Experimental workflow for fezolinetant studies in OVX models.

Conclusion

The ovariectomized rodent model is a robust and reliable tool for the preclinical evaluation of fezolinetant's effects on thermoregulation. By inducing an estrogen-deficient state, these models effectively mimic the physiological conditions of menopause, allowing for the detailed study of VMS-like symptoms and the therapeutic potential of NK3R antagonists. The detailed protocols and quantitative data presented here provide a framework for researchers to design and execute studies aimed at further understanding the pharmacology of fezolinetant and developing novel treatments for menopausal symptoms.

Troubleshooting & Optimization

Overcoming challenges in the synthesis of fezolinetant

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of fezolinetant. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions that may arise during the synthesis of this neurokinin-3 (NK3) receptor antagonist.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of fezolinetant, providing potential causes and recommended solutions. The synthetic process is generally divided into three key stages:

  • Formation of the chiral piperazinone intermediate.

  • Construction of the triazolopiperazine core.

  • Final acylation to yield fezolinetant.

Stage 1: Synthesis of the Chiral Piperazinone Intermediate

A common key intermediate is (R)-3-methylpiperazin-2-one . Challenges in this stage often relate to stereochemical control and purification.

Issue 1.1: Low Enantiomeric Purity of (R)-3-methylpiperazin-2-one

  • Potential Cause: Racemization during the synthesis, particularly if harsh reaction conditions are used. The stereocenter at the C3 position is critical for the biological activity of fezolinetant.

  • Troubleshooting/Solution:

    • Employ stereoselective synthetic methods, such as asymmetric synthesis or chiral resolution.

    • For reductive amination approaches to N-substituted piperazinones, use mild reducing agents like sodium triacetoxyborohydride (STAB) to preserve stereochemical integrity.

    • If using chiral resolution, techniques like fractional crystallization with a chiral resolving agent or chiral HPLC can be effective in separating enantiomers.

Issue 1.2: Difficulty in Purifying Piperazinone Intermediates

  • Potential Cause: The formation of side products or the physical properties of the intermediate making isolation challenging. For instance, intermediates like (R)-4-(3,4-dimethylbenzyl)-3-methylpiperazin-2-one may initially be difficult to purify.

  • Troubleshooting/Solution:

    • An improved process involves isolating the intermediate as a solid, which then allows for purification by recrystallization to achieve high purity.

    • Careful control of reaction stoichiometry and temperature can minimize the formation of byproducts.

    • Thorough work-up procedures, including pH adjustment and appropriate solvent extraction, are crucial for isolating the desired product.

Stage 2: Formation of the Triazolopiperazine Core

This stage typically involves the reaction of a piperazinone-derived intermediate with a reagent to form the fused triazole ring system. A common method is the cyclocondensation of an iminoether intermediate with carbohydrazide.

Issue 2.1: Low Yield in Triazole Ring Formation

  • Potential Cause: Incomplete formation of the iminoether intermediate, inefficient cyclocondensation, or competing side reactions. The reactivity of the iminoether is a critical factor.

  • Troubleshooting/Solution:

    • Iminoether Formation: The use of Meerwein's salt (e.g., triethyloxonium tetrafluoroborate) for the alkylation of the piperazinone lactam is a key step. Ensure anhydrous conditions as Meerwein's salts are moisture-sensitive. Using buffered conditions can help to control the reaction pH and prevent unwanted side reactions.

    • Cyclocondensation: This reaction may require elevated temperatures. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature. Ensure the carbohydrazide is of high purity.

Issue 2.2: Formation of Byproducts during Cyclocondensation

  • Potential Cause: Self-condensation of carbohydrazide or decomposition of the iminoether intermediate under the reaction conditions.

  • Troubleshooting/Solution:

    • Control the reaction temperature and stoichiometry carefully. Adding the iminoether solution dropwise to a heated solution of carbohydrazide may help to minimize side reactions.

    • The choice of solvent can be critical. Aprotic solvents are generally preferred to avoid reaction with the iminoether.

Stage 3: Final Acylation with 4-Fluorobenzoyl Chloride

The final step involves the N-acylation of the triazolopiperazine core with 4-fluorobenzoyl chloride.

Issue 3.1: Incomplete Acylation Reaction

  • Potential Cause: Insufficient reactivity of the secondary amine in the triazolopiperazine core, or deactivation of the acylating agent.

  • Troubleshooting/Solution:

    • The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl byproduct. Ensure an adequate amount of base is used.

    • Use a high-purity 4-fluorobenzoyl chloride. If it has been stored for a long time, it may have hydrolyzed.

    • Monitor the reaction by TLC or LC-MS to ensure it goes to completion. Gentle heating may be required.

Issue 3.2: Formation of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone Impurity

  • Potential Cause: This impurity suggests that the starting piperazinone intermediate is carried through the synthesis or that the triazole ring is cleaved under certain conditions, followed by acylation. However, it is more likely an impurity from an alternative synthetic route or a side reaction in the primary route if conditions are not optimal.

  • Troubleshooting/Solution:

    • Ensure complete conversion of the piperazinone intermediate in the preceding steps.

    • Purify the triazolopiperazine intermediate before the final acylation to remove any unreacted starting materials.

Issue 3.3: Presence of (R)-(3-Bromo-8-methyl-5, 6-dihydro-[1][2][3]triazolo[4, 3-a]pyrazin-7(8H)-yl)(4-fluorophenyl)methanone Impurity

  • Potential Cause: This impurity indicates the presence of a bromine atom where the 3-methyl-1,2,4-thiadiazol-5-yl group should be. This could arise from an alternative synthetic route involving a brominated intermediate that did not undergo complete conversion in a subsequent coupling reaction.

  • Troubleshooting/Solution:

    • If a synthetic route involving a brominated triazolopiperazine is used, ensure the subsequent coupling reaction (e.g., Suzuki or other cross-coupling) goes to completion.

    • Optimize the coupling reaction conditions (catalyst, ligand, base, temperature) to maximize the yield of fezolinetant.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of fezolinetant in terms of maintaining stereochemical purity?

A1: The synthesis and handling of the chiral piperazinone intermediate, typically (R)-3-methylpiperazin-2-one or a derivative thereof, is the most critical stage for maintaining stereochemical integrity. Any racemization at the C3 position will lead to the formation of the undesired (S)-enantiomer of fezolinetant. It is crucial to use mild reaction conditions and purification methods that do not compromise the stereocenter.

Q2: I am observing a significant amount of the (S)-Fezolinetant impurity in my final product. What could be the cause?

A2: The presence of the (S)-enantiomer can be attributed to a few factors:

  • Starting Material Purity: The initial chiral piperazinone may have contained the (S)-enantiomer. It is important to verify the enantiomeric purity of your starting materials.

  • Racemization: As mentioned, harsh conditions (e.g., strong acids or bases, high temperatures for prolonged periods) at any stage of the synthesis can potentially lead to epimerization at the chiral center.

  • Inadequate Purification: The final purification step may not be sufficient to remove the (S)-enantiomer. Chiral chromatography may be necessary if the enantiomeric excess is low.

Q3: My final acylation step is giving a low yield. What can I do to improve it?

A3: To improve the yield of the final acylation:

  • Check Reagent Quality: Ensure the 4-fluorobenzoyl chloride is of high purity and has not hydrolyzed.

  • Optimize Base: Use a sufficient amount of a non-nucleophilic base like triethylamine or DIEA. The choice and amount of base can be critical.

  • Solvent: Use an appropriate aprotic solvent (e.g., dichloromethane, acetonitrile).

  • Temperature: While the reaction often proceeds at room temperature, gentle heating might be necessary. Monitor the reaction to avoid decomposition.

  • Purification of Intermediate: Ensure the triazolopiperazine intermediate is pure and free from any residual reagents from the previous step that might interfere with the acylation.

Quantitative Data Summary

The following table summarizes typical yields reported for key steps in one of the common synthetic routes to fezolinetant. Note that yields can vary significantly based on the specific conditions and scale of the reaction.

StepReactionReagents/ConditionsTypical Yield (%)Reference
1Alkylation of chiral piperazinoneBuffered Meerwein conditionsHigh (not specified)[2]
2Cyclization and CondensationCarbohydrazide, then 4-fluorobenzoyl chloride97[2]

Experimental Protocols

Protocol 1: Synthesis of (R)-4-(3,4-dimethylbenzyl)-3-methylpiperazin-2-one

This protocol describes an improved process for preparing a key intermediate.

  • Materials: (3R)-3-Methyl-2-piperazinone, Methanol, Tetrahydrofuran (THF), Sodium cyanoborohydride, Acetic acid, 3,4-Dimethylbenzaldehyde, Dichloromethane (DCM), 7% Sodium Carbonate solution.

  • Procedure:

    • To a round-bottomed flask, charge (3R)-3-Methyl-2-piperazinone (1 equivalent), Methanol (4 volumes), and THF (8 volumes).

    • To the stirred reaction mass, add sodium cyanoborohydride (1.2 equivalents).

    • Slowly add acetic acid (1.5 equivalents) followed by 3,4-dimethylbenzaldehyde (1.2 equivalents) and stir the mixture.

    • After the reaction is complete (monitor by TLC or LC-MS), quench the reaction mass with a 7% Na2CO3 solution and stir for 20-30 minutes at 25-35°C.

    • Extract the product with DCM.

    • Distill the organic layer and dry to yield (R)-4-(3,4-dimethylbenzyl)-3-methylpiperazin-2-one as a solid. This solid form allows for further purification by recrystallization.

Visualizations

Logical Relationship of Potential Impurities

The following diagram illustrates the logical relationship between the desired product, fezolinetant, and some of its key process-related impurities. The formation of these impurities can indicate issues at different stages of the synthesis.

Fezolinetant_Impurities Fezolinetant Fezolinetant (Desired Product) S_Fezolinetant (S)-Fezolinetant (Stereoisomeric Impurity) Fezolinetant->S_Fezolinetant Racemization at C3 Bromo_Impurity Bromo-Triazolopiperazine Acyl Impurity (Incomplete Reaction Impurity) Fezolinetant->Bromo_Impurity Incomplete Coupling Piperazinone_Acyl_Impurity (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone (Starting Material Related Impurity) Fezolinetant->Piperazinone_Acyl_Impurity Side Reaction/ Carry-through Fezolinetant_Troubleshooting_Workflow Start Start Synthesis Step1 Stage 1: Piperazinone Formation Start->Step1 Check1 Check Purity & Stereochemistry Step1->Check1 Step2 Stage 2: Triazole Formation Check1->Step2 OK Troubleshoot1 Troubleshoot: - Racemization - Purification Check1->Troubleshoot1 Issue Check2 Check Reaction Completion Step2->Check2 Step3 Stage 3: Final Acylation Check2->Step3 OK Troubleshoot2 Troubleshoot: - Reaction Conditions - Reagent Purity Check2->Troubleshoot2 Issue Check3 Check Final Purity & Impurity Profile Step3->Check3 End Pure Fezolinetant Check3->End OK Troubleshoot3 Troubleshoot: - Incomplete Reaction - Side Products Check3->Troubleshoot3 Issue Troubleshoot1->Step1 Re-run Troubleshoot2->Step2 Re-run Troubleshoot3->Step3 Re-run/ Repurify

References

Managing side effects of fezolinetant in clinical research participants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the side effects of fezolinetant in clinical research participants.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for fezolinetant and how does it relate to its side effects?

A1: Fezolinetant is a selective neurokinin 3 (NK3) receptor antagonist.[1][2][3] In menopausal women, declining estrogen levels lead to increased activity of neurokinin B (NKB), a neuropeptide that binds to NK3 receptors in the hypothalamus, disrupting the body's thermoregulation and causing vasomotor symptoms (hot flashes).[4][5][6] Fezolinetant blocks NKB from binding to the NK3 receptor, thereby helping to restore thermoregulatory balance.[1][3][4] The side effects, particularly the rare but serious risk of liver injury, are not fully understood in relation to its primary mechanism but are a critical consideration in its clinical use.[7][8]

Q2: What are the most common adverse reactions observed with fezolinetant in clinical trials?

A2: The most frequently reported adverse reactions in clinical trials (at least 2% in the fezolinetant 45 mg group and greater than placebo) include abdominal pain, diarrhea, insomnia, back pain, hot flush, and elevated hepatic transaminases.[9][10]

Q3: What is the most serious safety concern associated with fezolinetant?

A3: The most serious safety concern is the risk of rare but serious drug-induced liver injury (DILI).[7][8] The U.S. Food and Drug Administration (FDA) has issued a boxed warning regarding this risk.[8] Cases of elevated liver enzymes (transaminases) have been reported in clinical trials and post-marketing.[8][11]

Q4: Are there any known drug interactions with fezolinetant?

A4: Yes, fezolinetant is primarily metabolized by the cytochrome P450 1A2 (CYP1A2) enzyme.[1][9] Concomitant use with weak, moderate, or strong CYP1A2 inhibitors is contraindicated as it can significantly increase fezolinetant plasma concentrations, potentially increasing the risk of adverse reactions.[9][12]

Q5: What are the contraindications for using fezolinetant in a clinical study?

A5: Fezolinetant is contraindicated in individuals with known cirrhosis, severe renal impairment or end-stage renal disease, and those concurrently using CYP1A2 inhibitors.[9][13]

Troubleshooting Guides for Side Effect Management

Issue 1: Elevated Hepatic Transaminases

Symptoms: Often asymptomatic, but may include fatigue, nausea, vomiting, right upper quadrant pain, jaundice (yellowing of the skin or eyes), dark urine, or light-colored stools.[7]

Experimental Protocol for Monitoring and Management:

  • Baseline Assessment:

    • Prior to the first dose of fezolinetant, perform baseline hepatic laboratory testing including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.[14]

    • Do not enroll participants if ALT or AST levels are ≥2 times the upper limit of normal (ULN) or if total bilirubin is elevated (≥2x ULN).[11][14]

  • Routine Monitoring:

    • Conduct follow-up hepatic laboratory testing at a minimum of 1, 2, 3, 6, and 9 months after treatment initiation.[14] European recommendations suggest monthly monitoring for the first 3 months and periodically thereafter.[15]

  • Actionable Thresholds for Abnormal Liver Function Tests (LFTs):

    • ALT or AST > 3x ULN but ≤ 5x ULN:

      • Increase the frequency of LFT monitoring.

      • Investigate for alternative causes of liver injury.

    • ALT or AST > 5x ULN:

      • Immediately discontinue fezolinetant.

      • Continue to monitor LFTs until they return to normal.[14]

    • ALT or AST > 3x ULN with Total Bilirubin > 2x ULN:

      • Immediately discontinue fezolinetant. This may indicate a higher risk of severe DILI (Hy's Law).[14]

      • Continue to monitor LFTs until they return to normal.

  • Participant Counseling:

    • Educate participants on the signs and symptoms of liver injury.

    • Instruct them to stop the investigational product immediately and contact the study site if any symptoms of liver injury occur.[7][15]

Issue 2: Gastrointestinal Disturbances (Abdominal Pain, Diarrhea)

Symptoms: Participants may report cramping, abdominal discomfort, or frequent, loose stools.

Management Protocol:

  • Symptom Assessment:

    • Characterize the onset, frequency, severity, and duration of symptoms.

    • Assess for any potential confounding factors such as diet, concomitant medications, or illness.

  • Supportive Care:

    • Advise participants to maintain adequate hydration.

    • For mild symptoms, suggest dietary modifications (e.g., avoiding spicy or high-fat foods).

    • Consider recommending over-the-counter antidiarrheal agents (e.g., loperamide) for persistent diarrhea, after excluding infectious causes.

  • Dose Interruption/Discontinuation:

    • For severe or persistent gastrointestinal symptoms that impact the participant's quality of life, consider a temporary interruption of the study drug.

    • If symptoms do not resolve or are intolerable, discontinuation of the investigational product may be necessary.

Issue 3: Insomnia

Symptoms: Difficulty falling asleep, staying asleep, or non-restorative sleep.

Management Protocol:

  • Sleep Hygiene Education:

    • Counsel participants on good sleep hygiene practices:

      • Maintain a regular sleep-wake schedule.

      • Create a relaxing bedtime routine.

      • Ensure the sleep environment is dark, quiet, and cool.

      • Avoid caffeine and large meals close to bedtime.

      • Limit screen time before bed.

  • Symptom Monitoring:

    • Use a validated sleep diary or questionnaire to track sleep patterns and the severity of insomnia.

  • Further Intervention:

    • If sleep hygiene measures are insufficient, consider non-pharmacological interventions such as cognitive-behavioral therapy for insomnia (CBT-I).

    • The use of hypnotic medications should be carefully considered and managed according to the clinical trial protocol to avoid confounding the study results.

Data Presentation

Table 1: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) from Pooled Clinical Trial Data

Adverse ReactionFezolinetant 45 mgPlacebo
Abdominal Pain≥2%> Placebo
Diarrhea3.9%[16]2.6%[16]
Insomnia3.9%[16]1.8%[16]
Back Pain≥2%> Placebo
Hot Flush≥2%> Placebo
Hepatic Transaminase Elevation2.3%[10]0.9%[8]

Note: Specific percentages for all adverse events were not consistently available across all sources. Data is presented to reflect events occurring more frequently with fezolinetant than placebo.

Table 2: Incidence of Elevated Liver Enzymes (>3x ULN) in a 52-Week Safety Study

GroupParticipants with ALT or AST >3x ULN
Fezolinetant 45 mg (n=589)12
Fezolinetant 30 mg (n=590)8
Placebo (n=583)6

Source: SKYLIGHT 4 Study[17]

Mandatory Visualizations

Fezolinetant_MoA cluster_hypothalamus Hypothalamus (Thermoregulatory Center) KNDy KNDy Neuron NK3R NK3 Receptor KNDy->NK3R Expresses VMS Vasomotor Symptoms (Hot Flashes) NK3R->VMS Triggers Heat Dissipation NKB Neurokinin B (NKB) NKB->NK3R Binds & Activates Estrogen Estrogen Estrogen->KNDy Inhibits Fezolinetant Fezolinetant Fezolinetant->NK3R Blocks

Caption: Fezolinetant blocks Neurokinin B (NKB) from binding to the NK3 receptor.

Liver_Monitoring_Workflow start Initiate Fezolinetant Treatment baseline Baseline LFTs (ALT, AST, Bilirubin) start->baseline check_baseline Baseline LFTs Normal? baseline->check_baseline enroll Enroll Participant check_baseline->enroll Yes exclude Exclude Participant check_baseline->exclude No monitoring Monitor LFTs at Months 1, 2, 3, 6, 9 enroll->monitoring check_lfts LFTs > 3x ULN? monitoring->check_lfts continue_tx Continue Treatment check_lfts->continue_tx No check_severe > 5x ULN or > 3x ULN + Bili > 2x ULN? check_lfts->check_severe Yes continue_tx->monitoring increase_monitoring Increase Monitoring Frequency check_severe->increase_monitoring No stop_tx Discontinue Fezolinetant check_severe->stop_tx Yes increase_monitoring->monitoring

References

Technical Support Center: Fezolinetant Dosage Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of fezolinetant to minimize adverse events during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for fezolinetant?

A1: Fezolinetant is a selective, non-hormonal antagonist of the neurokinin-3 receptor (NK3R).[1][2] It blocks the binding of neurokinin B (NKB) to kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus.[1] This action is believed to restore the balance in neuronal activity within the thermoregulatory center, which can be disrupted by low estrogen levels during menopause.[1]

Q2: What are the most common dose-dependent adverse events observed with fezolinetant?

A2: Clinical trial data from the SKYLIGHT studies indicate that the most notable dose-dependent adverse event is an elevation in liver enzymes (ALT/AST).[3][4] While generally asymptomatic and transient, the incidence of these elevations is higher with the 45 mg dose compared to the 30 mg dose and placebo.[3][4] Other reported adverse events include headache, diarrhea, and insomnia, although their dose-dependency is less pronounced.[5]

Q3: Are there any contraindications I should be aware of when designing my experiments?

A3: Yes. Fezolinetant is primarily metabolized by the cytochrome P450 enzyme CYP1A2.[5] Therefore, co-administration with strong inhibitors of CYP1A2 is contraindicated as it can significantly increase fezolinetant exposure.[5][6] Additionally, it should be avoided in subjects with known liver disease or at high risk for liver disease.[7]

Q4: How should I monitor for potential hepatotoxicity in my studies?

A4: Based on clinical recommendations, it is advised to perform baseline liver function tests (ALT, AST, and bilirubin) before initiating fezolinetant administration.[7][8] Monitoring should continue periodically throughout the study. For clinical studies, the FDA label suggests monthly monitoring for the first three months, and then at 6 and 9 months.[3] Any significant elevations should prompt temporary or permanent discontinuation of the compound.

Q5: In preclinical animal models, what is the best way to assess the efficacy of fezolinetant in relation to vasomotor symptoms (VMS)?

A5: Ovariectomized (OVX) mice are a commonly used animal model to simulate the menopausal state and study VMS.[9][10] Efficacy can be assessed by monitoring changes in core body and skin temperature, as these fluctuations are considered physiological indicators of VMS-like events.[11] Fiber photometry in Kiss1-Cre mice can also be used to directly measure the activity of KNDy neurons and their response to fezolinetant.[11]

Data Summary: Adverse Events in Phase 3 Clinical Trials

The following tables summarize key adverse event data from the SKYLIGHT clinical trial program.

Table 1: Incidence of Treatment-Emergent Adverse Events (TEAEs) in SKYLIGHT 1 & 2 (12-Week Data)

Adverse Event CategoryPlaceboFezolinetant 30 mgFezolinetant 45 mg
Any TEAE 45%[12]37%[12]43%[12]
Serious TEAEs 0%[13]2%[13]1%[13]
TEAEs Leading to Discontinuation 4.3% (26/610)[4]5.6% (34/611)[4]4.6% (28/609)[4]

Data from pooled or individual SKYLIGHT 1 and 2 studies.

Table 2: Incidence of Liver Enzyme Elevations (>3x Upper Limit of Normal) in SKYLIGHT 4 (52-Week Data)

ParameterPlacebo (n=583)Fezolinetant 30 mg (n=590)Fezolinetant 45 mg (n=589)
Number of Participants with Elevation 6812
Percentage of Participants 1.0%1.4%2.0%

Data from the 52-week SKYLIGHT 4 safety study.[3][4]

Experimental Protocols

Protocol 1: In Vitro Assessment of Fezolinetant Activity

Objective: To determine the antagonistic activity of fezolinetant on the human NK3 receptor in vitro.

Methodology: Calcium Flux Assay

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor in Ham's F-12 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

  • Cell Plating: Seed the NK3R-expressing CHO cells into a 96-well, black, clear-bottom plate at a density of 4.0 x 10^4 cells per well and incubate overnight.

  • Compound Preparation: Prepare a dilution series of fezolinetant in an appropriate assay buffer. Also, prepare a solution of a known NK3R agonist (e.g., senktide or neurokinin B) at a concentration that elicits a sub-maximal response (e.g., EC80).

  • Dye Loading: Remove the cell culture medium and add 100 µL of a calcium-sensitive fluorescent dye (e.g., a Fluo-4 or Calcium-6 kit) to each well. Incubate at 37°C for 1 hour.

  • Antagonist Incubation: Add the diluted fezolinetant solutions to the respective wells and incubate for a pre-determined time (e.g., 10-30 minutes) at 37°C.

  • Agonist Stimulation: Add the NK3R agonist solution to all wells.

  • Signal Detection: Immediately measure the change in intracellular calcium concentration by monitoring fluorescence using a plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: Plot the agonist-induced calcium response against the concentration of fezolinetant. Calculate the IC50 value, which represents the concentration of fezolinetant required to inhibit 50% of the maximal agonist response.

Protocol 2: Preclinical Assessment of VMS-like Symptoms in an Ovariectomized (OVX) Mouse Model

Objective: To evaluate the efficacy of different doses of fezolinetant in reducing VMS-like symptoms in a mouse model of menopause.

Methodology:

  • Animal Model: Use adult female C57BL/6 mice. Perform bilateral ovariectomy (OVX) to induce a state of estrogen deficiency. Allow a recovery period of at least two weeks for the full development of the menopausal phenotype.

  • Temperature Monitoring: Implant programmable temperature data loggers intraperitoneally (for core body temperature) and/or subcutaneously in the tail (for skin temperature). Allow the animals to acclimate to the loggers.

  • Dosing: Administer fezolinetant orally at various doses (e.g., 10, 30, 100 mg/kg) or a vehicle control.

  • Data Collection: Record core and skin temperature continuously at regular intervals (e.g., every 5-10 minutes) for a defined period post-dosing.

  • VMS-like Event Definition: A VMS-like event is typically characterized by a rapid increase in tail skin temperature followed by a decrease in core body temperature.[11]

  • Data Analysis: Quantify the frequency and magnitude of VMS-like events in each treatment group. Compare the results from the fezolinetant-treated groups to the vehicle control group to determine dose-dependent efficacy. Statistical analysis can be performed using ANOVA followed by post-hoc tests.

Troubleshooting Guides

Issue 1: High Background in NK3R Binding Assay

  • Potential Cause: Non-specific binding of the radioligand or detection antibody.

    • Troubleshooting Step: Increase the number of wash steps after incubation. Optimize the concentration of the blocking agent (e.g., BSA) in the assay buffer. Consider using a different blocking agent.

  • Potential Cause: High concentration of primary or secondary antibody.

    • Troubleshooting Step: Titrate the antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.

  • Potential Cause: Endogenous biotin in tissue samples (if using an avidin-biotin detection system).

    • Troubleshooting Step: Incorporate an avidin/biotin blocking step before adding the primary antibody. Alternatively, use a non-biotin-based detection system.

Issue 2: Inconsistent Results in Animal VMS Studies

  • Potential Cause: Incomplete ovariectomy leading to residual estrogen production.

    • Troubleshooting Step: Verify the completeness of the ovariectomy by measuring serum estradiol levels post-surgery. Ensure the surgical procedure is standardized.

  • Potential Cause: Stress-induced temperature fluctuations.

    • Troubleshooting Step: Ensure an adequate acclimatization period for the animals after surgery and before the start of the experiment. Handle the animals minimally and consistently across all groups.

  • Potential Cause: Issues with fezolinetant formulation or administration.

    • Troubleshooting Step: Verify the stability and solubility of the fezolinetant formulation.[1][14] Ensure accurate and consistent oral gavage technique to minimize variability in drug exposure.

Issue 3: Unexpected Liver Enzyme Elevations in Preclinical Models

  • Potential Cause: Off-target effects of the compound at high concentrations.

    • Troubleshooting Step: Perform in vitro cytotoxicity assays on primary hepatocytes to assess direct cellular toxicity. Analyze the metabolic profile of fezolinetant in the preclinical species to identify any potentially reactive metabolites.

  • Potential Cause: Interaction with other administered substances.

    • Troubleshooting Step: Review all components of the vehicle and any other co-administered agents for potential hepatotoxic effects or drug-drug interactions.

  • Potential Cause: Underlying health status of the animals.

    • Troubleshooting Step: Ensure the use of healthy, pathogen-free animals from a reputable supplier. Perform baseline health screening, including liver function tests, before study initiation.

Visualizations

Fezolinetant_Pathway cluster_0 Hypothalamus (KNDy Neuron) cluster_1 Therapeutic Intervention NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds Neuron_Activity Increased Neuronal Firing (Thermoregulatory Imbalance) NK3R->Neuron_Activity Activates VMS Vasomotor Symptoms (Hot Flashes) Neuron_Activity->VMS Leads to Restored_Balance Restored Neuronal Activity (Thermoregulatory Balance) Neuron_Activity->Restored_Balance Modulated by Fezolinetant Fezolinetant Fezolinetant Block Fezolinetant->Block Block->NK3R Antagonizes Reduced_VMS Reduced Vasomotor Symptoms Restored_Balance->Reduced_VMS Leads to

Caption: Fezolinetant's mechanism of action on the NK3R pathway.

Experimental_Workflow cluster_preclinical Preclinical Assessment cluster_invitro In Vitro Confirmation Animal_Model OVX Mouse Model - Induce estrogen deficiency - Mimics menopausal state Dosing Fezolinetant Dosing - Vehicle Control - Low Dose (e.g., 30 mg/kg) - High Dose (e.g., 45 mg/kg equiv.) Animal_Model->Dosing Efficacy_Endpoint Efficacy Assessment - Measure VMS-like events (Tail skin temperature) Dosing->Efficacy_Endpoint Safety_Endpoint Safety Assessment - Monitor liver enzymes (ALT/AST) - Histopathology of liver Dosing->Safety_Endpoint Analysis Dose-Response Analysis Efficacy_Endpoint->Analysis Safety_Endpoint->Analysis Assay_Result Determine IC50 & Cytotoxicity Analysis->Assay_Result Correlate Findings Cell_Assay NK3R Cell-Based Assay - Stably transfected cell line - Measure receptor binding or signaling Cell_Assay->Assay_Result Tox_Assay Hepatocyte Toxicity Assay - Primary hepatocytes - Assess direct cytotoxicity Tox_Assay->Assay_Result

Caption: Workflow for optimizing fezolinetant dosage in research.

Troubleshooting_Logic Start Elevated Liver Enzymes Observed in Study Check_Dose Is the dose high? Yes or No Start->Check_Dose Check_Conmeds Are CYP1A2 inhibitors co-administered? Yes or No Check_Dose:s->Check_Conmeds:n No Reduce_Dose Optimize Dosage - Reduce dose - Increase monitoring frequency Check_Dose:e->Reduce_Dose:w Yes Assess_Direct_Tox Assess direct hepatotoxicity - In vitro hepatocyte assay - Check for reactive metabolites Check_Conmeds:s->Assess_Direct_Tox:n No Review_Protocol Review Protocol - Discontinue interacting agent - Re-evaluate study design Check_Conmeds:e->Review_Protocol:w Yes Stop_Treatment Consider Discontinuation - If enzymes remain high - Evaluate risk/benefit Assess_Direct_Tox->Stop_Treatment Review_Protocol->Stop_Treatment Reduce_Dose->Stop_Treatment

Caption: Troubleshooting logic for managing liver enzyme elevations.

References

Addressing variability in patient response to fezolinetant

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fezolinetant. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for fezolinetant?

A1: Fezolinetant is a selective, non-hormonal neurokinin 3 (NK3) receptor antagonist.[1][2] During menopause, declining estrogen levels lead to an overactivity of Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons in the hypothalamus, which is a key area for regulating body temperature.[3][4] Fezolinetant works by blocking the binding of neurokinin B (NKB) to the NK3 receptor on these neurons.[1][5] This modulation of neuronal activity helps to restore the balance in the thermoregulatory center, thereby reducing the frequency and severity of vasomotor symptoms (VMS), such as hot flashes and night sweats.[3][6]

Q2: We are observing significant variability in the response to fezolinetant in our in-vitro/in-vivo models. What are the potential contributing factors?

A2: Variability in response to fezolinetant can be attributed to several factors, primarily related to its metabolism. Fezolinetant is predominantly metabolized by the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP2C9 and CYP2C19.[5][7][8] Therefore, any factor that influences the activity of these enzymes can alter fezolinetant's pharmacokinetics and, consequently, its efficacy. Key factors to consider include:

  • Drug-Drug Interactions: Co-administration with substances that inhibit or induce CYP1A2 will significantly impact fezolinetant's plasma concentration.[7][8][9]

  • Genetic Polymorphisms: Genetic variations in the CYP1A2 gene can lead to differences in enzyme activity among individuals or animal strains, affecting how fezolinetant is metabolized.[5][10][11]

  • Extrinsic Factors: Lifestyle and environmental factors such as smoking (a moderate CYP1A2 inducer) and consumption of certain foods or supplements can also modulate CYP1A2 activity.[8][12]

  • Baseline Neurokinin B Levels: The baseline activity of the NKB/NK3R signaling pathway may differ across subjects, potentially influencing the magnitude of the response to an NK3 receptor antagonist.

Q3: How can we assess the potential for drug-drug interactions with fezolinetant in our experimental setup?

A3: To assess drug-drug interactions, it is crucial to determine if co-administered compounds are inhibitors or inducers of CYP1A2. You can perform a CYP1A2 activity assay using liver microsomes (from human or the animal model you are using) or recombinant CYP1A2 enzymes. A fluorometric or luminescent assay can provide a quantitative measure of CYP1A2 activity in the presence and absence of the test compound. A significant decrease in activity suggests inhibition, while an increase may indicate induction.

Troubleshooting Guides

Issue 1: Sub-optimal or No Response to Fezolinetant in an In-Vivo Model

Possible Cause 1: Rapid Metabolism of Fezolinetant due to High CYP1A2 Activity

  • Troubleshooting Steps:

    • Assess Baseline CYP1A2 Activity: Before initiating the study, determine the baseline CYP1A2 activity of the animal model. This can be done using a phenotyping assay with a known CYP1A2 substrate like caffeine.

    • Genotyping: If significant inter-individual variability is observed, consider genotyping the animals for common polymorphisms in the Cyp1a2 gene that are known to affect enzyme activity.

    • Control for Inducers: Ensure that the diet, bedding, and other environmental factors are consistent and free of known CYP1A2 inducers.

Possible Cause 2: Presence of Undocumented CYP1A2 Inducers

  • Troubleshooting Steps:

    • Review All Experimental Components: Carefully review all components of the study, including vehicle solutions, diet, and any other administered substances, for potential CYP1A2 inducing properties.

    • CYP1A2 Induction Assay: Perform an in-vitro CYP1A2 induction assay with the suspected components using a relevant cell line (e.g., primary hepatocytes).

Issue 2: Inconsistent Results in Cell-Based Assays

Possible Cause 1: Low or Absent NK3 Receptor Expression

  • Troubleshooting Steps:

    • Confirm NK3 Receptor Expression: Verify the expression of the NK3 receptor (gene name: TACR3) in your cell line at both the mRNA (qRT-PCR) and protein (Western blot, flow cytometry, or immunofluorescence) levels.

    • Use a Positive Control Cell Line: Include a cell line known to endogenously express functional NK3 receptors as a positive control.

Possible Cause 2: Variability in Neurokinin B Levels in Culture Media

  • Troubleshooting Steps:

    • Standardize Serum Source: If using fetal bovine serum (FBS) or other sera, be aware that it can contain variable levels of neurokinins. Consider using a single lot of serum for the entire experiment or switching to a serum-free media if possible.

    • Quantify NKB in Media: Use a sensitive ELISA kit to measure the concentration of neurokinin B in your cell culture media to ensure consistency across experiments.

Data Presentation

Table 1: Impact of CYP1A2 Inhibitors on Fezolinetant Pharmacokinetics

CYP1A2 Inhibitor StrengthInhibitor ExampleChange in Fezolinetant CmaxChange in Fezolinetant AUC
StrongFluvoxamine↑ 80%↑ 840%[7]
ModerateMexiletine↑ 40%↑ 360%[7]
WeakCimetidine↑ 30%↑ 100%[7]

Table 2: Effect of Smoking (CYP1A2 Inducer) on Fezolinetant Pharmacokinetics

ParameterChange in Smokers vs. Non-smokers
Fezolinetant Cmax↓ 28.3%[8]
Fezolinetant AUCinf↓ 51.7%[8]
ES259564 (Metabolite) Cmax↑ 30.2%[8]
ES259564 (Metabolite) AUCinf↓ 18.2%[8]

Table 3: Efficacy of Fezolinetant in Clinical Trials (SKYLIGHT 1 & 2 Pooled Data)

OutcomeFezolinetant 30 mg vs. Placebo (LSMD)Fezolinetant 45 mg vs. Placebo (LSMD)
Change in VMS Frequency from Baseline to Week 12-2.51[13]-2.51[13]
Subgroup Analysis (LSMD for Fezolinetant 45 mg vs. Placebo)
Race: Black-3.67[13]
Current Smokers-3.48[13]
Current Alcohol Users-3.48[13]

LSMD: Least Squares Mean Difference

Experimental Protocols

Protocol 1: Fluorometric CYP1A2 Activity Assay

This protocol is adapted from commercially available kits and provides a general framework.

1. Principle: A non-fluorescent substrate is converted by CYP1A2 into a highly fluorescent metabolite. The rate of fluorescence increase is directly proportional to CYP1A2 activity.

2. Materials:

  • Human liver microsomes or recombinant human CYP1A2

  • CYP1A2 substrate (e.g., 3-cyano-7-ethoxycoumarin)

  • NADPH generating system

  • CYP1A2 Assay Buffer

  • Selective CYP1A2 inhibitor (e.g., α-naphthoflavone) for control reactions

  • Fluorescence microplate reader (Ex/Em = 406/468 nm)

3. Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

  • Standard Curve: Prepare a standard curve using the fluorescent metabolite to quantify enzyme activity.

  • Sample Preparation: Dilute liver microsomes or recombinant enzyme to the desired concentration in assay buffer.

  • Inhibitor Control (Optional): For samples with potential contributions from other CYPs, pre-incubate a set of wells with a selective CYP1A2 inhibitor.

  • Reaction Initiation: Add the NADPH generating system to all wells, followed by the CYP1A2 substrate to initiate the reaction.

  • Measurement: Immediately begin kinetic reading of fluorescence on a microplate reader at 37°C.

  • Calculation: Calculate the Vmax from the linear portion of the kinetic curve and determine the specific activity using the standard curve.

Protocol 2: Neurokinin B (NKB) Competitive ELISA

This protocol is based on commercially available competitive ELISA kits.

1. Principle: This assay employs the competitive inhibition enzyme immunoassay technique. A known amount of biotin-conjugated NKB competes with NKB in the sample for binding sites on a pre-coated anti-NKB antibody. The amount of bound biotinylated NKB is inversely proportional to the concentration of NKB in the sample.

2. Materials:

  • NKB ELISA Kit (containing pre-coated plate, detection antibody, standards, buffers)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Samples (serum, plasma, cell culture supernatant)

3. Procedure:

  • Reagent and Sample Preparation: Prepare all reagents, standards, and samples as per the kit manual.

  • Incubation: Add standards and samples to the appropriate wells of the pre-coated microplate. Then add the biotin-conjugated anti-NKB antibody. Incubate as recommended.

  • Washing: Wash the plate to remove unbound components.

  • HRP-Streptavidin Addition: Add HRP-streptavidin to each well and incubate.

  • Substrate Addition: After another wash step, add the TMB substrate and incubate in the dark.

  • Stopping the Reaction: Add the stop solution to terminate the reaction.

  • Measurement: Read the absorbance at 450 nm.

  • Calculation: Construct a standard curve and determine the NKB concentration in the samples.

Visualizations

Fezolinetant_Signaling_Pathway cluster_hypothalamus Hypothalamus (Thermoregulatory Center) KNDy Neuron KNDy Neuron Vasomotor Symptoms Vasomotor Symptoms KNDy Neuron->Vasomotor Symptoms Increased Firing Leads to Decreased Estrogen Decreased Estrogen Decreased Estrogen->KNDy Neuron Reduced Inhibition Neurokinin B (NKB) Neurokinin B (NKB) NK3 Receptor NK3 Receptor Neurokinin B (NKB)->NK3 Receptor Binds & Activates NK3 Receptor->KNDy Neuron Stimulates Fezolinetant Fezolinetant Fezolinetant->NK3 Receptor Blocks

Caption: Fezolinetant's mechanism of action in the hypothalamus.

Troubleshooting_Workflow start Sub-optimal Fezolinetant Response cyp_activity Assess CYP1A2 Activity start->cyp_activity drug_interaction Investigate Drug-Drug Interactions start->drug_interaction genetics Consider Genetic Polymorphisms start->genetics high_activity High CYP1A2 Activity? cyp_activity->high_activity interaction_present CYP1A2 Inhibitor/Inducer Present? drug_interaction->interaction_present polymorphism_impact Known Functional Polymorphism? genetics->polymorphism_impact adjust_dose Adjust Dose / Use CYP1A2 Inhibitor high_activity->adjust_dose Yes end Optimized Response high_activity->end No remove_agent Remove Interacting Agent interaction_present->remove_agent Yes interaction_present->end No stratify_results Stratify Results by Genotype polymorphism_impact->stratify_results Yes polymorphism_impact->end No

Caption: Troubleshooting workflow for variable fezolinetant response.

Logical_Relationships cluster_factors Factors Influencing Fezolinetant Exposure CYP1A2 Inhibitors CYP1A2 Inhibitors Fezolinetant Plasma Concentration Fezolinetant Plasma Concentration CYP1A2 Inhibitors->Fezolinetant Plasma Concentration Increases CYP1A2 Inducers (e.g., Smoking) CYP1A2 Inducers (e.g., Smoking) CYP1A2 Inducers (e.g., Smoking)->Fezolinetant Plasma Concentration Decreases CYP1A2 Genetic Polymorphisms CYP1A2 Genetic Polymorphisms CYP1A2 Genetic Polymorphisms->Fezolinetant Plasma Concentration Alters (Increase/Decrease) Clinical Efficacy Clinical Efficacy Fezolinetant Plasma Concentration->Clinical Efficacy

Caption: Factors influencing fezolinetant plasma concentration and efficacy.

References

Technical Support Center: Enhancing Oral Bioavailability of NK3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of Neurokinin-3 (NK3) receptor antagonists.

Troubleshooting Guides

This section addresses common experimental issues encountered during the preclinical development of NK3 receptor antagonists.

Issue 1: Low Apparent Permeability in Caco-2 Assays

Question: Our NK3 receptor antagonist shows low apparent permeability (Papp < 1.0 x 10⁻⁶ cm/s) in the apical to basolateral direction in our Caco-2 permeability assay. How can we troubleshoot this?

Answer:

Low apparent permeability in Caco-2 assays can be indicative of several underlying issues. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Aqueous Solubility 1. Solubility Assessment: Determine the kinetic and thermodynamic solubility of the compound in the assay buffer. 2. Formulation Adjustment: If solubility is low, consider using a co-solvent (e.g., up to 1% DMSO) or a solubility-enhancing excipient in the donor compartment. Note that high concentrations of organic solvents can compromise monolayer integrity.
P-glycoprotein (P-gp) Efflux 1. Bidirectional Assay: If not already done, perform a bidirectional Caco-2 assay to determine the efflux ratio (ER = Papp B→A / Papp A→B). An ER > 2 is a strong indicator of active efflux. 2. P-gp Inhibition: Conduct the permeability assay in the presence of a known P-gp inhibitor, such as verapamil or zosuquidar. A significant increase in A→B permeability will confirm P-gp as the efflux transporter.
Poor Passive Diffusion 1. Physicochemical Properties: Analyze the compound's properties. High molecular weight (>500 Da), high polar surface area (PSA > 140 Ų), and a high rotatable bond count (>10) can all limit passive diffusion. 2. Structural Modification: If efflux is not the primary issue, medicinal chemistry efforts may be needed to optimize the physicochemical properties for better membrane permeability.
Cell Monolayer Integrity Issues 1. TEER Measurement: Ensure that the transepithelial electrical resistance (TEER) values are within the acceptable range for your laboratory both before and after the experiment. 2. Lucifer Yellow Flux: Measure the flux of a paracellular marker like Lucifer yellow. High flux indicates a compromised monolayer.

G start Low Papp (A→B) Observed check_solubility Assess Compound Solubility in Assay Buffer start->check_solubility run_bidirectional Perform Bidirectional (A→B and B→A) Assay check_solubility->run_bidirectional If soluble calculate_er Calculate Efflux Ratio (ER) run_bidirectional->calculate_er er_high ER > 2? calculate_er->er_high pgp_efflux Conclusion: P-gp Mediated Efflux is Likely er_high->pgp_efflux Yes poor_diffusion Conclusion: Poor Passive Diffusion is Likely er_high->poor_diffusion No run_with_inhibitor Re-run Assay with P-gp Inhibitor (e.g., Verapamil) pgp_efflux->run_with_inhibitor check_properties Analyze Physicochemical Properties (MW, PSA, etc.) poor_diffusion->check_properties

Caption: Decision tree for investigating high metabolic clearance.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers for poor oral bioavailability in NK3 receptor antagonists?

A1: The primary drivers are often a combination of poor aqueous solubility and high first-pass metabolism, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the gut wall and liver. Several antagonists are also substrates for efflux transporters like P-glycoprotein (P-gp), which further limits their absorption.

Q2: What level of oral bioavailability is generally considered acceptable for an NK3 receptor antagonist candidate?

A2: While there is no absolute threshold, an oral bioavailability of >20-30% in preclinical species (e.g., rats, dogs) is often targeted to de-risk the program for human studies. For a centrally-acting agent, brain penetration is an additional critical factor.

Q3: How can formulation strategies help improve the oral bioavailability of an NK3 antagonist with low solubility?

A3: Formulation can be a powerful tool. Amorphous solid dispersions (ASDs) are a common and effective approach. By dispersing the crystalline drug in a polymer matrix, a high-energy amorphous state is maintained, which can significantly improve the dissolution rate and apparent solubility in the gastrointestinal tract. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can also improve solubility and may help mitigate food effects.

Q4: We have a potent NK3 antagonist, but it is a strong P-gp substrate. What are our options?

A4: You have two main strategies:

  • Medicinal Chemistry: Modify the molecule to reduce its affinity for P-gp. This can sometimes be achieved by reducing lipophilicity or introducing specific polar groups without compromising potency.

  • Formulation with P-gp Inhibitors: Co-formulating the drug with excipients that have P-gp inhibitory activity (e.g., certain grades of polysorbates or polyethylene glycol) can locally inhibit P-gp in the gut wall and enhance absorption. However, this can lead to drug-drug interaction concerns and requires careful evaluation.

Comparative Data of NK3 Receptor Antagonists

The table below summarizes key pharmacokinetic parameters for several well-known NK3 receptor antagonists. Note that values are compiled from various sources and experimental conditions may differ.

Compound Species Oral Bioavailability (%) Key Challenges Cited
Fezolinetant Human~72%Subject to CYP3A4 metabolism.
Elinetant Dog~11%High first-pass metabolism.
Osanetant Rat~24%Moderate bioavailability, CNS penetration.

Key Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of an NK3 receptor antagonist.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each insert. Only use inserts with TEER values within the established range for your lab.

  • Compound Preparation: Prepare a stock solution of the NK3 antagonist in DMSO. Dilute the stock to the final desired concentration (e.g., 10 µM) in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The final DMSO concentration should be ≤1%.

  • Apical to Basolateral (A→B) Permeability:

    • Add the dosing solution to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.

    • Take a sample from the donor chamber at the beginning and end of the experiment.

  • Basolateral to Apical (B→A) Permeability (for efflux assessment):

    • Add the dosing solution to the basolateral (donor) chamber.

    • Add fresh transport buffer to the apical (receiver) chamber.

    • Follow the sampling procedure described in step 4.

  • Post-Experiment Integrity Check: Measure TEER and perform a Lucifer yellow flux test to confirm monolayer integrity was maintained throughout the experiment.

  • Sample Analysis: Analyze the concentration of the compound in all samples using a suitable analytical method, typically LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux rate, A is the surface area of the membrane, and C₀ is the initial donor concentration. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To determine the intrinsic clearance of an NK3 receptor antagonist in human liver microsomes.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the NK3 antagonist (e.g., 1 mM in DMSO).

    • Prepare a working solution by diluting the stock in buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare an NADPH regenerating system (NRS) solution.

  • Incubation:

    • Pre-warm human liver microsomes (final concentration e.g., 0.5 mg/mL) and the compound working solution in buffer at 37°C.

    • Initiate the reaction by adding the pre-warmed NRS. The final substrate concentration is typically 1 µM.

    • Incubate at 37°C in a shaking water bath.

  • Time Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 min), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a stopping solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Control Incubations:

    • Negative Control: Run a parallel incubation without the NRS to control for non-enzymatic degradation.

    • Positive Control: Include a compound with known metabolic properties (e.g., testosterone or verapamil) to validate the assay performance.

  • Sample Processing: Centrifuge the quenched samples to precipitate the protein. Transfer the supernatant for analysis.

  • Sample Analysis: Analyze the concentration of the remaining parent compound in each sample by LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the half-life (T½) as 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein.

Experimental Workflow for Metabolic Stability Assay

G prep Prepare Reagents (Compound, HLM, NRS) prewarm Pre-warm HLM and Compound at 37°C prep->prewarm start_rxn Initiate Reaction by Adding NRS prewarm->start_rxn incubate Incubate at 37°C with Shaking start_rxn->incubate sampling Sample at Time Points (0, 5, 15, 30, 60 min) incubate->sampling quench Quench Reaction with Acetonitrile + IS sampling->quench analyze Analyze Samples by LC-MS/MS quench->analyze calculate Calculate T½ and Cl_int analyze->calculate

Caption: Workflow for an in vitro metabolic stability assay.

Refinement of inclusion/exclusion criteria for fezolinetant trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of inclusion and exclusion criteria for fezolinetant clinical trials. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during the experimental process.

Inclusion and Exclusion Criteria at a Glance

The pivotal SKYLIGHT trials (SKYLIGHT 1, 2, and 4) established the foundation for fezolinetant's clinical profile. Below is a summary of the key inclusion and exclusion criteria from these studies.

Table 1: Key Inclusion Criteria for Fezolinetant SKYLIGHT Trials
CriteriaSKYLIGHT 1 (NCT04003155) & SKYLIGHT 2 (NCT04003142)[1][2][3][4][5]SKYLIGHT 4 (NCT04003389)[2][6][7][8]
Age 40 to 65 years40 to 65 years
Sex FemaleFemale
Menopausal Status Postmenopausal, confirmed by: • Spontaneous amenorrhea for ≥12 consecutive months • Spontaneous amenorrhea for ≥6 months with FSH >40 IU/L • Bilateral oophorectomy ≥6 weeks prior to screeningPostmenopausal and seeking treatment for vasomotor symptoms
Vasomotor Symptoms (VMS) Seeking treatment for moderate to severe VMS with an average of ≥7 moderate to severe hot flashes per day.[1][3]Not specified as a primary inclusion criterion for this long-term safety study.
General Health Good general health as determined by medical history and physical examination.[1]Generally healthy.
Body Mass Index (BMI) ≥ 18 kg/m ²≥ 18 kg/m ²
Table 2: Key Exclusion Criteria for Fezolinetant SKYLIGHT Trials
CriteriaSKYLIGHT 1 (NCT04003155) & SKYLIGHT 2 (NCT04003142)[1][3]SKYLIGHT 4 (NCT04003389)[6][7]
Concomitant Medications Use of strong or moderate CYP1A2 inhibitors, hormone replacement therapy (HRT), hormonal contraceptives, or any treatment for VMS (prescription, over-the-counter, or herbal).[1][3]Use of strong or moderate CYP1A2 inhibitors, HRT, hormonal contraceptives, or any treatment for VMS.[6]
Medical History Uncontrolled hypertension, active liver disease or impairment.Known substance abuse or alcohol addiction within 6 months of screening, previous or current history of a malignant tumor (except for basal cell carcinoma).[6]
Gynecological Conditions Undiagnosed abnormal uterine bleeding.Hysterectomy (per protocol amendment to enrich for endometrial safety data).[7]

Experimental Protocols

Methodology for Assessing VMS Frequency and Severity

The SKYLIGHT 1 and 2 trials utilized a daily electronic diary for participants to record the frequency and severity of their vasomotor symptoms.[5] This method is crucial for establishing a baseline and measuring the change in VMS throughout the trial.

Protocol:

  • Screening Period (up to 5 weeks): Participants record daily VMS frequency and severity to establish a baseline. An average of at least seven moderate to severe hot flashes per day is typically required for eligibility.[9]

  • Treatment Period (12 weeks, followed by a 40-week extension): Participants continue to record daily VMS.

  • Data Analysis: The primary efficacy endpoints are the mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.[2]

Signaling Pathway

Fezolinetant is a neurokinin 3 (NK3) receptor antagonist. It works by blocking the binding of neurokinin B (NKB) to the kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus, which helps to restore the balance in the brain's temperature control center.[4]

Fezolinetant_Mechanism_of_Action Hypothalamus Hypothalamus (Thermoregulatory Center) KNDy_Neuron KNDy Neuron Hypothalamus->KNDy_Neuron Contains VMS Vasomotor Symptoms (Hot Flashes) KNDy_Neuron->VMS Triggers NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds to NK3R->KNDy_Neuron Activates Fezolinetant Fezolinetant Fezolinetant->NK3R Blocks

Fezolinetant's Mechanism of Action

Troubleshooting Guide

This section addresses common issues researchers may encounter when applying inclusion and exclusion criteria in fezolinetant trials.

Q1: We are experiencing a high screen failure rate due to the VMS frequency requirement. What can we do?

A1:

  • Refine Pre-Screening: Implement a more detailed pre-screening questionnaire to better identify potential participants who are likely to meet the VMS frequency criteria before they come in for a screening visit.

  • Extend the Baseline Period: A longer baseline recording period may capture the natural variability of VMS and allow more participants to meet the required average.

  • Patient Education: Ensure potential participants understand how to accurately record the frequency and severity of their hot flashes in the electronic diary. Provide clear definitions of "moderate" and "severe."

Q2: Potential participants are hesitant to discontinue their current VMS treatments for the required washout period.

A2:

  • Clear Communication of Rationale: Explain the scientific necessity of the washout period to obtain accurate data on fezolinetant's efficacy.

  • Informed Consent Discussion: During the informed consent process, thoroughly discuss the potential for a temporary increase in symptoms during the washout period and the support available from the study team.

  • Flexible Scheduling: Offer flexibility in scheduling the start of the washout period to align with the participant's comfort level and lifestyle.

Q3: We are struggling to recruit a diverse population that is representative of the broader menopausal demographic.

A3:

  • Community Engagement: Partner with community organizations and healthcare providers in diverse neighborhoods to raise awareness about the trial.

  • Culturally Sensitive Materials: Develop recruitment materials that are culturally and linguistically appropriate for different ethnic groups.

  • Address Mistrust: Acknowledge and address historical mistrust in medical research within certain communities by being transparent and building relationships.

Logical Workflow for Applying Criteria

The following diagram illustrates the logical flow for applying key inclusion and exclusion criteria during participant screening.

Screening_Workflow Start Start Screening Age_Check Age 40-65? Start->Age_Check Menopause_Check Postmenopausal? Age_Check->Menopause_Check Yes Ineligible Ineligible Age_Check->Ineligible No VMS_Check Meets VMS Criteria? Menopause_Check->VMS_Check Yes Menopause_Check->Ineligible No Meds_Check Prohibited Medications? VMS_Check->Meds_Check Yes VMS_Check->Ineligible No Health_Check Other Exclusionary Health Conditions? Meds_Check->Health_Check No Meds_Check->Ineligible Yes Eligible Eligible for Enrollment Health_Check->Eligible No Health_Check->Ineligible Yes

Participant Screening Workflow

Frequently Asked Questions (FAQs)

Q1: Why is there a specific age range of 40-65 years for inclusion?

A1: This age range is selected to target the population most likely to be experiencing moderate to severe VMS due to natural menopause.[3] While women outside this range can experience VMS, this focus helps to create a more homogenous study population for evaluating the drug's efficacy and safety in the primary target demographic.

Q2: Can a participant who has had a hysterectomy be included in a fezolinetant trial?

A2: It depends on the specific trial protocol. While earlier fezolinetant trials may have included participants who had a hysterectomy, later trials, such as SKYLIGHT 4, amended their protocols to exclude them. This change was made to increase the number of participants with a uterus to specifically assess the long-term endometrial safety of fezolinetant.[7]

Q3: Are participants who are taking antidepressants, like SSRIs or SNRIs, for mood symptoms allowed to enroll?

A3: Generally, yes, provided they still meet the VMS frequency and severity criteria while on the medication.[3] The SKYLIGHT trials did not exclude participants taking these medications if they were not being used for the specific indication of treating VMS.

Q4: What is the rationale for excluding participants on strong or moderate CYP1A2 inhibitors?

A4: Fezolinetant is metabolized by the CYP1A2 enzyme. Concomitant use of strong or moderate inhibitors of this enzyme can significantly increase the concentration of fezolinetant in the blood, potentially leading to an increased risk of adverse effects.[1][3]

Q5: How was "moderate to severe" VMS defined in the SKYLIGHT trials?

A5: While the specific definitions can vary slightly between protocols, a "moderate" hot flash is generally defined as a sensation of heat associated with sweating, and a "severe" hot flash is a sensation of heat that is intense and disrupts daily activities. Participants are trained on how to differentiate and record these severities in their electronic diaries.

References

Technical Support Center: Fezolinetant Drug-Drug Interaction Mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating potential drug-drug interactions with fezolinetant. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of fezolinetant and which enzyme is responsible?

Fezolinetant is primarily metabolized by the cytochrome P450 1A2 (CYP1A2) enzyme. This is the major pathway for its clearance from the body. Understanding this pathway is critical for predicting and mitigating potential drug-drug interactions.

Q2: What are the clinical implications of co-administering fezolinetant with a CYP1A2 inhibitor?

Co-administration of fezolinetant with a CYP1A2 inhibitor can lead to a significant increase in fezolinetant plasma concentrations. This increased exposure can elevate the risk of adverse reactions. Consequently, the use of fezolinetant with strong CYP1A2 inhibitors is contraindicated. For moderate CYP1A2 inhibitors, a dose reduction of fezolinetant is recommended.

Q3: Are there any known interactions with CYP1A2 inducers?

While the primary concern is with CYP1A2 inhibitors, co-administration with CYP1A2 inducers could theoretically decrease the plasma concentration of fezolinetant, potentially reducing its efficacy. However, clinical data on the effects of strong CYP1A2 inducers on fezolinetant exposure is not yet available, and co-administration is not recommended.

Troubleshooting Guide

Problem: Unexpectedly high variability in in-vitro fezolinetant metabolism assays.

  • Possible Cause: Inconsistency in the activity of the human liver microsomes (HLMs) or recombinant CYP1A2 enzymes used.

  • Troubleshooting Steps:

    • Enzyme Qualification: Ensure that each new batch of HLMs or recombinant enzymes is qualified by testing with a known CYP1A2 substrate and inhibitor to confirm consistent activity.

    • Substrate Concentration: Verify that the fezolinetant concentration is appropriate for the enzyme kinetics. It is advisable to perform initial experiments to determine the Michaelis-Menten constant (Km) for fezolinetant with the specific enzyme system being used.

    • Incubation Time: Optimize the incubation time to ensure that the reaction is in the linear range. Time-course experiments should be conducted to determine the optimal incubation period.

Problem: Observed in-vivo pharmacokinetic data does not align with in-vitro predictions for a potential drug-drug interaction.

  • Possible Cause: The in-vitro model may not fully recapitulate the complexity of in-vivo processes, including the involvement of other minor metabolic pathways or transporters.

  • Troubleshooting Steps:

    • Evaluate Minor Pathways: Investigate the potential role of other CYP enzymes or UGTs in fezolinetant metabolism, even if they are minor contributors.

    • Transporter Interactions: Assess whether fezolinetant or the co-administered drug are substrates or inhibitors of relevant drug transporters (e.g., P-gp, BCRP, OATPs).

    • Consider Metabolite Activity: Determine if any of fezolinetant's metabolites are pharmacologically active and if their formation or clearance is affected by the co-administered drug.

Quantitative Data Summary

Table 1: Effect of CYP1A2 Inhibitors on Fezolinetant Pharmacokinetics

Co-administered DrugCYP1A2 Inhibition StrengthFezolinetant DoseChange in Fezolinetant AUCChange in Fezolinetant CmaxClinical Recommendation
FluvoxamineStrong45 mg↑ 8.6-fold↑ 2.1-foldContraindicated
MexiletineModerate45 mg↑ 1.8-fold↑ 1.4-foldReduce fezolinetant dose to 30 mg once daily
Pipemidic AcidStrong45 mg↑ 2.9-fold↑ 1.6-foldContraindicated

AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration

Experimental Protocols

1. In Vitro CYP1A2 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on fezolinetant metabolism by CYP1A2.

  • Materials:

    • Human liver microsomes (HLMs) or recombinant human CYP1A2 enzyme

    • Fezolinetant

    • Test compound (potential inhibitor)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Phosphate buffer (pH 7.4)

    • LC-MS/MS for analysis

  • Methodology:

    • Pre-incubate HLMs or recombinant CYP1A2 with a range of concentrations of the test compound in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding fezolinetant (at a concentration close to its Km) and the NADPH regenerating system.

    • Incubate for a predetermined time within the linear range of metabolite formation.

    • Stop the reaction by adding a quenching solution (e.g., acetonitrile).

    • Analyze the formation of the primary metabolite of fezolinetant using a validated LC-MS/MS method.

    • Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

2. Clinical Drug-Drug Interaction Study Design

  • Objective: To evaluate the effect of a CYP1A2 inhibitor on the pharmacokinetics of fezolinetant in healthy volunteers.

  • Study Design: A randomized, open-label, two-period, crossover study is a common design.

  • Methodology:

    • Period 1: Administer a single dose of fezolinetant to all subjects. Collect serial blood samples over a specified period (e.g., 48-72 hours) to determine the pharmacokinetic profile of fezolinetant alone.

    • Washout Period: A sufficient washout period is allowed for the complete elimination of fezolinetant.

    • Period 2: Administer the CYP1A2 inhibitor for a duration sufficient to achieve steady-state concentrations. On the last day of inhibitor administration, co-administer a single dose of fezolinetant. Collect serial blood samples to determine the pharmacokinetic profile of fezolinetant in the presence of the inhibitor.

    • Pharmacokinetic Analysis: Analyze plasma samples for fezolinetant concentrations using a validated bioanalytical method. Calculate pharmacokinetic parameters such as AUC and Cmax for both periods.

    • Statistical Analysis: Compare the pharmacokinetic parameters of fezolinetant with and without the co-administered inhibitor to assess the magnitude of the drug-drug interaction.

Visualizations

fezolinetant_metabolism Fezolinetant Fezolinetant Metabolite Inactive Metabolites Fezolinetant->Metabolite Metabolism CYP1A2 CYP1A2 CYP1A2->Fezolinetant Acts on Inhibitor CYP1A2 Inhibitor (e.g., Fluvoxamine) Inhibitor->CYP1A2 Inhibits

Caption: Fezolinetant metabolism via CYP1A2 and the inhibitory effect of CYP1A2 inhibitors.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation invitro_assay CYP1A2 Inhibition Assay (IC50 Determination) data_analysis_invitro IC50 Value Calculation invitro_assay->data_analysis_invitro clinical_study Clinical DDI Study (Crossover Design) invitro_assay->clinical_study Informs pk_analysis Pharmacokinetic Analysis (AUC, Cmax) clinical_study->pk_analysis recommendation Clinical Recommendation (e.g., Contraindication, Dose Adjustment) pk_analysis->recommendation Leads to

Caption: Experimental workflow for assessing fezolinetant drug-drug interactions.

decision_flowchart start Co-administration of a new drug with fezolinetant proposed is_inhibitor Is the new drug a known CYP1A2 inhibitor? start->is_inhibitor inhibition_strength Determine inhibition strength (Strong, Moderate, Weak) is_inhibitor->inhibition_strength Yes no_inhibition Proceed with caution and monitor is_inhibitor->no_inhibition No strong_inhibitor Contraindicated inhibition_strength->strong_inhibitor Strong moderate_inhibitor Reduce fezolinetant dose inhibition_strength->moderate_inhibitor Moderate weak_inhibitor No dose adjustment needed inhibition_strength->weak_inhibitor Weak

Caption: Decision flowchart for managing potential drug-drug interactions with fezolinetant.

Validation & Comparative

Fezolinetant vs. Hormonal Replacement Therapy: A Comparative Guide for the Treatment of Vasomotor Symptoms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fezolinetant and Hormonal Replacement Therapy (HRT) for the management of vasomotor symptoms (VMS) associated with menopause. The information is compiled from peer-reviewed clinical trial data and pharmacological literature to support research and development in this therapeutic area.

Mechanism of Action

Vasomotor symptoms, characterized by hot flashes and night sweats, are primarily caused by a narrowing of the thermoregulatory zone in the hypothalamus, influenced by the decline in estrogen during menopause.[1][2] This hormonal shift leads to an overactivity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons, which play a crucial role in heat dissipation.[2][3][4]

Fezolinetant , a non-hormonal selective neurokinin 3 (NK3) receptor antagonist, directly targets this pathway.[3][5][6] By blocking the binding of neurokinin B (NKB) to NK3 receptors on KNDy neurons, Fezolinetant modulates neuronal activity in the thermoregulatory center, thereby reducing the frequency and severity of VMS.[3][6][7]

Hormonal Replacement Therapy (HRT) replenishes diminished estrogen levels, which in turn helps to restore the balance of neurotransmitters in the hypothalamus that regulate body temperature.[8] Estrogen acts to inhibit the activity of KNDy neurons, thus widening the thermoregulatory neutral zone and alleviating VMS.[2][9] HRT is considered the most effective treatment for VMS, reducing symptoms by approximately 85%.[1][8]

Signaling Pathway of Vasomotor Symptoms and Therapeutic Intervention

VMS_Pathway cluster_0 Normal Thermoregulation cluster_1 Menopause & VMS Pathophysiology cluster_2 Therapeutic Interventions Estrogen Estrogen KNDy_Neuron KNDy Neuron Estrogen->KNDy_Neuron Inhibits Thermo_Center Thermoregulatory Center KNDy_Neuron->Thermo_Center Modulates NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Activates NK3R->KNDy_Neuron Stimulates Homeostasis Thermoregulatory Homeostasis Thermo_Center->Homeostasis Reduced_Estrogen Reduced Estrogen Hyperactive_KNDy Hyperactive KNDy Neuron Reduced_Estrogen->Hyperactive_KNDy Leads to Disinhibition VMS Vasomotor Symptoms (Hot Flashes) Hyperactive_KNDy->VMS Triggers Heat Dissipation Increased_NKB Increased NKB Signaling Increased_NKB->Hyperactive_KNDy Fezolinetant Fezolinetant Blocked_NK3R Blocked NK3 Receptor Fezolinetant->Blocked_NK3R Antagonizes HRT Hormonal Replacement Therapy (HRT) Restored_Estrogen Restored Estrogen Levels HRT->Restored_Estrogen Replenishes Normalized_KNDy Normalized KNDy Neuron Activity Blocked_NK3R->Normalized_KNDy Restored_Estrogen->Normalized_KNDy Inhibits VMS_Relief VMS Relief Normalized_KNDy->VMS_Relief

Caption: Signaling pathway of VMS and intervention points for Fezolinetant and HRT.

Clinical Efficacy: Fezolinetant vs. Placebo

The efficacy of Fezolinetant has been demonstrated in two pivotal Phase 3, randomized, double-blind, placebo-controlled trials: SKYLIGHT 1 and SKYLIGHT 2.[10][11][12][13][14]

Table 1: Summary of Efficacy Data from SKYLIGHT 1 & 2 Trials (12-Week Data)

EndpointFezolinetant 30 mgFezolinetant 45 mgPlacebo
Mean Change from Baseline in VMS Frequency at Week 4
SKYLIGHT 2[15]-1.82 (vs. Placebo, P < 0.001)-2.55 (vs. Placebo, P < 0.001)Baseline data not specified
Mean Change from Baseline in VMS Frequency at Week 12
SKYLIGHT 2[15]-1.86 (vs. Placebo, P < 0.001)-2.53 (vs. Placebo, P < 0.001)Baseline data not specified
Mean Change from Baseline in VMS Severity at Week 4
SKYLIGHT 2[15]-0.15 (vs. Placebo, P < 0.05)-0.29 (vs. Placebo, P < 0.001)Baseline data not specified
Mean Change from Baseline in VMS Severity at Week 12
SKYLIGHT 2[15]-0.16 (vs. Placebo, P < 0.05)-0.29 (vs. Placebo, P < 0.001)Baseline data not specified

Comparative Efficacy: Fezolinetant vs. Hormonal Replacement Therapy

Direct head-to-head clinical trials comparing Fezolinetant and HRT are currently lacking. However, a systematic review and network meta-analysis provides an indirect comparison of their efficacy.

A Bayesian network meta-analysis found that there was no significant difference in the change in VMS frequency between Fezolinetant 45 mg and 27 different HRT regimens studied.[10][16] The analysis also showed that Fezolinetant 45 mg was significantly more effective than non-hormonal treatments like paroxetine, desvenlafaxine, and gabapentin in reducing the frequency of moderate to severe VMS.[10][16]

For VMS severity, one HRT regimen, tibolone 2.5 mg (not available in the US), was found to be more effective than Fezolinetant 45 mg.[16][17][18] Another HRT, conjugated estrogens 0.625 mg/bazedoxifene 20 mg, showed a higher responder rate (≥75% reduction in VMS frequency) than Fezolinetant 45 mg.[10][17]

Experimental Protocols: SKYLIGHT 1 & 2

The SKYLIGHT 1 (NCT04003155) and SKYLIGHT 2 (NCT04003142) trials were identically designed, Phase 3, randomized, double-blind, placebo-controlled studies.[11][12][13][14]

Objective: To evaluate the efficacy and safety of Fezolinetant for the treatment of moderate-to-severe VMS associated with menopause.[12][15]

Study Population: Women aged 40-65 years experiencing a minimum average of seven moderate to severe VMS per day.[11][12][14][15][19]

Intervention:

  • Randomized 1:1:1 to receive:

    • Fezolinetant 30 mg once daily

    • Fezolinetant 45 mg once daily

    • Placebo once daily

  • A 12-week double-blind, placebo-controlled treatment period.[11][12][13][14][15]

  • Followed by a 40-week active treatment extension where placebo participants were re-randomized to Fezolinetant 30 mg or 45 mg.[11][12][13][14][15][20]

Primary Endpoints:

  • Mean change from baseline in the frequency of moderate-to-severe VMS at week 4 and week 12.[12][15]

  • Mean change from baseline in the severity of moderate-to-severe VMS at week 4 and week 12.[12][15]

Data Collection: VMS frequency and severity were recorded daily by participants in an electronic diary.[12]

SKYLIGHT Clinical Trial Workflow

SKYLIGHT_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (1:1:1) cluster_treatment 12-Week Placebo-Controlled Treatment Period cluster_endpoints Primary Endpoint Assessment cluster_extension 40-Week Active Treatment Extension cluster_final Final Assessment Screening Screening of Women (40-65 years, ≥7 moderate-severe VMS/day) Enrollment Enrollment & Baseline Assessment Screening->Enrollment Randomization Randomization Enrollment->Randomization Placebo_Arm Placebo Once Daily Randomization->Placebo_Arm Fezolinetant30_Arm Fezolinetant 30mg Once Daily Randomization->Fezolinetant30_Arm Fezolinetant45_Arm Fezolinetant 45mg Once Daily Randomization->Fezolinetant45_Arm Week4_Assessment Week 4 Assessment (VMS Frequency & Severity) Placebo_Arm->Week4_Assessment Rerandomization Placebo Group Re-randomized (Fezolinetant 30mg or 45mg) Placebo_Arm->Rerandomization Fezolinetant30_Arm->Week4_Assessment Continued_Fezolinetant30 Continued Fezolinetant 30mg Fezolinetant30_Arm->Continued_Fezolinetant30 Fezolinetant45_Arm->Week4_Assessment Continued_Fezolinetant45 Continued Fezolinetant 45mg Fezolinetant45_Arm->Continued_Fezolinetant45 Week12_Assessment Week 12 Assessment (VMS Frequency & Severity) Week4_Assessment->Week12_Assessment Week52_Assessment Week 52 Safety & Efficacy Assessment Rerandomization->Week52_Assessment Continued_Fezolinetant30->Week52_Assessment Continued_Fezolinetant45->Week52_Assessment

Caption: Workflow of the SKYLIGHT 1 & 2 Phase 3 clinical trials.

Safety and Tolerability

Fezolinetant: In the SKYLIGHT trials, Fezolinetant was generally well-tolerated.[15][21] The most common treatment-emergent adverse events (TEAEs) included headache, COVID-19, and fatigue.[21][22] Serious TEAEs were infrequent.[15] There is a potential for liver enzyme elevations, and monitoring of liver function is recommended.[23]

Hormonal Replacement Therapy: While highly effective, HRT is associated with certain risks, including an increased risk of breast cancer, stroke, and venous thromboembolism, which has led to a search for non-hormonal alternatives.[5][7] The decision to use HRT should be individualized based on a woman's overall health profile and risk factors.

Conclusion

References

The Evolving Landscape of Non-Hormonal VMS Treatment: A Comparative Analysis of Fezolinetant and Other NK3R Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of neurokinin-3 receptor (NK3R) antagonists marks a significant milestone in the management of vasomotor symptoms (VMS) associated with menopause. This guide provides a detailed comparative analysis of fezolinetant, the first-in-class approved NK3R antagonist, and other notable antagonists in development, with a focus on their efficacy, mechanism of action, and supporting clinical trial data.

Fezolinetant (Veozah®) has paved the way for a new therapeutic class of non-hormonal treatments for moderate to severe VMS.[1][2] Its targeted mechanism of action offers a promising alternative for women who are unable or unwilling to take hormone therapy.[3][4] This guide delves into the comparative efficacy of fezolinetant and another prominent NK3R antagonist, elinzanetant, which exhibits a dual antagonist activity. A brief overview of osanetant, an earlier NK3R antagonist, is also included for historical context.

Mechanism of Action: Targeting the KNDy Neurons

Hot flashes, the hallmark of VMS, are understood to originate from the hypothalamus, the body's thermoregulatory center.[5] In menopausal women, declining estrogen levels lead to hypertrophy of kisspeptin/neurokinin B/dynorphin (KNDy) neurons.[3] This results in increased signaling by neurokinin B (NKB), which binds to NK3 receptors and disrupts normal thermoregulation, leading to VMS.[1][5][6]

Fezolinetant is a selective NK3R antagonist.[7] By blocking the binding of NKB to the NK3R on KNDy neurons, fezolinetant helps to restore the thermoregulatory balance and consequently reduces the frequency and severity of hot flashes.[1][5]

Elinzanetant , on the other hand, is a dual antagonist of both the neurokinin-1 (NK1) and NK3 receptors.[8][9] In addition to blocking the NK3R like fezolinetant, it also targets the NK1 receptor, which may contribute to a reduction in vasodilation and heat-sensing neuro-activity, potentially offering additional benefits in managing VMS and associated symptoms like sleep disturbances.[8][10][11]

Osanetant was also developed as an NK3R antagonist but was primarily investigated for the treatment of schizophrenia.[12][13] Its development for this indication was ultimately discontinued.[14]

Signaling Pathway of NK3R Antagonists in VMS

NK3R_Signaling_Pathway cluster_pre Normal State cluster_meno Menopause cluster_treatment Treatment with NK3R Antagonist Estrogen Estrogen KNDy Neuron KNDy Neuron Estrogen->KNDy Neuron Inhibits NKB NKB KNDy Neuron->NKB Releases NK3R NK3R NKB->NK3R Binds Thermo_Balance Thermoregulatory Balance Low_Estrogen Low Estrogen Hyperactive_KNDy Hyperactive KNDy Neuron Low_Estrogen->Hyperactive_KNDy Reduced Inhibition Increased_NKB Increased NKB Hyperactive_KNDy->Increased_NKB NK3R_meno NK3R Increased_NKB->NK3R_meno VMS Vasomotor Symptoms (Hot Flashes) NK3R_meno->VMS Triggers Fezolinetant Fezolinetant / Elinzanetant NK3R_blocked NK3R Fezolinetant->NK3R_blocked Blocks Restored_Balance Restored Thermoregulatory Balance NK3R_blocked->Restored_Balance Reduces VMS Clinical_Trial_Workflow Screening Screening Randomization Randomization Screening->Randomization Placebo_Group Placebo Group (12 weeks) Randomization->Placebo_Group 1 Active_Group_1 Fezolinetant 30mg / Elinzanetant 120mg (12 weeks) Randomization->Active_Group_1 1 Active_Group_2 Fezolinetant 45mg (12 weeks) Randomization->Active_Group_2 1 Endpoint_Analysis Co-Primary Endpoint Analysis (Weeks 4 & 12) Placebo_Group->Endpoint_Analysis Active_Group_1->Endpoint_Analysis Active_Group_2->Endpoint_Analysis Extension_Phase Active Treatment Extension Phase (40-42 weeks) Endpoint_Analysis->Extension_Phase Final_Analysis Final Efficacy and Safety Analysis Extension_Phase->Final_Analysis

References

A Head-to-Head Comparison of Fezolinetant and SSRIs for the Treatment of Vasomotor Symptoms

Author: BenchChem Technical Support Team. Date: November 2025

For decades, selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have been the primary non-hormonal treatment for vasomotor symptoms (VMS), commonly known as hot flashes, associated with menopause. However, the recent approval of fezolinetant, a first-in-class neurokinin 3 (NK3) receptor antagonist, presents a novel therapeutic approach. This guide provides a detailed, data-driven comparison of fezolinetant and commonly prescribed SSRIs for the management of VMS, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Pathways

The physiological mechanisms by which fezolinetant and SSRIs alleviate hot flashes are distinct. Fezolinetant targets the thermoregulatory control center in the hypothalamus, while SSRIs are thought to act more broadly on serotonin pathways that influence body temperature.

Fezolinetant acts as a selective antagonist of the neurokinin 3 (NK3) receptor. The NK3 receptor is a key component of the KNDy (kisspeptin/neurokinin B/dynorphin) neuron system in the hypothalamus, which is believed to play a crucial role in regulating body temperature. During menopause, declining estrogen levels are thought to lead to hyperactivity of these neurons, disrupting normal heat dissipation and causing hot flashes. By blocking the NK3 receptor, fezolinetant modulates this neuronal activity, restoring a more balanced thermoregulation.

cluster_0 Hypothalamic Thermoregulatory Center cluster_1 Menopause cluster_2 Fezolinetant Action KNDy KNDy Neurons Heat_Dissipation Heat Dissipation (Vasodilation, Sweating) KNDy->Heat_Dissipation Triggers NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds to NK3R->KNDy Activates Block NK3R Blockade Estrogen Decreased Estrogen Hyperactivity KNDy Neuron Hyperactivity Estrogen->Hyperactivity Leads to Fezolinetant Fezolinetant Fezolinetant->NK3R Blocks Normalization Normalization of Thermoregulation Block->Normalization Restores

Caption: Signaling pathway of fezolinetant in alleviating hot flashes.

SSRIs, on the other hand, are thought to reduce the severity and frequency of hot flashes by increasing the levels of serotonin in the brain. Serotonin is a neurotransmitter that plays a role in a wide range of physiological processes, including mood, sleep, and thermoregulation. The precise mechanism by which elevated serotonin levels alleviate hot flashes is not fully understood, but it is hypothesized to involve the stabilization of the thermoregulatory setpoint in the hypothalamus.

cluster_0 Synaptic Cleft cluster_1 SSRI Action Presynaptic Presynaptic Neuron Serotonin Serotonin Presynaptic->Serotonin Releases Postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake by Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Binds to Thermoregulation Modulation of Thermoregulatory Pathway Serotonin_Receptor->Thermoregulation Results in SSRI SSRI SSRI->SERT Inhibits Block SERT Blockade Increased_Serotonin Increased Synaptic Serotonin Block->Increased_Serotonin Leads to Increased_Serotonin->Serotonin_Receptor Increased stimulation of

Caption: Proposed mechanism of action of SSRIs for hot flashes.

Efficacy: A Comparative Look at the Data

Direct head-to-head clinical trials comparing fezolinetant with a range of SSRIs are limited. Therefore, this comparison relies on data from placebo-controlled trials for each drug.

Fezolinetant Efficacy Data

The efficacy of fezolinetant has been demonstrated in the pivotal SKYLIGHT 1 and SKYLIGHT 2 phase 3 clinical trials.

Trial Dosage Mean Change from Baseline in Frequency of Moderate to Severe VMS at Week 12 Mean Change from Baseline in Severity of Moderate to Severe VMS at Week 12
SKYLIGHT 1 Fezolinetant 30 mg-2.55 (vs. -1.45 for placebo)-0.38 (vs. -0.17 for placebo)
Fezolinetant 45 mg-2.96 (vs. -1.45 for placebo)-0.47 (vs. -0.17 for placebo)
SKYLIGHT 2 Fezolinetant 30 mg-2.39 (vs. -1.49 for placebo)-0.38 (vs. -0.21 for placebo)
Fezolinetant 45 mg-2.53 (vs. -1.49 for placebo)-0.41 (vs. -0.21 for placebo)
SSRI Efficacy Data

Paroxetine is the only SSRI currently FDA-approved for the treatment of VMS. Other SSRIs and SNRIs are used off-label.

Drug Dosage Mean Change from Baseline in Frequency of VMS Mean Change from Baseline in Severity of VMS
Paroxetine 7.5 mg 7.5 mg/day-3.9 to -4.7 (vs. -2.7 to -3.1 for placebo) at week 4Significant reduction in severity compared to placebo
Escitalopram 10-20 mg/day-3.6 (vs. -1.8 for placebo) at week 8Significant reduction in severity compared to placebo
Venlafaxine XR 75 mg/day-4.8 (vs. -2.5 for placebo) at week 8Significant reduction in severity compared to placebo

Safety and Tolerability

The safety profiles of fezolinetant and SSRIs differ significantly, which may influence treatment decisions.

Fezolinetant Safety Profile

The most common adverse events reported in the SKYLIGHT trials for fezolinetant were headache, abdominal pain, and diarrhea. A key safety concern is the potential for elevated liver enzymes. Regular monitoring of liver function is recommended.

Adverse Event Fezolinetant 30 mg (%) Fezolinetant 45 mg (%) Placebo (%)
Headache6.87.26.2
Abdominal Pain4.04.23.1
Diarrhea3.23.52.8
Elevated Liver Transaminases2.32.30.9
SSRI Safety Profile

SSRIs are associated with a different set of potential side effects, including nausea, dizziness, dry mouth, and sexual dysfunction. These side effects can sometimes be treatment-limiting for patients.

Adverse Event Paroxetine 7.5 mg (%) Escitalopram 10-20 mg (%) Venlafaxine XR 75 mg (%) Placebo (%)
Nausea23.319.034.09.7
Dizziness9.911.023.05.8
Dry Mouth13.88.022.06.8
Sexual DysfunctionVariable, but a known class effectVariable, but a known class effectVariable, but a known class effectLower incidence

Experimental Protocols

The methodologies for the clinical trials cited above share common features, including a screening phase, a baseline data collection period, randomization, a treatment period, and a follow-up phase.

Fezolinetant (SKYLIGHT 1 & 2) - Representative Protocol
  • Study Design: Phase 3, randomized, double-blind, placebo-controlled trial.

  • Participants: Postmenopausal women aged 40 to 65 years with a minimum average of seven moderate to severe hot flashes per day.

  • Intervention: Participants were randomized to receive fezolinetant (30 mg or 45 mg) or placebo once daily for 12 weeks.

  • Primary Endpoints: Mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.

  • Data Collection: VMS frequency and severity were recorded daily by participants in an electronic diary.

SSRIs (General Protocol for VMS Trials)
  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Participants: Perimenopausal and postmenopausal women with a specified minimum number of daily hot flashes.

  • Intervention: Participants were randomized to receive a specific SSRI (e.g., paroxetine 7.5 mg, escitalopram 10-20 mg) or placebo daily for a period of 4 to 12 weeks.

  • Primary Endpoints: Mean change from baseline in the frequency and severity of VMS.

  • Data Collection: Hot flash diaries are commonly used to record the frequency and severity of VMS.

cluster_0 Clinical Trial Workflow cluster_1 Arms Screening Screening (Inclusion/Exclusion Criteria) Baseline Baseline Data Collection (VMS Diary) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (Fezolinetant vs. SSRI vs. Placebo) Randomization->Treatment ArmA Arm A: Fezolinetant ArmB Arm B: SSRI ArmC Arm C: Placebo FollowUp Follow-Up (Assessment of long-term effects) Treatment->FollowUp DataAnalysis Data Analysis (Efficacy and Safety) FollowUp->DataAnalysis

Caption: Generalized workflow for a clinical trial comparing fezolinetant and SSRIs.

Conclusion

Fezolinetant represents a targeted approach to treating VMS by directly modulating the thermoregulatory center in the hypothalamus. SSRIs, while effective for many women, have a broader mechanism of action and a different side effect profile. The choice between these therapeutic options will likely depend on a patient's individual characteristics, comorbidities, and tolerability of potential side effects. The development of fezolinetant provides a valuable new tool in the management of menopausal symptoms, and future head-to-head comparative studies will be crucial to further delineate its position relative to existing non-hormonal therapies.

Fezolinetant Demonstrates Improved Sleep Quality Over Placebo in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

New analyses from pivotal Phase 3 trials indicate that fezolinetant, a selective neurokinin-3 (NK3) receptor antagonist, provides a beneficial effect on sleep quality compared to placebo in women experiencing vasomotor symptoms (VMS) associated with menopause. These findings, primarily from the SKYLIGHT 1 and SKYLIGHT 2 studies, highlight the potential of this non-hormonal treatment to address the sleep disturbances that frequently accompany VMS.

Sleep disturbances are a well-documented consequence of VMS, with night sweats often leading to frequent awakenings and fragmented sleep. Fezolinetant, by targeting the underlying pathophysiology of VMS, has shown a positive impact on sleep-related outcomes.[1]

Quantitative Analysis of Sleep Quality Parameters

The efficacy of fezolinetant on sleep was assessed using several patient-reported outcome (PRO) measures. Pooled data from the SKYLIGHT 1 and 2 studies provide a comprehensive overview of these improvements.

Sleep AssessmentTreatment GroupOutcome at Week 12
PROMIS Sleep Disturbance - Short Form 8b (PROMIS SD SF 8b) Fezolinetant 30 mgLeast Squares (LS) Mean Difference vs. Placebo: -0.6 (95% CI: -1.7, 0.4)[2]
Fezolinetant 45 mgLS Mean Difference vs. Placebo: -1.5 (95% CI: -2.5, -0.5)[2]
PROMIS Sleep-Related Impairment - Short Form 8a (PROMIS SRI SF 8a) Fezolinetant 30 mgLS Mean Difference vs. Placebo: -1.1 (95% CI: -2.1, -0.1)[2]
Fezolinetant 45 mgLS Mean Difference vs. Placebo: -1.3 (95% CI: -2.3, -0.3)[2]
Patient Global Impression of Change in Sleep Disturbance (PGI-C SD) Placebo33.6% felt much/moderately better[2]
Fezolinetant 30 mg40.1% felt much/moderately better[2]
Fezolinetant 45 mg51.0% felt much/moderately better[2]
Patient Global Impression of Severity in Sleep Disturbance (PGI-S SD) Placebo44.0% had severe/moderate problems[2]
Fezolinetant 30 mg41.1% had severe/moderate problems[2]
Fezolinetant 45 mg36.6% had severe/moderate problems[2]

In the SKYLIGHT 2 trial, the 45 mg dose of fezolinetant showed a statistically significant reduction in the PROMIS SD SF 8b total score compared to placebo at weeks 4 and 12 (p ≤ 0.01).[3] While improvements were observed in the SKYLIGHT 1 study, they did not consistently reach statistical significance for the key secondary endpoint of sleep disturbance.[3][4][5] However, further analyses of PGI-C SD and PGI-S SD from SKYLIGHT 1 did show a higher proportion of patients in both fezolinetant groups reporting improvements compared to placebo.[4][5][6]

Experimental Protocols

The data on fezolinetant's effect on sleep are derived from the robust methodologies of the SKYLIGHT 1 and SKYLIGHT 2 Phase 3 clinical trials.

Study Design: Both SKYLIGHT 1 and SKYLIGHT 2 were double-blind, placebo-controlled studies.[2] Participants were randomized to receive either placebo, fezolinetant 30 mg, or fezolinetant 45 mg once daily for a 12-week treatment period.[2] This was followed by a 40-week active treatment extension period.[6][7]

Participant Population: The studies enrolled individuals assigned female at birth, aged 40 to 65 years, who were seeking treatment for moderate-to-severe VMS associated with menopause.[2]

Outcome Measures: Sleep quality was a key secondary endpoint, evaluated through various validated patient-reported outcome questionnaires:

  • Patient-Reported Outcomes Measurement Information System Sleep Disturbance - Short Form 8b (PROMIS SD SF 8b): Assesses perceptions of sleep quality and disturbance over the previous seven days.[3]

  • Patient-Reported Outcomes Measurement Information System Sleep-Related Impairment - Short Form 8a (PROMIS SRI SF 8a): Measures the impact of sleep impairments on daily functioning.[3][2]

  • Patient Global Impression of Change/Severity in Sleep Disturbance (PGI-C SD and PGI-S SD): Assesses the patient's overall perception of change and severity of their sleep disturbance.[2][6]

Assessments were conducted at baseline, week 4, and week 12.[2]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and study design, the following diagrams are provided.

fezolinetant_mechanism cluster_brain Hypothalamus KNDy KNDy Neuron NKB Neurokinin B (NKB) KNDy->NKB Increased Release NK3R NK3 Receptor NKB->NK3R Binds to Thermoregulatory Thermoregulatory Center NK3R->Thermoregulatory Activates SleepWake Sleep-Wake Centers NK3R->SleepWake Modulates VMS Vasomotor Symptoms (Hot Flashes/Night Sweats) Thermoregulatory->VMS Menopause Menopause (Reduced Estrogen) Menopause->KNDy Hyperactivity Fezolinetant Fezolinetant Fezolinetant->NK3R Blocks ImprovedSleep Improved Sleep Quality Fezolinetant->ImprovedSleep SleepDisturbance Sleep Disturbance VMS->SleepDisturbance

Caption: Fezolinetant's Mechanism of Action on Sleep.

skylight_workflow cluster_screening Screening & Randomization cluster_assessment Assessments cluster_extension 40-Week Active Treatment Extension Screening Screening of Participants (Women 40-65 years with moderate-to-severe VMS) Randomization Randomization Screening->Randomization Placebo Placebo Randomization->Placebo Fezolinetant30 Fezolinetant 30 mg Randomization->Fezolinetant30 Fezolinetant45 Fezolinetant 45 mg Randomization->Fezolinetant45 Baseline Baseline Assessment Week4 Week 4 Assessment Baseline->Week4 Week12 Week 12 Assessment (Primary Endpoint) Week4->Week12 Extension Active Treatment Extension Week12->Extension

Caption: SKYLIGHT 1 & 2 Experimental Workflow.

References

A Comparative Analysis of Fezolinetant and Elinzanetant for the Treatment of Vasomotor Symptoms Associated with Menopause

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers and drug development professionals on the pharmacology, efficacy, and safety of two novel neurokinin receptor antagonists.

This report provides a detailed comparative analysis of fezolinetant and elinzanetant, two non-hormonal therapeutic agents developed for the management of moderate to severe vasomotor symptoms (VMS) associated with menopause. This guide synthesizes key experimental data on their mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles to offer a comprehensive resource for the scientific community.

Mechanism of Action: Targeting the KNDy Neuronal Pathway

Both fezolinetant and elinzanetant exert their therapeutic effects by modulating the activity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus, which play a crucial role in thermoregulation.[1] During menopause, declining estrogen levels lead to hypertrophy and overactivity of these neurons, disrupting the body's temperature control and causing VMS, commonly known as hot flashes and night sweats.[2][3]

Fezolinetant is a selective neurokinin-3 (NK3) receptor antagonist.[2][4] It blocks the binding of neurokinin B (NKB) to the NK3 receptor on KNDy neurons, thereby attenuating neuronal overactivity and restoring thermoregulatory balance.[2][4]

Elinzanetant , in contrast, is a dual antagonist of both the neurokinin-1 (NK1) and neurokinin-3 (NK3) receptors.[3][5] This dual antagonism not only targets the NKB/NK3 pathway but also the substance P/NK1 pathway, which is implicated in peripheral vasodilation and sleep disturbances.[3][5]

cluster_0 Menopause cluster_1 Hypothalamus cluster_2 Thermoregulatory Dysfunction cluster_3 Therapeutic Intervention Estrogen Decline Estrogen Decline KNDy KNDy Neuron Hyperactivity Estrogen Decline->KNDy NKB Increased Neurokinin B (NKB) Signaling KNDy->NKB SP Increased Substance P (SP) Signaling KNDy->SP NK3R NK3 Receptor NKB->NK3R NK1R NK1 Receptor SP->NK1R VMS Vasomotor Symptoms (Hot Flashes) Fezolinetant Fezolinetant Fezolinetant->NK3R Antagonizes Elinzanetant Elinzanetant Elinzanetant->NK3R Antagonizes Elinzanetant->NK1R Antagonizes NK3R->VMS NK1R->VMS

Figure 1: Signaling pathway of neurokinin receptor antagonists in VMS.

Pharmacokinetics: A Comparative Overview

Fezolinetant and elinzanetant exhibit distinct pharmacokinetic profiles, which are summarized in the table below. Both drugs are orally administered and rapidly absorbed.[2][5] Fezolinetant is primarily metabolized by CYP1A2, while elinzanetant is mainly metabolized by CYP3A4.[2][3]

ParameterFezolinetantElinzanetant
Time to Maximum Concentration (Tmax) 1.5 hours (median)[2]1.0 hour (median)[3]
Volume of Distribution (Vz/F or Vss) 189 L (Vz/F)[2]137 L (Vss)[6]
Plasma Protein Binding 51%[2]99.7%[3]
Primary Metabolizing Enzyme CYP1A2[2]CYP3A4[3]
Route of Excretion Urine (76.9%), Feces (14.7%)[2]Feces (~90%), Urine (<1%)[3][6]
Effective Half-life (t1/2) 9.6 hours[2]~45 hours[3]
Receptor Binding Affinity (Ki) NK3: 19.9-22.1 nmol/L[2]NK1: 0.37 nM, NK3: 3.0 nM[6]

Clinical Efficacy: Head-to-Head Comparison from Clinical Trials

The efficacy of fezolinetant and elinzanetant has been evaluated in extensive Phase 3 clinical trial programs, SKYLIGHT for fezolinetant and OASIS for elinzanetant.

Experimental Protocols

The SKYLIGHT and OASIS trials were randomized, double-blind, placebo-controlled studies.[7][8]

cluster_0 SKYLIGHT 1 & 2 (Fezolinetant) cluster_1 OASIS 1 & 2 (Elinzanetant) s_screening Screening s_randomization Randomization (1:1:1) Placebo, Fezolinetant 30mg, or 45mg s_screening->s_randomization s_treatment 12-week Treatment s_randomization->s_treatment s_extension 40-week Active Treatment Extension s_treatment->s_extension s_followup Follow-up s_extension->s_followup o_screening Screening o_randomization Randomization (1:1) Placebo or Elinzanetant 120mg o_screening->o_randomization o_treatment 12-week Treatment o_randomization->o_treatment o_extension 14-week Active Treatment Extension o_treatment->o_extension o_followup Follow-up o_extension->o_followup

Figure 2: Simplified workflow of the SKYLIGHT and OASIS clinical trials.

SKYLIGHT 1 & 2 (Fezolinetant): These trials enrolled women aged 40-65 years experiencing an average of seven or more moderate-to-severe hot flashes per day.[7][9] Participants were randomized to receive once-daily placebo, fezolinetant 30 mg, or fezolinetant 45 mg for 12 weeks, followed by a 40-week active treatment extension.[7][9] The co-primary endpoints were the mean change from baseline in the frequency and severity of VMS at weeks 4 and 12.[7]

OASIS 1 & 2 (Elinzanetant): These studies enrolled postmenopausal women aged 40 to 65 years with moderate to severe VMS.[8][10] Participants were randomized to receive 120 mg of elinzanetant or placebo once daily for 12 weeks, followed by a 14-week active treatment extension.[8][10] The primary endpoints were the mean change in frequency and severity of moderate-to-severe VMS from baseline to weeks 4 and 12.[8] Key secondary endpoints included assessments of sleep disturbance and menopause-related quality of life.[8]

Efficacy Data

A meta-analysis of seven randomized controlled trials involving 4,087 patients provided a direct comparison of the efficacy of fezolinetant and elinzanetant.[11][12]

Efficacy EndpointFezolinetant 30 mgFezolinetant 45 mgElinzanetant 120 mg
Mean Difference in VMS Frequency Reduction 2.16[11][12]2.54[11][12]2.99[11][12]
Mean Difference in VMS Severity Reduction 0.20[11][12]0.24[11][12]0.36[11][12]
Mean Difference in Sleep Quality Improvement Not statistically significantNot statistically significant4.65[11]

The meta-analysis suggests that while both drugs are effective in reducing the frequency and severity of VMS, elinzanetant demonstrated a larger effect size.[11] Furthermore, elinzanetant was the only treatment that showed a significant improvement in sleep quality.[11]

Safety and Tolerability

Both fezolinetant and elinzanetant are generally well-tolerated.[13][14] The most common adverse events are summarized below.

Adverse Event ProfileFezolinetantElinzanetant
Common Adverse Events Abdominal pain, diarrhea, insomnia, back pain[14]Headache, fatigue[14]

Of note, there have been reports of elevated liver enzymes associated with fezolinetant, which has led to a recommendation for periodic liver function monitoring.[14] In contrast, elinzanetant has not shown the same level of concern regarding liver injury in clinical trials to date, which may be attributed to its distinct molecular structure.[14]

Conclusion

Fezolinetant and elinzanetant represent significant advancements in the non-hormonal treatment of menopausal vasomotor symptoms. Fezolinetant offers a selective approach by targeting the NK3 receptor, while elinzanetant provides a dual antagonism of both NK1 and NK3 receptors. Clinical data suggest that elinzanetant may offer a greater reduction in VMS frequency and severity, with the added benefit of improving sleep quality. The safety profiles of the two drugs also differ, with fezolinetant being associated with a risk of liver enzyme elevation. This comparative analysis provides a foundation for researchers and clinicians to understand the key differences between these two novel therapies. Further long-term studies and real-world evidence will continue to delineate their respective roles in the management of menopausal symptoms.

References

A Comparative Analysis of Fezolinetant and Other Non-Hormonal Therapies for Vasomotor Symptoms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of fezolinetant, a first-in-class neurokinin 3 (NK3) receptor antagonist, with other prominent non-hormonal treatments for vasomotor symptoms (VMS) associated with menopause. The following analysis is based on data from pivotal clinical trials and is intended to inform research and development in this therapeutic area.

Introduction to Non-Hormonal VMS Treatments

Vasomotor symptoms, including hot flashes and night sweats, are a hallmark of menopause, affecting a significant portion of women and impacting their quality of life. While hormone therapy is an effective treatment, it is not suitable for all women. This has driven the development of non-hormonal therapeutic options. This guide focuses on the comparative efficacy and safety of fezolinetant against selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), gabapentinoids, and anticholinergics.

Mechanism of Action: A Shift in Paradigm

The approach to treating VMS has evolved from broad-acting neurotransmitter modulation to targeted neuronal pathway inhibition.

  • Fezolinetant: This neurokinin 3 (NK3) receptor antagonist represents a targeted approach.[1][2] During menopause, declining estrogen levels lead to hyperactivity of Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons in the hypothalamus, disrupting thermoregulation.[3] Fezolinetant selectively blocks the NK3 receptor, modulating this neuronal activity and thereby reducing the frequency and severity of VMS.[2][3]

  • SSRIs/SNRIs (e.g., Paroxetine, Venlafaxine): These agents are thought to modulate serotonergic and noradrenergic pathways that play a role in the thermoregulatory center of the hypothalamus. Their mechanism in VMS is not fully elucidated but is distinct from their antidepressant effects.

  • Gabapentin: An anticonvulsant, gabapentin's mechanism in VMS is also not completely understood but is hypothesized to involve modulation of calcium channels and neurotransmitter release in the hypothalamus.

  • Oxybutynin: An anticholinergic medication, oxybutynin's efficacy in VMS is an off-label discovery. Its mechanism is thought to be related to its antimuscarinic properties, potentially influencing thermoregulation.

Comparative Efficacy: A Tabular Summary

The following tables summarize the efficacy of fezolinetant and its comparators based on data from key clinical trials.

Table 1: Reduction in Frequency of Moderate-to-Severe Vasomotor Symptoms

Treatment (Daily Dose)TrialBaseline Mean Frequency (per day)Mean Reduction from Baseline at Week 12 (Drug)Mean Reduction from Baseline at Week 12 (Placebo)Placebo-Adjusted Mean Reduction at Week 12
Fezolinetant (45 mg) SKYLIGHT 1 & 2 (Pooled)~10.4-6.3-3.8-2.5
Paroxetine (7.5 mg) Pivotal Phase 3 TrialsNot SpecifiedSignificant reduction vs. placeboNot SpecifiedStatistically significant
Venlafaxine XR (75 mg) MsFLASH~8.3-3.9 (47.6% reduction)-2.4 (28.6% reduction)-1.5
Gabapentin (900 mg) RCT (Butt et al.)Not Specified51% reduction in hot flash score26% reduction in hot flash score25%
Oxybutynin ER (15 mg) Phase 2 TrialNot Specified-9.48-4.69-4.79
Elinzanetant (120 mg) OASIS 1 & 2~14.0-9.4-6.4-3.0

Table 2: Reduction in Severity of Moderate-to-Severe Vasomotor Symptoms

Treatment (Daily Dose)TrialBaseline Mean SeverityMean Reduction from Baseline at Week 12 (Drug)Mean Reduction from Baseline at Week 12 (Placebo)Placebo-Adjusted Mean Reduction at Week 12
Fezolinetant (45 mg) SKYLIGHT 1 & 2 (Pooled)Moderate to SevereStatistically significant improvementStatistically significant improvementStatistically significant
Paroxetine (7.5 mg) Pivotal Phase 3 TrialsModerate to SevereStatistically significant improvementStatistically significant improvementStatistically significant
Venlafaxine XR (75 mg) MsFLASHNot SpecifiedStatistically significant improvementStatistically significant improvementStatistically significant
Gabapentin (900 mg) RCT (Butt et al.)Not SpecifiedStatistically significant improvement in hot flash scoreStatistically significant improvement in hot flash scoreStatistically significant
Oxybutynin ER (15 mg) Phase 2 TrialModerate to Severe-1.27 (on a 0-3 scale)-0.30 (on a 0-3 scale)-0.97
Elinzanetant (120 mg) OASIS 1 & 2Moderate to SevereStatistically significant improvementStatistically significant improvementStatistically significant

Comparative Safety and Tolerability

Table 3: Common Treatment-Emergent Adverse Events (%)

Adverse EventFezolinetant (45 mg)Paroxetine (7.5 mg)Venlafaxine XR (75 mg)Gabapentin (900 mg)Oxybutynin ER (15 mg)Placebo (Representative)
Headache ~7%Not Specified~20%~10%Not Specified~6%
Nausea ~4%~6%~33%~4%~6%~2%
Dry Mouth Not SpecifiedNot Specified~21%Not Specified~52%~5%
Dizziness/Somnolence Not Specified~4%~17%~18% (dizziness), ~12% (drowsiness)Not Specified~2%
Fatigue Not Specified~4%Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Constipation Not SpecifiedNot Specified~10%Not SpecifiedCommonNot Specified
Diarrhea ~3%Not SpecifiedNot SpecifiedNot SpecifiedNot Specified~2%
Insomnia ~3%Not Specified~12%Not SpecifiedNot Specified~2%

Experimental Protocols of Key Clinical Trials

A detailed understanding of the methodologies employed in pivotal trials is crucial for a comprehensive assessment.

Fezolinetant: SKYLIGHT 1 and SKYLIGHT 2 Trials
  • Study Design: Two parallel, Phase 3, randomized, double-blind, placebo-controlled trials with a 12-week treatment period followed by a 40-week extension.[4][5][6]

  • Participant Profile: Postmenopausal women aged 40-65 years with moderate to severe VMS (at least 7 hot flashes per day on average).[5][6]

  • Intervention: Once-daily oral fezolinetant (30 mg or 45 mg) or placebo.[4][5][6]

  • Primary Endpoints: Mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.[4]

  • Data Collection: Participants recorded VMS frequency and severity in daily electronic diaries.

Paroxetine: Pivotal Phase 3 Trials
  • Study Design: Two multicenter, randomized, double-blind, placebo-controlled trials of 12 and 24 weeks in duration.[2]

  • Participant Profile: Postmenopausal women with moderate to severe VMS.[2]

  • Intervention: Once-daily oral paroxetine 7.5 mg or placebo.[2]

  • Primary Endpoints: Mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.[2]

  • Data Collection: Daily diaries were used to record VMS.

Venlafaxine: MsFLASH Trial
  • Study Design: A randomized, double-blind, placebo-controlled trial.[7]

  • Participant Profile: Perimenopausal and postmenopausal women with bothersome VMS.

  • Intervention: Venlafaxine extended-release (75 mg daily) or placebo.[7]

  • Primary Endpoint: Change in VMS frequency at week 8.[7]

  • Data Collection: Daily VMS diaries.

Gabapentin: Randomized Controlled Trial (Butt et al.)
  • Study Design: A randomized, double-blind, placebo-controlled trial.[8]

  • Participant Profile: Postmenopausal women with at least 14 hot flashes per week.[8]

  • Intervention: Gabapentin (900 mg daily in three divided doses) or placebo for 4 weeks.[8]

  • Primary Endpoint: Percentage change from baseline in daily hot flash score at week 4.[8]

  • Data Collection: Participant diaries.[8]

Oxybutynin: Phase 2 Clinical Trial
  • Study Design: A 12-week, multicenter, double-blind, placebo-controlled, phase 2 clinical trial.[9]

  • Participant Profile: Healthy, postmenopausal women experiencing at least seven moderate-to-severe vasomotor symptoms daily.[9]

  • Intervention: Oxybutynin extended-release (15 mg once daily) or placebo.[9]

  • Co-primary Outcomes: Change from baseline to week 12 in the frequency and severity of moderate-to-severe vasomotor symptoms.[9]

  • Data Collection: Daily diaries.

Signaling Pathways and Experimental Workflows

Fezolinetant Signaling Pathway

Caption: Fezolinetant blocks Neurokinin B (NKB) from binding to the NK3 receptor on KNDy neurons.

Comparative VMS Clinical Trial Workflow

VMS_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Period (e.g., 12 weeks) cluster_data_collection Data Collection cluster_analysis Data Analysis P1 Patient Screening (Inclusion/Exclusion Criteria) P2 Informed Consent P1->P2 P3 Baseline VMS Assessment (Diary) P2->P3 R1 Randomization (1:1:1...) P3->R1 T1 Fezolinetant R1->T1 T2 Comparator Drug R1->T2 T3 Placebo R1->T3 D1 Daily VMS Diary (Frequency & Severity) T1->D1 D2 Adverse Event Monitoring T1->D2 D3 Quality of Life Questionnaires T1->D3 T2->D1 T2->D2 T2->D3 T3->D1 T3->D2 T3->D3 A1 Primary Endpoint Analysis (Change in VMS Frequency/Severity) D1->A1 A2 Secondary Endpoint Analysis (QoL, Safety) D1->A2 D2->A1 D2->A2 D3->A1 D3->A2

Caption: A generalized workflow for a randomized, placebo-controlled clinical trial evaluating VMS treatments.

Conclusion

Fezolinetant offers a novel, targeted approach to the management of VMS with a demonstrated efficacy and a generally favorable side effect profile compared to older non-hormonal options. Its mechanism of action, directly addressing the neuronal dysregulation in the hypothalamus, represents a significant advancement in the field. SSRIs, SNRIs, gabapentin, and oxybutynin remain valuable therapeutic alternatives, particularly when considering patient-specific comorbidities and preferences. The emergence of other neurokinin receptor antagonists, such as elinzanetant, suggests a new era in non-hormonal VMS treatment. Future research, including head-to-head comparative trials, will be instrumental in further defining the therapeutic landscape for menopausal vasomotor symptoms.

References

Safety Operating Guide

Proper Disposal of Faznolutamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Faznolutamide is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to review all available safety information. Personnel should be thoroughly trained on the potential hazards and the necessary precautions.

Personal Protective Equipment (PPE):

  • Gloves: Wear double chemotherapy gloves for maximum protection.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A dedicated lab coat should be worn and laundered separately.

  • Respiratory Protection: If there is a risk of aerosolization or dust generation, use a NIOSH-approved respirator.

Engineering Controls:

  • All handling of this compound powder should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

General Hygiene:

  • Wash hands thoroughly with soap and water after handling the compound.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

Step-by-Step Disposal Procedures

The proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure. Waste should be segregated into "trace" and "bulk" contaminated materials.

1. Segregation of Waste:

  • Trace Waste: This includes items with minimal residual contamination, such as empty vials, used gloves, bench paper, and pipette tips. These items should be disposed of in a designated yellow "Trace" chemotherapy waste container.

  • Bulk Waste: This category includes unused or expired this compound, solutions containing the compound, and heavily contaminated items. This waste must be collected in a separate, clearly labeled black "Bulk" hazardous waste container. Do not mix this waste with other laboratory chemical waste.

2. Container Management:

  • All waste containers must be clearly labeled with the contents, including the name "this compound" and the appropriate hazard symbols.

  • Keep waste containers securely closed when not in use.

  • Store waste containers in a designated, secure area away from general laboratory traffic.

3. Final Disposal:

  • Once a waste container is full, it must be disposed of through your institution's hazardous waste management program. Contact your EHS department to arrange for pickup.

  • Hazardous pharmaceutical waste must be disposed of in accordance with local, state, and federal regulations, which typically require incineration at an approved waste disposal facility.

Spill Management:

In the event of a spill, immediately alert others in the area and evacuate if necessary. Follow your institution's established spill cleanup procedures. For a small spill of solid this compound, carefully dampen the material with a suitable solvent (e.g., acetone) to prevent dust generation and then absorb it with an inert material. For liquid spills, absorb the material with a chemical spill pillow or other absorbent material. All spill cleanup materials must be disposed of as bulk hazardous waste.

Quantitative Data and Storage

While specific quantitative data for this compound disposal is not available, the following table summarizes key information for safe handling and storage.

ParameterRecommendationSource
Storage Temperature Stock solutions: -80°C for up to 6 months; -20°C for up to 1 month.General guidance for similar research compounds.
Occupational Exposure Limit (OEL) Not established. Handle as a potent compound.N/A
Aqueous Solubility Data not readily available. Assume low solubility.N/A
Incompatible Materials Strong oxidizing agents.General chemical safety principles.

Experimental Workflow for Handling this compound

The following diagram illustrates a typical workflow for handling this compound in a research laboratory setting, from receipt to disposal.

Faznolutamide_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Disposal Receive_Compound Receive & Log This compound Store_Compound Store at Recommended Temp Receive_Compound->Store_Compound Prepare_Solutions Prepare Solutions in Fume Hood Store_Compound->Prepare_Solutions Conduct_Experiment Conduct In Vitro/ In Vivo Experiments Prepare_Solutions->Conduct_Experiment Segregate_Trace Segregate Trace Waste (Gloves, Vials) Conduct_Experiment->Segregate_Trace Segregate_Bulk Segregate Bulk Waste (Unused Compound, Solutions) Conduct_Experiment->Segregate_Bulk Dispose_Trace Dispose in Yellow 'Trace' Container Segregate_Trace->Dispose_Trace Dispose_Bulk Dispose in Black 'Bulk' Container Segregate_Bulk->Dispose_Bulk EHS_Pickup Arrange EHS Waste Pickup Dispose_Trace->EHS_Pickup Dispose_Bulk->EHS_Pickup

Caption: Experimental workflow for this compound.

Potential Signaling Pathway

As an androgen receptor (AR) inhibitor, this compound likely interferes with the signaling cascade that promotes the growth of prostate cancer cells. The diagram below illustrates a simplified representation of the androgen receptor signaling pathway and the potential point of inhibition.

AR_Signaling_Pathway cluster_cell Prostate Cancer Cell Androgen Androgen (e.g., Testosterone) AR_Cytoplasm Androgen Receptor (AR) Androgen->AR_Cytoplasm Binds AR_Androgen_Complex AR-Androgen Complex AR_Cytoplasm->AR_Androgen_Complex Forms HSP HSP HSP->AR_Cytoplasm Stabilizes AR_Dimer AR Dimer AR_Androgen_Complex->AR_Dimer Dimerization ARE Androgen Response Element (ARE) AR_Dimer->ARE Translocates to Nucleus & Binds to ARE Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth This compound This compound This compound->AR_Cytoplasm Inhibits Binding

Caption: Androgen receptor signaling pathway inhibition.

Personal protective equipment for handling Faznolutamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the following provides immediate and essential safety and logistical information for handling Faznolutamide. This guide offers procedural, step-by-step guidance to ensure safe laboratory practices and proper disposal.

When working with potent compounds such as this compound, a comprehensive understanding of safety protocols is paramount. While a specific, publicly available Safety Data Sheet (SDS) for this compound was not found during this search, the following guidelines are based on best practices for handling similar hazardous research chemicals and information provided by chemical suppliers. All personnel must be thoroughly trained on these procedures before handling this compound.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure. The following table summarizes the recommended PPE for various tasks involving this compound.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving and Storage Safety glassesNitrile glovesLaboratory coatNot generally required
Weighing and Aliquoting (Solid) Safety goggles or face shieldDouble nitrile glovesDisposable gown over lab coatN95 or higher respirator
Solution Preparation Chemical splash gogglesDouble nitrile glovesDisposable gown over lab coatIn a certified chemical fume hood
In Vitro/In Vivo Experiments Safety glassesNitrile glovesLaboratory coatAs determined by risk assessment
Waste Disposal Chemical splash gogglesHeavy-duty nitrile glovesDisposable gown over lab coatAs determined by risk assessment

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

  • Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Wear safety glasses and nitrile gloves during this process.

  • Storage: Store this compound in a designated, well-ventilated, and secure area. Per supplier recommendations, stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month[1].

  • Preparation for Use:

    • All handling of solid this compound should be conducted in a certified chemical fume hood or a glove box to prevent inhalation of dust.

    • Before handling, ensure all necessary PPE is donned correctly.

    • Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound.

  • Weighing and Solution Preparation:

    • When weighing the solid compound, use an analytical balance within a chemical fume hood.

    • Prepare solutions in a fume hood.

    • The choice of solvent will depend on the experimental protocol.

  • Conducting Experiments:

    • Clearly label all containers with the compound name, concentration, date, and your initials.

    • When conducting experiments, wear the appropriate PPE as outlined in the table above.

    • Avoid skin contact and inhalation.

  • Decontamination:

    • All surfaces and equipment that come into contact with this compound should be decontaminated.

    • Use a suitable cleaning agent (e.g., a detergent solution followed by a solvent rinse, as appropriate for the equipment).

  • Spill Management:

    • In case of a spill, evacuate the area and prevent others from entering.

    • Wear appropriate PPE, including respiratory protection, before cleaning the spill.

    • Use an absorbent material to contain the spill and dispose of it as hazardous waste.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and labware, must be segregated as hazardous chemical waste.

  • Solid Waste:

    • Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container.

  • Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Safe Handling and Disposal Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weighing Weighing Prepare Fume Hood->Weighing Solution Prep Solution Prep Weighing->Solution Prep Experiment Experiment Solution Prep->Experiment Decontaminate Decontaminate Experiment->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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